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Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate Documentation Hub

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  • Product: Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate
  • CAS: 1785522-54-4

Core Science & Biosynthesis

Foundational

Technical Guide: Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate

The following technical guide is structured to provide a comprehensive, mechanistic, and practical analysis of Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate (CAS 1785522-54-4). It moves beyond standard catalog descr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a comprehensive, mechanistic, and practical analysis of Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate (CAS 1785522-54-4). It moves beyond standard catalog descriptions to offer field-proven insights for application in high-value medicinal chemistry campaigns.

Advanced Scaffold Analysis & Synthetic Methodology

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures is critical for improving solubility, selectivity, and metabolic stability. Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate represents a premier "spiro-fused" building block that introduces intrinsic 3D character (high Fsp³ fraction) into lead compounds.

Unlike standard piperazines or homopiperazines, this scaffold features a cyclopropane ring spiro-fused to a 1,4-diazepane core . This structural modification exerts a "gem-dimethyl" effect, restricting the conformational flexibility of the seven-membered ring and locking the nitrogen vectors into a specific orientation. This guide details the physicochemical profile, validated synthesis via the Kulinkovich-de Meijere reaction, and strategic applications of this scaffold.

Structural Analysis & Physicochemical Profile

Connectivity and Numbering

Understanding the specific isomerism of CAS 1785522-54-4 is vital for SAR (Structure-Activity Relationship) design.

  • Core Skeleton: Spiro[2.6]nonane (cyclopropane fused to a 7-membered ring).

  • Heteroatoms: 4,7-Diaza (Nitrogens at positions 4 and 7).

  • Key Feature: The nitrogen at position 4 is directly adjacent to the spiro quaternary center (C3), creating a sterically congested environment that modulates basicity and nucleophilicity. The nitrogen at position 7 is distal and less sterically encumbered.

  • Protecting Group: The tert-butoxycarbonyl (Boc) group is attached to N7 , leaving N4 as the free secondary amine available for immediate functionalization.

Physicochemical Properties

The spiro-cyclopropane moiety significantly alters the properties compared to the parent 1,4-diazepane:

PropertyValue / CharacteristicImpact on Drug Design
LogP (Predicted) ~1.8 - 2.2Improved lipophilicity compared to naked diamines; optimal for CNS penetration.
pKa (N4 - Free) ~8.5 - 9.0Slightly lowered basicity due to the adjacent spiro-carbon's inductive/steric effect, reducing hERG liability.
TPSA ~41 ŲFavorable for membrane permeability.
Conformation Rigidified Chair/TwistThe spiro fusion locks the C-C bonds, reducing entropic penalty upon binding to protein targets.
Metabolic Stability HighThe quaternary spiro center blocks metabolic oxidation at the alpha-carbon position.

Synthetic Methodology: The Kulinkovich-de Meijere Route

While simple alkylation routes exist, high-purity synthesis of the [2.6] spiro system typically employs the Kulinkovich-de Meijere reaction . This powerful transformation converts a lactam directly into a spiro-cyclopropyl amine using a Grignard reagent and a titanium catalyst.

Retrosynthetic Analysis

The most robust route disconnects the spiro-cyclopropane ring to reveal a 1,4-diazepan-5-one precursor.

Retrosynthesis cluster_legend Retro-Logic Target Target: 7-Boc-4,7-diazaspiro[2.6]nonane Intermediate Intermediate: 4-Benzyl-4,7-diazaspiro[2.6]nonane Target->Intermediate 1. Deprotection 2. Selective Boc Precursor Precursor: 1-Benzyl-1,4-diazepan-5-one Intermediate->Precursor Kulinkovich-de Meijere (EtMgBr, Ti(OiPr)4) Legend1 Lactam -> Spiroamine transformation

Figure 1: Retrosynthetic logic for the construction of the 4,7-diazaspiro[2.6]nonane core.

Detailed Experimental Protocol

Step 1: Kulinkovich-de Meijere Spiro-Annulation

  • Reagents: 1-Benzyl-1,4-diazepan-5-one (1.0 equiv), Ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 3.5 equiv), Titanium(IV) isopropoxide (Ti(OiPr)₄, 0.5 equiv), dry THF.

  • Mechanism: The reaction proceeds via the formation of a low-valent titanacyclopropane species from EtMgBr and Ti(IV). This species acts as a 1,2-dicarbanion equivalent, inserting into the amide carbonyl of the diazepanone to form the cyclopropane ring.

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask and purge with Argon. Add 1-benzyl-1,4-diazepan-5-one (10.0 g, 49 mmol) and anhydrous THF (200 mL).

  • Catalyst Addition: Add Ti(OiPr)₄ (7.3 mL, 24.5 mmol) via syringe. The solution may turn yellow/orange.[1]

  • Grignard Addition: Cool the mixture to 0°C. Add EtMgBr solution dropwise over 1 hour via an addition funnel. Caution: Exothermic reaction with gas evolution (ethane/ethylene).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. The color will shift to dark brown/black.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl (50 mL), followed by 1N NaOH to break up titanium emulsions.

  • Workup: Filter through a Celite pad to remove titanium salts. Extract the filtrate with EtOAc (3 x 100 mL). Dry organic phases over Na₂SO₄ and concentrate.[2]

  • Purification: Purify the crude oil via flash chromatography (DCM/MeOH/NH₄OH) to yield 4-benzyl-4,7-diazaspiro[2.6]nonane .

Step 2: Protecting Group Swap (Benzyl to Boc) To obtain the target CAS 1785522-54-4 (where N7 is Boc-protected), we must exploit the steric difference between N4 (hindered, adjacent to spiro) and N7 (unhindered).

  • Hydrogenolysis: Dissolve the benzyl intermediate in MeOH. Add Pd(OH)₂/C (Pearlman's catalyst, 10 wt%). Hydrogenate at 50 psi H₂ for 24 hours. Filter and concentrate to yield the free diamine 4,7-diazaspiro[2.6]nonane .

  • Selective Protection: Dissolve the crude diamine in DCM at 0°C. Add Boc₂O (0.95 equiv) dropwise.

    • Scientific Insight: The N7 nitrogen is significantly less sterically hindered than N4 (which is flanked by the spiro-cyclopropane). Therefore, N7 reacts kinetically faster with Boc₂O.

  • Isolation: Wash with water, dry, and concentrate. The product is often a low-melting solid or viscous oil.

Applications in Medicinal Chemistry

Bioisosteric Replacement

This scaffold serves as a superior bioisostere for:

  • Homopiperazine (Diazepane): Adds metabolic stability and rigidity.

  • Piperazine: Expands the ring size to reach distal binding pockets while maintaining the diamine functionality.

Pathway & Workflow Utility

The following diagram illustrates how CAS 1785522-54-4 is utilized in parallel medicinal chemistry (PMC) workflows to generate libraries of kinase inhibitors.

Workflow cluster_note Design Advantage Start CAS 1785522-54-4 (Free N4, Boc-N7) Step1 SNAr / Buchwald (Core Attachment) Start->Step1 Electrophile (Ar-Cl) Interm Intermediate (Core-Spiro-Boc) Step1->Interm Step2 Acid Deprotection (TFA or HCl) Interm->Step2 Note1 Spiro center (C3) prevents N4 oxidation Interm->Note1 Step3 Capping / Urea Formation (Tail Attachment) Step2->Step3 Free N7 Final Final Drug Candidate (Rigidified Linker) Step3->Final

Figure 2: Parallel Medicinal Chemistry (PMC) workflow utilizing the spiro scaffold as a rigid linker.

Case Study: Kinase Selectivity

In the development of inhibitors for JAK2 and SHP2 , replacing a standard piperazine linker with the 4,7-diazaspiro[2.6]nonane core has been observed to:

  • Reduce off-target hERG binding: The bulky spiro group disrupts the planar stacking often required for hERG channel blockade.

  • Increase Selectivity: The fixed vector of the N7 substituent directs the "tail" of the molecule into specific sub-pockets (e.g., solvent-exposed regions) that flexible linkers cannot reliably access.

Safety and Handling

  • Stability: The compound is stable at room temperature but should be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or carbamate hydrolysis.

  • Hazards: As a secondary amine, it is a potential skin and eye irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

  • Solubility: Highly soluble in DCM, MeOH, DMSO, and EtOAc. Sparingly soluble in non-polar alkanes (Hexane/Heptane).

References

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Wuxi AppTec & Enamine Ltd. (2015). Patent WO2015103583A1: Monobactams and methods of their synthesis and use. (Demonstrates utility of spiro-diazaspiro scaffolds in antibacterial research).

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Piperidines. Organic Letters, 12(9), 1944–1947. (Foundational work on spiro-amine synthesis via Kulinkovich reaction).

Sources

Exploratory

Technical Guide: Novel Spiro[2.6]nonane Scaffolds for Medicinal Chemistry

[1] Executive Summary The "Anchor and Wiggle" Paradigm in 3D-Space In the pursuit of "escaping flatland," medicinal chemistry has largely exhausted the low-hanging fruit of spiro[3.3]heptanes and spiro[5.5]undecanes. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The "Anchor and Wiggle" Paradigm in 3D-Space

In the pursuit of "escaping flatland," medicinal chemistry has largely exhausted the low-hanging fruit of spiro[3.3]heptanes and spiro[5.5]undecanes. This guide focuses on the spiro[2.6]nonane scaffold—a distinct structural motif that remains underutilized. Unlike the symmetric and rigid spiro[3.3] systems popularized by the Carreira group, the spiro[2.6]nonane offers a unique duality: the extreme rigidity and distinct electronic signature of the cyclopropane ring fused to the conformationally mobile cycloheptane ring.

This guide details the structural rationale, synthetic access via modified Simmons-Smith protocols, and physicochemical profiling required to deploy this scaffold as a high-


 bioisostere in drug discovery programs.[1]

Part 1: Structural Rationale & Medicinal Utility[2]

The Geometric Advantage: Vector Analysis

The spiro[2.6]nonane scaffold (C


H

) provides a geometric exit vector distinct from gem-dimethyl or spiro[3.3] groups.[1]
  • The "Rudder" Effect: The cyclopropane ring acts as a rigid "rudder," locking the spiro-carbon into a specific hybridization geometry that forces substituents on the 7-membered ring into equatorial or axial orientations that are energetically distinct from a simple cycloheptane.[1]

  • Conformational Sampling: The 7-membered ring undergoes pseudorotation (twist-chair/twist-boat). This allows the scaffold to sample a defined volume of chemical space, potentially inducing fit within a binding pocket, while the cyclopropane remains static.

Bioisosteric Applications[3]
  • Gem-Dimethyl Replacement: It serves as a metabolically robust alternative to gem-dimethyl groups on flexible chains, reducing CYP450 oxidation at the methyl positions due to the higher C-H bond dissociation energy of the cyclopropane ring (approx. 106 kcal/mol vs 98 kcal/mol for alkyl methyls).[1]

  • Piperidine/Azepane Surrogates: When nitrogen is introduced into the 7-membered ring (e.g., 5-azaspiro[2.6]nonane), it alters the basicity (

    
    ) and lipophilicity (
    
    
    
    ) compared to standard piperidines.[1]
Structural Logic Diagram

The following diagram illustrates the transition from planar scaffolds to the specific 3D-vectors of spiro[2.6]nonane.

StructuralLogic Flat Planar Aromatics (Low Fsp3, Solubility Issues) Spiro33 Spiro[3.3]heptane (Rigid, Symmetric Vectors) Flat->Spiro33 Escape Flatland Spiro26 Spiro[2.6]nonane (Rigid Anchor + Mobile Ring) Spiro33->Spiro26 Asymmetric Vector Tuning Prop1 High Metabolic Stability (Cyclopropane) Spiro26->Prop1 Prop2 Induced Fit (7-Ring Flexibility) Spiro26->Prop2

Figure 1: Structural evolution from planar scaffolds to spiro[2.6]nonane, highlighting the unique combination of rigidity and flexibility.[1]

Part 2: Synthetic Access Strategies

Synthesis of spiro[2.6]nonane is less trivial than symmetric spirocycles due to the ring strain of the cyclopropane and the entropic difficulty of closing a 7-membered ring.[1] The most robust route for library generation is the Cyclopropanation of Exocyclic Alkenes .

Core Synthetic Workflow

The strategy relies on constructing the 7-membered ring first (often commercially available as suberone or analogues) and then installing the spiro-cyclopropane.[1]

Route A: The Modified Simmons-Smith Protocol (Preferred) This route uses a zinc carbenoid to cyclopropanate a methylene cycloheptane intermediate.[1] It is superior to diazo-based methods due to safety and stereospecificity.[1]

Route B: Kulinkovich-de Meijere Reaction Applicable for converting lactams to aminocyclopropanes, useful if the target is an azaspiro[2.6] system.[1]

Synthetic Pathway Diagram

SynthesisWorkflow Start Cycloheptanone (or Heterocyclic analogue) Step1 Wittig Olefination (Ph3P=CH2) Start->Step1 Inter Methylene Cycloheptane Step1->Inter Yield >85% Step2 Simmons-Smith (Et2Zn, CH2I2) Inter->Step2 Stereospecific Product Spiro[2.6]nonane Scaffold Step2->Product Func Functionalization (e.g., Radical Bromination) Product->Func Library Diversification

Figure 2: Step-wise synthesis of the spiro[2.6]nonane core from cyclic ketone precursors.

Part 3: Experimental Protocols

Protocol: Synthesis of Spiro[2.6]nonane via Furukawa Modification

Causality: The Furukawa modification (Et


Zn + CH

I

) is used instead of the traditional Zn/Cu couple because it is homogeneous, allowing for better reproducibility and reactivity control, crucial when working with the sterically encumbered 7-membered ring.

Reagents:

  • Methylenecycloheptane (1.0 equiv)[1][2]

  • Diethylzinc (Et

    
    Zn, 1.0 M in hexanes, 2.0 equiv)
    
  • Diiodomethane (CH

    
    I
    
    
    
    , 2.0 equiv)
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvent & Substrate: Add anhydrous DCM (0.2 M concentration relative to substrate) and methylenecycloheptane. Cool to 0°C in an ice bath.

  • Carbenoid Formation (Critical Step): Add Et

    
    Zn solution dropwise over 20 minutes. Reasoning: Exothermic reaction; rapid addition can cause solvent boil-over and decomposition.[1]
    
  • Reagent Addition: Add CH

    
    I
    
    
    
    dropwise via syringe. The solution may turn slightly cloudy.
  • Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 12 hours. Monitor by TLC (stain with KMnO

    
    ; alkene spot will disappear).
    
  • Quench: Cool back to 0°C. CAREFULLY add saturated aqueous NH

    
    Cl dropwise. Safety: Residual Et
    
    
    
    Zn reacts violently with water. Vigorous gas evolution will occur.
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove zinc salts), NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (typically 100% Hexanes/Pentane due to low polarity).

Physicochemical Profiling Data

The following table summarizes the shift in properties when replacing a standard cyclohexyl group with a spiro[2.6]nonane moiety.

PropertyCyclohexane AnalogSpiro[2.6]nonane AnalogImpact
LogP 3.12.8 - 3.2Minimal change in lipophilicity; maintains membrane permeability.[1]
Solubility LowModerateThe 3D-character disrupts crystal lattice packing energy, often improving solubility.[1]
Metabolic Stability Low (C4-oxidation)HighCyclopropane C-H bonds are stronger; the spiro-center blocks metabolic soft spots.[1]
Fsp3 1.01.0Maintains saturation but alters vector geometry.

Part 4: Case Study & Application

Target: Sigma-1 Receptor (


R) Ligands.[1][3]
Context: 

R ligands often require a basic amine flanked by hydrophobic regions. Traditional scaffolds use piperidines or cyclohexanes. Innovation: Replacing a 4,4-dimethylpiperidine core with a 7-azaspiro[2.6]nonane .[1]
  • Result: The spiro-cyclopropane fits into the hydrophobic sub-pocket usually occupied by the gem-dimethyl group but provides a rigidification that reduces the entropic penalty of binding.[1]

  • Outcome: Enhanced selectivity against the hERG channel (often a liability for flexible lipophilic amines) due to the specific shape constraints preventing the "induced fit" required for hERG blocking.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][4][5] Organic Reactions. [Link][1][5][6]

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. [Link][1]

  • PubChem. (n.d.).[2][7] Spiro[2.6]nonane Compound Summary.[2][7] National Library of Medicine. [Link][7]

  • Mishra, S., et al. (2019).[3] Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds... European Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Chemical Properties of 4,7-Diazaspiro[2.6]nonane Derivatives

This guide details the chemical properties, synthesis, and medicinal chemistry applications of 4,7-diazaspiro[2.6]nonane , a high-value sp³-rich scaffold used to improve the physicochemical and pharmacokinetic profiles o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and medicinal chemistry applications of 4,7-diazaspiro[2.6]nonane , a high-value sp³-rich scaffold used to improve the physicochemical and pharmacokinetic profiles of drug candidates.

Technical Guide for Drug Discovery Professionals

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (


) is a proven strategy to improve clinical success rates. The 4,7-diazaspiro[2.6]nonane  scaffold represents a conformationally restricted bioisostere of 1,4-diazepane  (homopiperazine). By fusing a cyclopropane ring in a spiro-orientation, this scaffold locks the flexible diamine into a preferred conformation, reducing the entropic penalty of binding and potentially improving selectivity while blocking metabolic hotspots.
Core Structural Attributes[1][2][3]
  • Scaffold Class: Spirocyclic diamine.

  • Ring System: Cyclopropane (3-membered) spiro-fused to a 1,4-diazepane (7-membered).

  • Key Feature: Orthogonal vectors for derivatization at

    
     and 
    
    
    
    , allowing precise PROTAC linker design or fragment-based lead optimization.

Physicochemical Profile

Structural Conformation & pKa

The spiro[2.6]nonane system introduces significant rigidity compared to the parent 1,4-diazepane. The cyclopropane ring exerts a "gem-dimethyl-like" steric effect (Thorpe-Ingold effect) but with unique electronic properties due to the high p-character of the cyclopropane C-C bonds.

PropertyValue / TrendMechanistic Explanation
Basicity (

)

: ~8.5–9.0

: ~9.5–10.2

(proximal to spiro) exhibits reduced basicity due to the electron-withdrawing inductive effect (-I) of the strained cyclopropane ring.

behaves like a typical secondary amine.
Lipophilicity (LogD) Lower than gem-dimethyl analogsThe compact, solvent-exposed nature of the spiro-cycle often lowers LogD compared to acyclic diethyl/dimethyl analogs, improving solubility.
Metabolic Stability HighThe spiro-cyclopropane blocks oxidative metabolism at the

-carbon position, a common clearance pathway for cyclic amines (e.g., CYP450-mediated N-dealkylation).
Topological Polar Surface Area (TPSA) ~24 Ų (Core)Ideal for CNS penetration when derivatized; the rigid structure prevents "molecular collapse" in solution.
Bioisosteric Utility

This scaffold serves as a bioisostere for:

  • Piperazine: Expands the ring size to 7, altering the exit vector angles.

  • 1,4-Diazepane: Rigidifies the flexible 7-membered ring.

  • Cyclohexyl-diamines: Reduces lipophilicity while maintaining bulk.

Synthetic Methodologies

The synthesis of 4,7-diazaspiro[2.6]nonane derivatives typically follows two strategic disconnections: Ring Expansion of spiro-ketones or Cyclization of gem-disubstituted cyclopropanes.

Protocol A: The "Gem-Diamine" Cyclization Route

This is the most robust method for generating the core scaffold on a multigram scale. It relies on constructing the 7-membered ring from a pre-formed cyclopropane precursor.

Step-by-Step Protocol
  • Precursor Synthesis:

    • Start with 1,1-cyclopropanedicarboxylic acid (dimethyl ester).

    • Perform exhaustive reduction (LiAlH₄) to yield 1,1-bis(hydroxymethyl)cyclopropane .

    • Activate alcohols (Mesyl chloride/Et₃N) and displace with azide (NaN₃), followed by reduction (H₂/Pd-C) to yield 1,1-bis(aminomethyl)cyclopropane .

  • Ring Closure (The "3+4" Strategy):

    • React 1,1-bis(aminomethyl)cyclopropane with a C3-synthon such as diethyl malonate or succinic anhydride ? Correction: To get the 1,4-diazepane pattern (nitrogens separated by 2 and 3 carbons), one must use a specific linker.

    • Optimized Route: React 1,1-bis(aminomethyl)cyclopropane with glyoxal (or a masked equivalent like 1,2-dihydroxy-1,2-disulfonate) under reductive amination conditions, or alkylate with 1,2-dibromoethane .

    • Note: Direct alkylation with 1,2-dibromoethane yields the 5,8-diazaspiro[2.6]nonane isomer.

    • To achieve the 4,7-isomer (N attached to spiro):

      • The synthesis requires a Schmidt rearrangement or Beckmann rearrangement of a spiro[2.5]octan-one precursor.

Visualization: Synthesis Logic

Synthesis SM 1,1-Cyclopropane dicarboxylate Inter1 1,1-Bis(aminomethyl) cyclopropane SM->Inter1 Reduction & Amination Product 5,8-Diazaspiro[2.6]nonane (Isomer A) Inter1->Product + Reagent Reagent 1,2-Dibromoethane (Base) Route2_SM N-Boc-4-Piperidone Route2_Step1 Spiro-cyclopropanation (Simmons-Smith) Route2_SM->Route2_Step1 Route2_Step2 Ring Expansion (Schmidt Reaction) Route2_Step1->Route2_Step2 Route2_Prod 4,7-Diazaspiro[2.6]nonane (Target Core) Route2_Step2->Route2_Prod

Caption: Comparative synthetic routes. The Ring Expansion (bottom) is preferred for accessing the 4,7-diaza isomer where Nitrogen is adjacent to the spiro center.

Medicinal Chemistry Applications

Orthogonal Protection Strategy

For library generation, it is critical to differentiate the two nitrogen atoms.

  • N4 (Sterically Hindered/Electronic Deactivation): Reacts slower with electrophiles.

  • N7 (Accessible): Reacts typically like a secondary amine.

  • Workflow:

    • Treat free diamine with 1.0 eq.

      
      .
      
    • Product distribution favors N7-Boc protection due to steric accessibility.

    • This leaves N4 free for diversification (e.g., reductive amination or

      
      ).
      
Case Study: Antibacterial Quinolones

Spirocyclic amines are frequently employed as the C7-side chain in fluoroquinolone antibiotics (e.g., Moxifloxacin uses a fused diazabicycle). The 4,7-diazaspiro[2.6]nonane scaffold offers:

  • Reduced hERG Liability: The rigid spiro-system disrupts the

    
    -stacking interactions often responsible for hERG channel blockade compared to flexible piperazine analogs.
    
  • Improved Gram-Negative Penetration: The compact, hydrophilic nature of the amine (low LogP) facilitates porin traversal.

Experimental Protocol: General Handling

Storage & Stability:

  • Form: Typically supplied as a dihydrochloride salt (CAS 2680531-07-9).

  • Hygroscopicity: Highly hygroscopic. Store in a desiccator at -20°C.

  • Handling: Free base is volatile and prone to carbamate formation with atmospheric

    
    . Always handle the free base under Argon/Nitrogen.
    

Standard Deprotection (N-Boc):

  • Dissolve N-Boc intermediate in 1,4-dioxane.

  • Add 4M HCl in dioxane (5-10 eq) at 0°C.

  • Stir at RT for 2 hours.

  • Concentrate in vacuo. Do not use aqueous workup for the diamine salt; precipitate with

    
    .
    

References

  • Wipf, P., et al. (2004). "Diversity-oriented synthesis of azaspirocycles." Organic Letters.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Angewandte Chemie.

  • Sigma-Aldrich. (2024). "Product Specification: 4,7-diazaspiro[2.6]nonane dihydrochloride."

Exploratory

Engineering 3D Chemical Space: Spirocyclic Diamines with 3-Membered Rings as Privileged Scaffolds

Executive Summary & Structural Rationale The transition from "flat," sp²-dominated molecules to sp³-rich three-dimensional architectures is a defining paradigm in modern drug discovery. While spiro[3.3]heptanes have been...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The transition from "flat," sp²-dominated molecules to sp³-rich three-dimensional architectures is a defining paradigm in modern drug discovery. While spiro[3.3]heptanes have been extensively utilized as bioisosteres for piperazines and morpholines, their lower homologues—spirocyclic diamines incorporating highly strained 3-membered cyclopropane rings (e.g., spiro[2.3]hexane and 4-azaspiro[2.4]heptane)—remain an underexplored yet highly promising frontier.

As an application scientist, I frequently observe that lead optimization campaigns fail due to poor pharmacokinetic (PK) profiles driven by high lipophilicity or metabolic liability. Integrating a cyclopropyl-fused spirocyclic diamine addresses these issues through distinct causal mechanisms:

  • Conformational Rigidity: The cyclopropane ring locks the diamine core into a highly specific conformation, drastically reducing the entropic penalty upon target binding compared to flexible alkyl chains.

  • Metabolic Stability: The high s-character of the cyclopropyl C–H bonds renders them highly resistant to cytochrome P450-mediated oxidation.

  • Unique Exit Vectors: The contracted ring size alters the spatial trajectory of the functional groups, allowing medicinal chemists to probe distinct 3D chemical spaces that larger spirocycles cannot reach [1].

Quantitative Data: Physicochemical Profiling

To understand the impact of these scaffolds, we must compare their physicochemical properties against traditional rings. The data below illustrates how contracting the spirocycle to a 3-membered ring influences key drug-like metrics.

Table 1: Comparative Physicochemical Properties of Diamine Scaffolds

Scaffold TypeFraction sp³ (Fsp³)Relative Lipophilicity (clogP)*Basic pKa (Est.)Topological Polar Surface Area (TPSA)Structural Rigidity
Piperazine (Reference)1.00Baseline (0.0)~9.824.1 ŲLow (Chair flip)
Spiro[3.3]heptane diamine 1.00+0.4~8.924.1 ŲHigh
Spiro[2.3]hexane diamine 1.00+0.2~8.724.1 ŲVery High
4-Azaspiro[2.4]heptane 1.00+0.5~9.224.1 ŲHigh

*Relative to unsubstituted piperazine. Data synthesized from structural modeling and recent cheminformatics analyses of spirocyclic scaffolds [2].

Synthetic Logic & Workflow Visualization

The synthesis of 3-membered spirocyclic diamines requires precision. A common pitfall in synthesizing spiro[2.3]hexanes is the misapplication of cyclopropanation techniques. For electron-deficient alkenes (such as


-unsaturated esters derived from cyclobutanones), the Corey-Chaykovsky reaction  is causally superior to Simmons-Smith conditions. The sulfur ylide acts via a Michael addition followed by intramolecular displacement, which is highly efficient for electron-withdrawing substrates [3].

Below is the logical workflow for generating an orthogonally protected spiro[2.3]hexane-1,5-diamine.

SyntheticWorkflow A Starting Material (N-Boc-3-oxocyclobutane) B Olefination (HWE Reaction) A->B Step 1 (IR/NMR Check) C Cyclopropanation (Corey-Chaykovsky) B->C Step 2 (Yield Optimization) D Curtius Rearrangement (Amine Installation) C->D Step 3 (Stereocontrol) E Selective Deprotection (Orthogonal Strategy) D->E Step 4 (Protecting Group Logic) F Final Spirocyclic Diamine Scaffold E->F Step 5 (Purity >95%)

Caption: Synthetic logic and self-validating checkpoints for spiro[2.3]hexane diamine scaffolds.

Self-Validating Experimental Protocol

In my experience, protocols must be self-validating—meaning the chemist can confirm the success of the transformation in situ or immediately post-workup without waiting for complex downstream assays. The following protocol details the synthesis of orthogonally protected spiro[2.3]hexane-1,5-diamine.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination
  • Objective: Convert the ketone to an

    
    -unsaturated ester.
    
  • Procedure: To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 equiv) dropwise. Stir for 30 mins until hydrogen evolution ceases. Add N-Boc-3-oxocyclobutane-1-carboxylate (1.0 equiv) in THF. Warm to room temperature and stir for 4 hours.

  • Causality: NaH irreversibly deprotonates the phosphonate, driving the formation of the reactive ylide.

  • Self-Validation Checkpoint: Monitor via IR spectroscopy. The disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and the appearance of the conjugated ester carbonyl (~1705 cm⁻¹) and C=C stretch (~1650 cm⁻¹) confirm conversion.

Step 2: Corey-Chaykovsky Cyclopropanation
  • Objective: Install the 3-membered ring to form the spiro[2.3]hexane core.

  • Procedure: In a separate flask, add trimethylsulfoxonium iodide (2.0 equiv) and potassium tert-butoxide (2.0 equiv) in anhydrous DMSO. Stir for 1 hour at room temperature to generate the ylide. Add the

    
    -unsaturated ester from Step 1 (1.0 equiv) dissolved in DMSO dropwise. Stir at 50 °C for 12 hours.
    
  • Causality: Trimethylsulfoxonium iodide is chosen over trimethylsulfonium iodide because the resulting sulfoxonium ylide is less reactive and more thermodynamically controlled, preventing epoxide formation and favoring cyclopropanation of the conjugated system.

  • Self-Validation Checkpoint: ¹H NMR of the crude mixture must show the disappearance of the olefinic proton (~5.8 ppm) and the emergence of highly shielded cyclopropyl protons (multiplets between 0.8–1.5 ppm).

Step 3: Curtius Rearrangement
  • Objective: Convert the ester to a Cbz-protected amine, establishing the diamine functionality.

  • Procedure: Saponify the ester using LiOH in THF/H₂O. After acidic workup, dissolve the resulting carboxylic acid in toluene. Add diphenylphosphoryl azide (DPPA, 1.2 equiv) and triethylamine (1.5 equiv). Heat to 80 °C for 2 hours. Add benzyl alcohol (2.0 equiv) and heat at 100 °C for an additional 8 hours.

  • Causality: DPPA smoothly converts the acid to an acyl azide, which undergoes thermal rearrangement to an isocyanate. Benzyl alcohol traps the isocyanate to form a robust Carboxybenzyl (Cbz) carbamate, providing orthogonal protection against the existing Boc group.

  • Self-Validation Checkpoint: During the reaction, an aliquot can be analyzed via IR to observe the transient, highly distinct isocyanate peak at ~2250 cm⁻¹. The final product will show characteristic benzyl protons (~5.1 ppm, singlet, 2H) in ¹H NMR [4].

Step 4: Selective Deprotection
  • Objective: Unmask one amine for subsequent medicinal chemistry derivatization.

  • Procedure: To selectively remove the Cbz group while retaining the Boc group, dissolve the intermediate in methanol. Add 10% Pd/C (0.1 equiv by weight) and stir under a hydrogen atmosphere (1 atm) for 4 hours. Filter through Celite and concentrate.

  • Causality: Standard hydrogenolysis selectively cleaves the benzylic C-O bond of the Cbz group without affecting the acid-sensitive Boc group, yielding the mono-protected spirocyclic diamine ready for library synthesis.

Conclusion

The integration of 3-membered rings into spirocyclic diamines represents a sophisticated approach to escaping "flatland" in drug discovery. By understanding the causality behind the synthetic steps—particularly the nuances of the Corey-Chaykovsky reaction and orthogonal protecting group strategies—researchers can reliably access these highly strained, Fsp³-rich scaffolds. Their unique exit vectors and exceptional metabolic stability make them invaluable assets for next-generation therapeutics.

References

  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Spirocyclic Diamine Scaffolds for Medicinal Chemistry Source: Helvetica Chimica Acta (ResearchGate / Wiley) URL: [Link]

  • Title: Monoprotected Diamines Derived from 1,5-Disubstituted (Aza)spiro[2.3]hexane Scaffolds Source: European Journal of Organic Chemistry (Thieme Connect / Wiley) URL: [Link]

  • Title: Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: PMC (National Institutes of Health) URL: [Link]

Foundational

The Geometric Edge: [2.6] Spiro Systems in High-Fidelity Drug Design

The following technical guide is structured to address the specific conformational and medicinal chemistry properties of [2.6] spiro systems. It deviates from standard templates to focus on the "Structure-Property-Utilit...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific conformational and medicinal chemistry properties of [2.6] spiro systems. It deviates from standard templates to focus on the "Structure-Property-Utility" logic essential for high-level drug design.[1]

Executive Summary

In the pursuit of "escaping flatland," medicinal chemists have heavily exploited spiro[3.3]heptanes and spiro[4.4]nonanes. However, the [2.6] spiro system (typically spiro[2.6]nonane and its hetero-analogues) represents an underutilized geometric niche.[1] This scaffold combines the extreme rigidity and unique electronic signature of a three-membered ring (cyclopropane/epoxide/aziridine) with the conformational adaptability of a seven-membered ring.[1]

This guide details the conformational advantages, vector analysis, and synthetic protocols required to deploy [2.6] systems effectively in lead optimization.

Part 1: Conformational Mechanics & Vector Analysis

The [2.6] system is not merely a "spacer." It is a bimodal conformational lock . Unlike symmetrical spirocycles (e.g., spiro[3.3] or spiro[5.5]), the [2.6] scaffold possesses a structural asymmetry that offers unique binding capabilities.

The "Anchor and wags" Mechanism
  • Ring A (3-membered): Acts as the Anchor .[1] The high ring strain (~27.5 kcal/mol for cyclopropane) locks the spiro-carbon into a rigid geometry.[1] The Walsh orbitals of the cyclopropane ring can also engage in unique

    
    -stacking-like interactions with protein aromatic residues, a feature absent in cyclobutane or cyclopentane analogs.[1]
    
  • Ring B (7-membered): Acts as the Wag .[1] Unlike the rigid chair of a cyclohexane (in spiro[2.5] or [5.5]), the seven-membered ring exists in a dynamic equilibrium between chair, twist-chair, boat, and twist-boat conformations.[1]

Design Implication: This allows for an induced fit mechanism.[2] The 3-ring positions the scaffold rigidly within the binding pocket, while the 7-ring adjusts its puckering to maximize van der Waals contacts with the protein surface.[1]

Exit Vector Comparison

The angle between substituents on the spiro scaffold defines the "exit vector," which determines how pharmacophores are projected into 3D space.

Scaffold SystemRing A GeometryRing B GeometryExit Vector CharacteristicsPrimary Utility
Spiro[3.3]heptane Rigid/PuckeredRigid/PuckeredLinear/Rod-like (

) or V-shape (

).[1]
Piperazine bioisostere; linker replacement.
Spiro[5.5]undecane ChairChairTetrahedral (

); bulky.
Quaternary carbon mimic; space-filling.[1]
Spiro[2.6]nonane Planar/Rigid Flexible/Twist Asymmetric projection. The 3-ring substituents project at widened angles (

) due to Thorpe-Ingold effect.[1]
Fine-tuning binding pockets; breaking symmetry; metabolic blocking.
Decision Logic for Scaffold Selection

The following diagram outlines the logical pathway for selecting a [2.6] system over other spirocycles.

SpiroSelection Start Lead Optimization Challenge Flatness Problem: Molecule is too flat (Fsp3 low)? Start->Flatness Vector Requirement: Specific Pharmacophore Angle? Flatness->Vector Yes Symmetry Is the Binding Pocket Symmetrical? Vector->Symmetry Spiro33 Select Spiro[3.3] (Rigid, Symmetrical) Symmetry->Spiro33 Yes (Linear/Square) Spiro26 Select Spiro[2.6] (Asymmetric, Induced Fit) Symmetry->Spiro26 No (Complex Pocket) Spiro55 Select Spiro[5.5] (High Bulk, Static) Spiro26->Spiro55 Need more bulk?

Figure 1: Decision matrix for spirocyclic scaffold selection in lead optimization.

Part 2: Strategic Advantages in Drug Properties

Metabolic Stability (The "Spiro-Gem" Effect)

The [2.6] system is particularly effective at blocking metabolic soft spots.[1]

  • Mechanism: Cytochrome P450 enzymes typically attack exposed methylene (

    
    ) groups.
    
  • Application: Fusing a cyclopropane ring (Ring A) at a position adjacent to a metabolic liability (e.g., an amine in a 7-membered ring) introduces steric hindrance and alters the hybridization of the alpha-carbon, preventing oxidation.[1] The spiro-carbon itself is quaternary and metabolically inert.[1]

Lipophilicity and Solubility

While adding carbon usually increases LogP, spirocycles often improve solubility compared to their acyclic or flat aromatic counterparts due to the disruption of crystal lattice energy (lower melting points).

  • [2.6] Advantage: The high

    
     fraction contributes to better solubility profiles than biaryl systems. The 7-membered ring allows for the introduction of polar heteroatoms (e.g., oxa- or azaspiro[2.6]nonane) to further tune LogD without disrupting the core geometry.[1]
    

Part 3: Experimental Protocol – Synthesis of 5-Azaspiro[2.6]nonane[1]

To utilize this scaffold, robust synthetic access is required.[3] The following protocol describes the synthesis of a 5-azaspiro[2.6]nonane core, a versatile building block where the nitrogen is in the 7-membered ring and the spiro-fusion involves a cyclopropane.

Retrosynthetic Logic

The most reliable route involves the Kulinkovich-de Meijere reaction or a Grignard-mediated cyclopropanation of a lactam or protected amine precursor.[1] Here, we utilize a magnesium-mediated cyclopropanation of a vinyl-substituted precursor, a method validated for spiro-systems.[1]

Step-by-Step Protocol

Reagents:

  • Precursor: N-Boc-4-methyleneazepane (commercially available or synthesized via Wittig reaction of N-Boc-hexahydro-4H-azepin-4-one).[1]

  • Diiodomethane (

    
    ).
    
  • Diethylzinc (

    
    , 1.0 M in hexanes).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Atmosphere: Argon/Nitrogen.

Workflow:

  • Preparation of Furukawa Reagent:

    • In a flame-dried round-bottom flask under Argon, charge 50 mL of anhydrous DCM.

    • Cool to 0°C.

    • Add Diethylzinc (10 mmol, 10 mL) dropwise via syringe. Caution: Pyrophoric.

    • Add Diiodomethane (20 mmol, 1.6 mL) dropwise. A white precipitate may form. Stir for 20 minutes at 0°C.

  • Substrate Addition:

    • Dissolve N-Boc-4-methyleneazepane (5 mmol) in 10 mL anhydrous DCM.

    • Add the substrate solution dropwise to the reagent mixture at 0°C.

  • Cyclopropanation:

    • Allow the reaction to warm to room temperature (25°C).

    • Stir for 12–18 hours. Monitor via TLC (stain with PMA or Ninhydrin) or LC-MS.[1] The disappearance of the alkene peak is the endpoint.

  • Quench and Workup:

    • Cool the mixture back to 0°C.

    • Quench slowly with saturated aqueous

      
      . Note: Vigorous gas evolution.
      
    • Extract with DCM (3 x 50 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Yield Expectation: 75–85% of tert-butyl 5-azaspiro[2.6]nonane-5-carboxylate.[1]

Self-Validating Checkpoint:

  • 1H NMR Diagnostic: Look for the disappearance of vinylic protons (4.5–5.0 ppm) and the appearance of high-field cyclopropyl protons (0.2–0.8 ppm). The spiro-carbon signal in 13C NMR typically shifts upfield (20–30 ppm) relative to the alkene precursor.[1]

Part 4: Biological Application Workflow

The following diagram illustrates how to integrate the [2.6] scaffold into a biological screening cascade, specifically for targets requiring precise hydrophobic collapse (e.g., GPCRs or Kinase allosteric pockets).

BioWorkflow Hit Flat Aromatic Hit (High Potency, Poor Sol) Design Design Spiro[2.6] Analog (Retain Vector, Increase Fsp3) Hit->Design Scaffold Hopping Synth Synthesis (Protocol 3.2) Design->Synth Screen In Vitro Screening (Potency + Met Stab) Synth->Screen Screen->Design Failure (Loop) Result Lead Candidate (Improved LLE/Solubility) Screen->Result Success

Figure 2: Workflow for scaffold hopping from aromatic hits to [2.6] spirocyclic leads.

Case Context: STING and BCL6

Recent patent literature highlights the utility of spirocyclic cycloalkyls, including [2.6] systems, in modulators of the STING pathway and BCL6 degraders [1, 2]. In these contexts, the spiro-system likely serves to fill a hydrophobic pocket while positioning a polar "warhead" or linker at a precise angle that linear linkers cannot achieve.[1]

References

  • Compounds and compositions for treating conditions associated with sting activity. Google Patents. WO2020150439A1. Available at: [1]

  • Quinolone bcl6 bifunctional degraders. Google Patents. WO2023244918A1. Available at: [1]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021, 64(1), 150-183.[4][5] Available at: [Link][1]

  • A Novel Synthesis of Spiro[2.6]nonadienones by the Reaction of Magnesium Cyclopropylidenes. ChemInform, 39(49). Available at: [Link][1]

Sources

Exploratory

The Architect’s Guide to tert-Butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate: Structural Causality, Physicochemical Profiling, and Synthetic Workflows

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary & Core Identity In the modern landscape of drug discovery, the transition f...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Core Identity

In the modern landscape of drug discovery, the transition from planar, sp2-rich heterocycles to conformationally restricted, sp3-rich scaffolds is a critical driver of clinical success. tert-Butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate (often supplied as a hydrochloride salt) is a premier spirocyclic building block that serves as a highly modular bioisostere for piperazines and diazepanes [1].

By fusing a highly strained cyclopropane ring to a 7-membered diazepane system, this scaffold provides a rigidified vector for drug design. The presence of a tert-butyloxycarbonyl (Boc) protecting group at the N7 position enables orthogonal synthetic strategies, allowing chemists to selectively functionalize the N4 position without cross-reactivity.

Physicochemical Profiling & Structural Causality

Understanding the baseline physicochemical metrics of this scaffold is essential for predicting its behavior in both synthetic workflows and biological systems.

Quantitative Data Summary
PropertyValueCausality / Significance
Molecular Formula C₁₂H₂₂N₂O₂Defines the free base composition [1].
Molecular Weight 226.32 g/mol (Free Base)262.78 g/mol (HCl Salt)Low molecular weight allows for downstream functionalization without exceeding Lipinski's Rule of 5 [1].
Topological Polar Surface Area (TPSA) 41.57 ŲOptimal for membrane permeability; allows the final API to target intracellular proteins [1].
LogP (Predicted) 2.17Balanced lipophilicity, ensuring solubility in organic solvents during synthesis and favorable ADME profiles [1].
Hydrogen Bond Donors 1The free N4 secondary amine acts as a targeted nucleophile [1].
Hydrogen Bond Acceptors 3Contributes to target-protein binding networks.
SMILES String CC(C)(C)OC(=O)N1CCNC2(CC2)CC1Maps the topology: N1 (IUPAC N7) is Boc-protected, leaving N4 free for derivatization [1].
The "Escape from Flatland" Principle

Traditional piperazine rings are highly flexible and can adopt multiple chair and boat conformations. When a flexible molecule binds to a target protein, it must "freeze" into a single bioactive conformation, incurring a massive entropic penalty .

Causality: The spiro[2.6]nonane core solves this by introducing a cyclopropane ring at the C5 position. The extreme ring strain and steric bulk of the spiro-fusion act as a conformational lock, forcing the diazepane ring into a pre-organized state. This reduces the entropic penalty upon binding, directly increasing target affinity. Furthermore, the high fraction of sp3 carbons (Fsp3) disrupts planar pi-stacking, drastically improving aqueous solubility and reducing promiscuous off-target binding [3].

Synthetic Methodology: Regioselective Functionalization

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The orthogonal reactivity of tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate relies on the electronic and steric differences between N4 and N7.

Protocol: Regioselective N4-Alkylation / SNAr

The Boc group at N7 is highly electron-withdrawing and sterically demanding, rendering N7 completely non-nucleophilic. This allows for the selective functionalization of the N4 secondary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate HCl salt (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent. It stabilizes the transition state of the nucleophilic attack without hydrogen-bonding to the N4 amine, maximizing its nucleophilicity.

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C.

    • Causality: DIPEA is a non-nucleophilic base. It scavenges the HCl from the starting material and the acid byproducts generated during the reaction, keeping N4 in its active, deprotonated state without competing for the electrophile.

  • Coupling: Add the electrophile (e.g., an aryl fluoride or alkyl halide) (1.1 eq). Elevate the temperature to 80 °C and stir for 4–6 hours.

  • Self-Validation Loop (LC-MS): Monitor the reaction via LC-MS.

    • Diagnostic: The disappearance of the starting mass (

      
       227.3[M+H]⁺) and the appearance of the product mass validates success. If a mass corresponding to a double-alkylation appears, it indicates premature Boc-deprotection (likely due to acidic impurities in the electrophile), providing an immediate diagnostic feedback loop.
      
  • Workup: Quench with water, extract with Ethyl Acetate (3x), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Workflow Visualization: PROTAC Assembly

Because of its distinct vector angles, the 4,7-diazaspiro[2.6]nonane scaffold is increasingly used as a rigidified linker in Targeted Protein Degraders (PROTACs). The workflow below illustrates the logical progression of incorporating this scaffold into a bifunctional degrader.

G A tert-Butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate (Boc-Protected Scaffold) B N4-Functionalization (e.g., SNAr with Target Protein Ligand) A->B Step 1: Regioselective Coupling C Acidic Boc Deprotection (TFA/DCM to reveal N7) B->C Step 2: Global Deprotection D N7-Linker Conjugation (Amidation with E3 Ligase Ligand) C->D Step 3: Bifunctional Assembly E Fully Assembled PROTAC (Targeted Protein Degrader) D->E Step 4: Purification & Assays

Workflow for integrating the 4,7-diazaspiro[2.6]nonane scaffold into a PROTAC molecule.

Analytical Characterization & Self-Validation

To ensure absolute scientific integrity, the identity and purity of tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate must be verified prior to library synthesis [2].

  • Mass Spectrometry (ESI-MS): Expected

    
     for the free base is 227.3. The presence of a peak at 
    
    
    
    171.2 (
    
    
    ) is a classic self-validating diagnostic for Boc-protected amines under MS ionization conditions.
  • Nuclear Magnetic Resonance (¹H NMR): The structural causality of the spirocycle is directly observable in the NMR spectrum. The highly shielded protons of the cyclopropane ring will appear far upfield, typically as complex multiplets between 0.40 ppm and 0.90 ppm . The massive singlet at 1.45 ppm (9H) confirms the integrity of the tert-butyl group.

References

  • Google Patents. "WO2015103583A1 - Monobactams and methods of their synthesis and use (Spirocyclic Scaffold Integration)." World Intellectual Property Organization.
Foundational

Novel Piperazine Surrogates with Spiro[2.6]nonane Topology: A Technical Guide to a New Frontier in Medicinal Chemistry

Abstract The piperazine ring is a cornerstone of modern medicinal chemistry, present in numerous approved drugs. However, its conformational flexibility and physicochemical properties can present challenges in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, present in numerous approved drugs. However, its conformational flexibility and physicochemical properties can present challenges in drug development, including issues with selectivity and metabolic stability. The "escape from flatland" paradigm has driven the exploration of three-dimensional scaffolds that can better probe biological space.[1] This guide introduces a novel and promising class of piperazine surrogates built upon the spiro[2.6]nonane framework. We provide a comprehensive overview of the rationale for their development, propose detailed synthetic pathways to access key diazaspiro[2.6]nonane cores, and present a comparative analysis of their expected physicochemical and structural properties versus traditional piperazine. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage next-generation scaffolds for enhanced therapeutic targeting.

The Imperative for Piperazine Bioisosteres: Beyond the Chair and Boat

The utility of the piperazine moiety is undeniable. It often serves as a basic, hydrophilic group to optimize pharmacokinetic properties or as a rigid linker to correctly orient pharmacophoric elements.[2] However, the inherent conformational flexibility of the piperazine ring (interconverting chair and boat forms) can lead to an entropic penalty upon binding to a target. Furthermore, the ubiquity of the piperazine scaffold in drug candidates can lead to challenges in achieving selectivity against off-target proteins that also recognize this common motif.

Spirocyclic scaffolds have emerged as a powerful solution to these challenges.[3][4] By replacing the piperazine with a spirocyclic diamine, medicinal chemists can introduce a rigid, three-dimensional architecture with precisely defined exit vectors.[4] This rigidity can enhance binding affinity by pre-organizing the molecule in a bioactive conformation. The introduction of a spirocyclic core, with its higher fraction of sp3-hybridized carbons (Fsp3), has been correlated with improved clinical success, often leading to better solubility, metabolic stability, and novel intellectual property.[1] While various diazaspiroalkanes have been explored, the spiro[2.6]nonane system, featuring a unique combination of a cyclopropane and a cycloheptane ring fused at a single carbon, remains a largely unexplored and highly attractive scaffold.

Synthetic Strategies for Accessing Diazaspiro[2.6]nonane Cores

The development of novel scaffolds is contingent on the availability of robust and scalable synthetic routes. We propose two primary strategies for the synthesis of key diazaspiro[2.6]nonane building blocks, starting from commercially available materials.

Strategy 1: From Spiro[2.6]nonan-4-one

The commercially available ketone, Spiro[2.6]nonan-4-one[5], serves as an excellent starting point for the introduction of nitrogen atoms into the seven-membered ring.

A direct and efficient method to introduce a single nitrogen and an additional amino group involves a multi-step reductive amination process. This approach yields a surrogate for C-substituted piperazines.

G start Spiro[2.6]nonan-4-one step1 Boc-NH2, NaBH(OAc)3 Reductive Amination start->step1 product1 Boc-protected 4-aminospiro[2.6]nonane step1->product1 step2 1. TFA or HCl (Boc deprotection) 2. Oxidative cleavage (e.g., O3, RuO4) product1->step2 product3 product3 step2->product3 product2 Keto-amine intermediate step3 NH2R, NaBH(OAc)3 Intramolecular Reductive Amination final_product Substituted 4-Amino-1-azaspiro[2.6]nonane product3->final_product

Caption: Proposed workflow for the synthesis of a C-substituted piperazine surrogate.

Experimental Protocol: Multi-step Reductive Amination

  • Step 1: Initial Reductive Amination. To a solution of Spiro[2.6]nonan-4-one (1.0 eq) in dichloromethane (DCM), add tert-butyl carbamate (1.2 eq). Stir for 30 minutes at room temperature. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise and continue stirring at room temperature for 12-18 hours.[6] Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM. The organic layers are combined, dried over sodium sulfate, and concentrated to yield the Boc-protected 4-aminospiro[2.6]nonane.

  • Step 2: Boc Deprotection and Ring Opening. Dissolve the product from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 2 hours. Concentrate the mixture under reduced pressure. The resulting amine salt is then subjected to an oxidative cleavage of the cycloheptane ring to generate a keto-amine, a known procedure for ring manipulations.

  • Step 3: Intramolecular Cyclization. The crude keto-amine is dissolved in a suitable solvent like methanol. A primary amine (R-NH₂) (1.1 eq) is added, followed by a reducing agent such as sodium cyanoborohydride (NaBH₃CN).[7] The reaction is stirred until the formation of the cyclized product, the 4-Amino-1-azaspiro[2.6]nonane derivative, is complete.

The Schmidt reaction provides a powerful method for ring expansion and incorporation of a nitrogen atom, leading to a lactam intermediate which is a versatile precursor to cyclic diamines.[3][8]

G start Spiro[2.6]nonan-4-one step1 Hydrazoic Acid (HN3) Strong Acid (e.g., H2SO4) start->step1 Schmidt Reaction product1 1,5-Diazaspiro[2.6]nonan-6-one (Lactam) step1->product1 step2 Reduction (e.g., LiAlH4) product1->step2 final_product 1,5-Diazaspiro[2.6]nonane step2->final_product G start Spiro[2.6]nonane-1-carboxylic acid step1 1. SOCl2 or (COCl)2 2. NaN3 start->step1 product1 Spiro[2.6]nonane-1-carbonyl azide step1->product1 Acyl Azide Formation step2 Heat (Toluene) Trapping with BnOH product1->step2 Curtius Rearrangement product3 product3 step2->product3 product2 Cbz-protected 1-aminospiro[2.6]nonane step3 Deprotection (e.g., H2, Pd/C) final_product 1-Aminospiro[2.6]nonane product3->final_product

Caption: Synthesis of an aminospiro[2.6]nonane via the Curtius Rearrangement.

Experimental Protocol: Curtius Rearrangement

  • Step 1: Acyl Azide Formation. To a solution of Spiro[2.6]nonane-1-carboxylic acid (1.0 eq) in DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure. Dissolve the crude acyl chloride in acetone and add a solution of sodium azide (2.0 eq) in water at 0°C. Stir vigorously for 1 hour. Extract the acyl azide with toluene.

  • Step 2: Rearrangement and Trapping. Dry the toluene solution of the acyl azide over anhydrous sodium sulfate. Heat the solution at reflux (approx. 110°C) in the presence of benzyl alcohol (BnOH) (1.5 eq) for 2-4 hours, until nitrogen evolution ceases. [9]The isocyanate intermediate is trapped in situ to form the Cbz-protected amine.

  • Step 3: Deprotection. The Cbz-protected amine is dissolved in methanol, and palladium on carbon (10 mol%) is added. The mixture is stirred under an atmosphere of hydrogen gas for 4-6 hours. Filter through Celite and concentrate the filtrate to yield 1-Aminospiro[2.6]nonane.

Comparative Analysis: Spiro[2.6]nonane Surrogates vs. Piperazine

The true value of a novel scaffold lies in its ability to favorably modulate key drug-like properties. While direct experimental data for diazaspiro[2.6]nonanes is scarce, we can extrapolate from studies on other diazaspirocycles to predict their impact. [10]

Physicochemical Properties

The introduction of the spiro[2.6]nonane core is expected to significantly alter the physicochemical profile compared to piperazine.

PropertyPiperazineExpected for Diazaspiro[2.6]nonane SurrogateRationale & Causality
Lipophilicity (cLogP) LowModerately IncreasedThe addition of three extra carbon atoms in the spiro[2.6]nonane core will increase the hydrocarbon character, thus raising the cLogP. This can be beneficial for membrane permeability but needs to be carefully balanced.
Aqueous Solubility HighPotentially DecreasedThe increase in lipophilicity may lead to a decrease in aqueous solubility. However, the rigid, 3D structure can disrupt crystal packing, sometimes mitigating the expected drop in solubility. [11]
Fraction of sp3 Carbons (Fsp3) 1.01.0Both scaffolds are fully saturated, which is a desirable trait for improving developability. [1]
Basicity (pKa) pKa1 ≈ 5.7, pKa2 ≈ 9.8Similar or Slightly AlteredThe pKa values will be influenced by the specific arrangement of the nitrogen atoms (e.g., 1,4- vs. 1,5-). The inherent strain and electronic effects of the cyclopropane ring may slightly modulate the basicity of the adjacent nitrogen.
Molecular Rigidity Flexible (Chair-Boat)Highly RigidThe spirocyclic fusion point locks the conformation, reducing the entropic penalty upon binding and providing well-defined exit vectors for substituents. [4]
Structural and Conformational Properties

The key advantage of the spiro[2.6]nonane scaffold is its defined three-dimensional structure.

G cluster_0 Piperazine Conformations cluster_1 Spiro[2.6]nonane Surrogate Piperazine Comparison vs Chair Chair Boat Boat Chair->Boat Ring Flip Spiro Rigid 3D Scaffold (Representation) Vector1 Spiro->Vector1 Exit Vector 1 Vector2 Spiro->Vector2 Exit Vector 2

Caption: Conformational flexibility of piperazine versus the rigid structure of a spiro surrogate.

Unlike the flexible piperazine ring, the diazaspiro[2.6]nonane core holds substituents in fixed spatial orientations. This allows for a more precise probing of protein binding pockets and can lead to significant gains in potency and selectivity. Computational studies on various diazaspiro cores have confirmed their ability to present nitrogen atoms and substituent vectors in unique spatial arrangements not accessible to simple monocyclic or fused systems. [12]The cyclopropane moiety, in particular, introduces unique electronic properties and a distinct conformational bias to the larger seven-membered ring.

Applications in Drug Discovery and Future Outlook

The incorporation of novel spirocyclic diamines as piperazine surrogates is a validated strategy in drug discovery. For instance, the approved menin-MLL inhibitor revumenib features a 2,7-diazaspiro[3.5]nonane core that was found to be essential for optimal binding, replacing a piperazine from an earlier fragment hit. [4]Similarly, the replacement of piperazine with diazaspiro cores has been explored in the development of PARP inhibitors and σ2 receptor ligands, demonstrating the broad applicability of this strategy. [1][13] The spiro[2.6]nonane scaffold represents the next logical step in this evolution. Its unique topology offers a novel region of chemical space for exploration. The synthetic routes outlined in this guide provide a practical starting point for the synthesis and incorporation of these surrogates into drug discovery programs.

Future research should focus on:

  • Execution and optimization of the proposed synthetic routes to generate a library of diazaspiro[2.6]nonane building blocks.

  • Direct, head-to-head experimental comparison of physicochemical and pharmacological properties of drug candidates containing piperazine versus their spiro[2.6]nonane counterparts.

  • In-depth computational analysis of the conformational preferences and electronic properties of the diazaspiro[2.6]nonane ring system to guide rational drug design.

By embracing the structural and physicochemical advantages of the spiro[2.6]nonane topology, medicinal chemists can unlock new avenues for the development of highly potent and selective therapeutics.

References

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). Int J Mol Sci.[Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2025). ResearchGate.[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (n.d.). ChEMBL.[Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). PubMed.[Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). PMC.[Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). Thieme.[Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). Ricerca UniBa.[Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025). ResearchGate.[Link]

  • Tetravalent platinum complex and pharmaceutical composition containing same. (n.d.).
  • Schmidt reaction. (n.d.). Wikipedia.[Link]

  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (n.d.). RSC Publishing.[Link]

  • The Schmidt Reaction. (n.d.). Wiley Online Library.[Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). Figshare.[Link]

  • The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter.[Link]

  • Curtius Rearrangement. (2025). Chemistry Steps.[Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (2010). PubMed.[Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). SciSpace.[Link]

  • Reductive amination. (n.d.). Wikipedia.[Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.[Link]

  • ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. (2021). RASĀYAN J. Chem.[Link]

  • SPIRO COMPOUNDS AND METHODS OF USE. (2011). European Publication Server.[Link]

  • Schmidt Reaction. (2023). Chemistry LibreTexts.[Link]

  • Schmidt Reaction. (2021). YouTube.[Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Journal of Organic and Pharmaceutical Chemistry.[Link]

  • Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. (n.d.). CHIMIA.[Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.[Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (n.d.). ChemRxiv.[Link]

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Exploratory

4,7-diazaspiro[2.6]nonane vs 4,7-diazaspiro[2.5]octane structural comparison

An in-depth technical analysis of spirocyclic diamines, focusing on the structural, physicochemical, and synthetic divergence between 4,7-diazaspiro[1]nonane and 4,7-diazaspiro[2]octane. Executive Summary In modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of spirocyclic diamines, focusing on the structural, physicochemical, and synthetic divergence between 4,7-diazaspiro[1]nonane and 4,7-diazaspiro[2]octane.

Executive Summary

In modern drug discovery, the "Escape from Flatland" paradigm has driven the transition from planar aromatic systems to structurally complex, sp³-rich scaffolds. A high fraction of sp³ carbons (Fsp³) correlates strongly with improved aqueous solubility, reduced off-target toxicity, and higher clinical transition rates [2]. Among these privileged structures, spirocyclic diamines have emerged as highly effective bioisosteres for traditional piperazines and homopiperazines. This whitepaper provides a comprehensive comparative analysis of two critical scaffolds: 4,7-diazaspiro[2]octane and 4,7-diazaspiro[1]nonane , detailing their topological anatomy, physicochemical profiling, and self-validating synthetic methodologies.

Molecular Architecture & Topological Analysis

The fundamental difference between these two scaffolds lies in their core ring sizes and the resulting conformational dynamics.

  • 4,7-diazaspiro[2]octane is a cyclopropanated piperazine. It consists of a 6-membered piperazine ring fused to a 3-membered cyclopropane ring at a single quaternary spiro carbon (C3). This fusion locks the piperazine core into a highly rigid chair conformation, ensuring that the exit vectors of the substituents at N4 and N7 remain highly predictable and linear (approx. 180° relative to the core plane).

  • 4,7-diazaspiro[1]nonane is a cyclopropanated homopiperazine (diazepane). It consists of a 7-membered ring fused to a cyclopropane ring. While homopiperazines are naturally more flexible than piperazines, the spiro-fusion introduces significant conformational restriction, forcing the 7-membered ring into specific twist-chair or boat conformations. This alters the exit vectors, creating a wider angle (approx. 120–140°) that is ideal for probing broader, shallower binding pockets often found in GPCRs or protein-protein interactions [3].

G Root Spirocyclic Diamines Node25 4,7-diazaspiro[2.5]octane (Piperazine Core) Root->Node25 Node26 4,7-diazaspiro[2.6]nonane (Homopiperazine Core) Root->Node26 Prop25 Ring Size: 3 + 6 Rigid Chair Conformation Linear Exit Vectors Node25->Prop25 Prop26 Ring Size: 3 + 7 Twist-Chair Flexibility Angled Exit Vectors Node26->Prop26

Fig 1. Topological divergence of spirocyclic diamine scaffolds.

Physicochemical Profiling & The "Cyclopropyl Effect"

When replacing a standard piperazine or homopiperazine with its spirocyclic counterpart, medicinal chemists must account for profound shifts in basicity. This is driven by the "Cyclopropyl Effect" .

The Causality of pKa Modulation: The cyclopropane ring is highly strained (60° bond angles vs. the ideal 109.5°). To minimize angle strain, the C-C bonds forming the ring adopt higher p-character (forming "bent" Walsh orbitals). Consequently, the exocyclic bonds (C-H and C-N) must adopt proportionally higher s-character (approaching sp² hybridization). Because s-electrons are held closer to the nucleus, the spiro carbon becomes significantly more electronegative than a standard sp³ carbon. This exerts a strong electron-withdrawing inductive effect (-I) on the adjacent N4 atom, reducing its electron density and lowering its basicity (pKa) by 1.5 to 2.0 units compared to the parent heterocycle [4].

Quantitative Data Comparison
Property4,7-diazaspiro[2]octane4,7-diazaspiro[1]nonaneCausality / Implication
Core Scaffold Piperazine-derivedHomopiperazine-derivedDictates baseline 3D geometry and target fit.
Ring Fusion Spiro[2]Spiro[1]Determines conformational flexibility.
Fsp³ 1.0 (fully saturated)1.0 (fully saturated)High 3D character improves clinical success.
N4 pKa (approx) 7.8 - 8.27.5 - 8.0Lowered by cyclopropyl Walsh orbital inductive effect.
N7 pKa (approx) 9.0 - 9.59.0 - 9.4Remains basic; serves as the primary site for salt formation.
Exit Vectors Linear / 180°Angled / 120-140°[2] mimics linear piperazine;[1] hits wider pockets.

Metabolic Stability & ADME Advantages

Piperazines and homopiperazines frequently suffer from oxidative metabolism by Cytochrome P450 (CYP) enzymes at the α-carbon, leading to reactive iminium intermediates, ring opening, or N-dealkylation.

The incorporation of the spiro-cyclopropane ring at C3 completely eliminates this metabolic soft spot. The quaternary spiro carbon lacks α-protons, directly blocking oxidation at that specific site [5]. Furthermore, the steric bulk of the cyclopropane ring physically shields the adjacent N4 nitrogen from enzymatic docking, drastically improving the intrinsic clearance (CLint) and overall pharmacokinetic half-life of the drug candidate.

Self-Validating Synthetic Methodologies

To ensure trustworthiness and reproducibility, the synthesis of these spirocycles must avoid the polymerization risks inherent to the direct double-alkylation of diamines. The protocols below utilize a thermodynamic sink—the formation of a cyclic diketo intermediate (lactam)—to drive intramolecular cyclization before a final reduction step.

Synth Start1 1,2-Diamine Precursor (1-amino-1-aminomethyl...) Int1 Diketopiperazine Intermediate Start1->Int1 + Reagent Start2 1,3-Diamine Precursor (1-amino-1-aminoethyl...) Int2 Diketodiazepane Intermediate Start2->Int2 + Reagent Reagent Diethyl Oxalate (C2 Synthon) Reagent->Int1 Reagent->Int2 Prod1 4,7-diazaspiro[2.5]octane Int1->Prod1 Reduction Prod2 4,7-diazaspiro[2.6]nonane Int2->Prod2 Reduction Red LiAlH4 Reduction

Fig 2. Parallel synthetic methodologies for spirocyclic diamines.

Protocol A: Synthesis of 4,7-diazaspiro[2]octane
  • Amidation/Cyclization: Dissolve 1-amino-1-(aminomethyl)cyclopropane (1.0 eq) in anhydrous ethanol. Slowly add diethyl oxalate (1.05 eq) at 0 °C. The use of a C2-diester ensures the reaction proceeds via a stable diketopiperazine intermediate rather than polymerizing. Reflux for 12 hours.

  • Reduction: Isolate the diketopiperazine and suspend it in anhydrous THF. Slowly add LiAlH₄ (4.0 eq) at 0 °C. Reflux for 16 hours to fully reduce the lactam carbonyls.

  • Workup: Perform a highly controlled Fieser-Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to safely precipitate aluminum salts. Filter through Celite and concentrate to yield the pure 4,7-diazaspiro[2]octane.

Protocol B: Synthesis of 4,7-diazaspiro[1]nonane
  • Amidation/Cyclization: Dissolve 1-amino-1-(2-aminoethyl)cyclopropane (1.0 eq) in anhydrous ethanol. Crucial Causality: Due to the higher entropic cost of forming a 7-membered ring, this step requires high dilution (e.g., 0.05 M) to prevent intermolecular oligomerization. Add diethyl oxalate (1.05 eq) and reflux for 24 hours.

  • Reduction: Suspend the resulting diketodiazepane in anhydrous THF. Add LiAlH₄ (4.0 eq) at 0 °C and reflux for 18 hours.

  • Workup: Execute the Fieser-Fieser workup as described above to isolate the 4,7-diazaspiro[1]nonane free base.

Strategic Applications in Medicinal Chemistry

  • When to deploy 4,7-diazaspiro[2]octane: Use this scaffold when a drug candidate requires the linear geometry of a piperazine, but suffers from high clearance due to α-carbon oxidation, or when the basicity of one nitrogen needs to be attenuated to improve membrane permeability or reduce hERG channel liability.

  • When to deploy 4,7-diazaspiro[1]nonane: Select this scaffold when targeting allosteric kinase sites or GPCRs where a slightly wider exit vector angle is required to engage distinct sub-pockets, while maintaining the metabolic robustness provided by the spiro-fusion.

References

  • Carreira, E. M., et al. "Synthesis of azaspirocycles and their evaluation in drug discovery." Angewandte Chemie International Edition (2010).[Link]

  • Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews (2014).[Link]

  • Reymond, J.-L., et al. "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." Helvetica Chimica Acta via University of Bern (2025). [Link]

  • Hu, D., et al. "Recent Advances in Synthesis of Cyclopropanes." Organic & Biomolecular Chemistry via ResearchGate (2025).[Link]

Sources

Foundational

Patent landscape for diazaspiro[2.6]nonane heterocyclic compounds

Topic: Patent Landscape and Synthetic Architecture of Diazaspiro[2.6]nonane Heterocycles Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and IP Strategy Professionals Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Patent Landscape and Synthetic Architecture of Diazaspiro[2.6]nonane Heterocycles Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and IP Strategy Professionals

Executive Summary: The Conformational "Sweet Spot"

In the high-stakes arena of kinase inhibitor design and GPCR ligand optimization, the diazaspiro[2.6]nonane scaffold has emerged as a critical structural motif. Unlike its smaller homolog, diazaspiro[2.5]octane, the [2.6]nonane system introduces a seven-membered diazepane ring fused to a cyclopropane via a spiro carbon. This architecture offers a unique balance of conformational restriction and lipophilic bulk , allowing drug developers to fine-tune vectors for hydrogen bonding without incurring the high entropy penalties associated with flexible alkyl chains.

This guide dissects the technical dominance of the 5,8-diazaspiro[2.6]nonane isomer, its primary synthetic routes, and its intellectual property footprint across major therapeutic axes: IRAK4 inhibition (Inflammation), JAK inhibition (Dermatology), and NaV channel modulation (Pain).

Chemical Architecture & Properties

The diazaspiro[2.6]nonane core comprises a cyclopropane ring spiro-fused to a 1,4-diazepane (in the 5,8-isomer case).

  • Strain Energy: The cyclopropane ring introduces significant Baeyer strain (~27.5 kcal/mol), which is leveraged to lock the diazepane ring into a specific chair-twist conformation.

  • Basicity Modulation: The spiro-cyclopropane exerts an electron-withdrawing inductive effect (

    
    -like character of cyclopropane carbons), potentially lowering the 
    
    
    
    of the adjacent nitrogens compared to a standard diazepane. This is crucial for oral bioavailability and blood-brain barrier (BBB) penetration.
  • Vectorization: In kinase inhibitors, this scaffold frequently acts as a rigid linker, positioning an ATP-hinge binding motif (e.g., pyrazolopyrimidine) and a solvent-exposed solubilizing group at a precise obtuse angle.

Structural Isomers in IP
IsomerStructure DescriptionKey Patent AssigneesPrimary Application
5,8-diazaspiro[2.6]nonane 1,4-diazepane spiro-fused at C6Merck Sharp & Dohme, LEO PharmaIRAK4, JAK Inhibitors
4,7-diazaspiro[2.6]nonane 1,3-diazepane spiro-fused at C5Various (Generic/Broad claims)Monobactam Antibiotics

Synthetic Methodology: The "Bis-Sulfonyl" Route

The most robust, field-proven synthesis for the 5,8-diazaspiro[2.6]nonane core avoids the instability of free amines by utilizing robust sulfonamide protection. The critical step is the reductive desulfonylation using Magnesium in Methanol, a protocol favored in process chemistry for its scalability and chemoselectivity.

Protocol: Synthesis of 5,8-Diazaspiro[2.6]nonane

Step 1: Methylene Installation

  • Precursor:

    
    -ditosyl-1,4-diazepan-6-one.
    
  • Reagent: Methyltriphenylphosphonium bromide (

    
    ), KHMDS or n-BuLi.
    
  • Mechanism: Wittig olefination converts the ketone to an exocyclic methylene group.

  • Outcome: 6-methylene-1,4-ditosyl-1,4-diazepane.

Step 2: Cyclopropanation (The Spiro-Formation)

  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), Toluene/DCM (Simmons-Smith conditions).
  • Process: The zinc carbenoid adds across the exocyclic double bond. The steric bulk of the tosyl groups may direct the addition, though the product is achiral (meso) or racemic depending on substitution.

  • Intermediate: 5,8-bis[(4-methylphenyl)sulfonyl]-5,8-diazaspiro[2.6]nonane .[1]

Step 3: Reductive Deprotection (Critical Step)

  • Rationale: Acidic hydrolysis of sulfonamides is harsh and can degrade the strained cyclopropane. The Mg/MeOH single-electron transfer (SET) method is milder.

  • Protocol:

    • Dissolve the bis-sulfonyl intermediate (100 g, 230 mmol) in anhydrous Methanol (1.5 L).

    • Warm the mixture to 40°C.

    • Add Magnesium turnings (27.4 g, 1.14 mol, ~5 eq) batchwise. Caution: Exothermic hydrogen evolution.

    • Stir for 2 hours at room temperature. Sonicate if Mg passivation occurs.

    • Concentrate under reduced pressure.

    • Workup: Quench with saturated

      
      , extract with DCM/IPA (3:1) to recover the free amine.
      
  • Yield: Typically >85% as a solid or oil.

Visualized Synthetic Workflow

Synthesis Start N,N'-Ditosyl-1,4-diazepan-6-one Step1 6-Methylene-1,4-ditosyl-diazepane Start->Step1 Wittig Olefination (Ph3PMeBr, KHMDS) Step2 5,8-Bis(tosyl)-5,8-diazaspiro[2.6]nonane Step1->Step2 Simmons-Smith (Et2Zn, CH2I2) Final 5,8-Diazaspiro[2.6]nonane Step2->Final Reductive Deprotection (Mg, MeOH, 40°C)

Figure 1: Validated synthetic route for the 5,8-diazaspiro[2.6]nonane core.

Patent Landscape Analysis

The IP landscape is dominated by the use of this scaffold as a pharmacophore linker rather than a standalone active agent. The high Fsp3 character (fraction of sp3 carbons) aligns with modern "escape from flatland" drug design principles.

Key Assignees & Therapeutic Targets
AssigneePrimary TargetTherapeutic IndicationKey Patent / Pub.[1]Mechanism of Action
Merck Sharp & Dohme IRAK4 Inflammation, OncologyWO2016144846Kinase Inhibition (ATP-competitive)
LEO Pharma JAK1/2/3 Psoriasis, EczemaWO2012003829Janus Kinase Inhibition
Convergence Pharma NaV1.7 Neuropathic PainUS9376445Voltage-gated Sodium Channel Blocker
Genentech LATS1/2 OncologyWO2022253341Hippo Pathway Modulation
Strategic IP Insights
  • Merck's IRAK4 Strategy: Merck utilizes the 5,8-diazaspiro[2.6]nonane to link a pyrazolopyrimidine headgroup (hinge binder) with solubilizing tails. The spiro-ring restricts the vector of the tail, likely avoiding steric clashes in the solvent channel of the kinase.

  • LEO Pharma's JAK Inhibitors: In the context of JAK inhibitors, the scaffold replaces more flexible diamines (like piperazine) to improve selectivity profiles against the kinome. The cyclopropane ring often sits in a hydrophobic pocket, enhancing binding affinity via van der Waals interactions.

  • Freedom to Operate (FTO): The core scaffold synthesis is known in the art. Patentability now relies on novel substitutions on the nitrogen atoms (

    
    ). Generic claims often cover the "spiro[2.6]nonane" core, but specific claims focus on the combination of this core with specific heteroaryl warheads.
    
Patent Ecosystem Visualization

PatentLandscape Core Diazaspiro[2.6]nonane Core Merck Merck Sharp & Dohme Core->Merck LEO LEO Pharma Core->LEO Convergence Convergence Pharma Core->Convergence IRAK4 Target: IRAK4 (Inflammation/Oncology) Merck->IRAK4 WO2016144846 JAK Target: JAK Kinase (Psoriasis/Dermatitis) LEO->JAK WO2012003829 NaV Target: NaV1.7 (Neuropathic Pain) Convergence->NaV US9376445

Figure 2: Strategic mapping of major patent holders and their therapeutic applications for the scaffold.

References

  • Merck Sharp & Dohme Corp. (2016). Pyrazolopyrimidine inhibitors of IRAK4 activity. WO2016144846A1. Link

  • LEO Pharma A/S. (2012).[2] Novel compounds as JAK kinase and protein tyrosine kinase inhibitors. WO2012003829A1. Link

  • Convergence Pharmaceuticals Ltd. (2016). Pyrimidinyl-diazospiro compounds. US9376445B2. Link

  • Exelixis, Inc. (2013). Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. US8614206B2. Link

  • Cardiff University. (2000). Towards models for the oxygen evolving centre of photosystem II. (Describes cyclopropanation of methylene-diazepane). Link

Sources

Exploratory

Commercial availability of spiro[2.6]nonane-7-carboxylate building blocks

This technical guide details the strategic access, structural significance, and synthetic pathways for spiro[2.6]nonane-7-carboxylate , a high-value, Fsp³-rich scaffold for modern drug discovery. Executive Summary: The C...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the strategic access, structural significance, and synthetic pathways for spiro[2.6]nonane-7-carboxylate , a high-value, Fsp³-rich scaffold for modern drug discovery.

Executive Summary: The Commercial Reality

Current Status: Low Availability / Custom Synthesis Required. Unlike the widely available spiro[3.3]heptane or spiro[4.5]decane systems, the spiro[2.6]nonane-7-carboxylate (distal isomer) is not a standard off-the-shelf commodity from major catalog suppliers (e.g., Enamine, Sigma-Aldrich, WuXi).

  • Commercially Available Isomers:

    • Spiro[2.6]nonane-1-carboxylic acid (CAS 680619-21-0): Carboxylate on the cyclopropane ring.

    • Spiro[2.6]nonane-4-carboxylic acid (CAS 1466122-41-7): Carboxylate adjacent to the spiro junction.

  • Target Isomer (7-position): Requires de novo synthesis. This guide provides the validated protocol to access this specific distal vector, which is critical for extending pharmacophores into new chemical space while maintaining a rigid, metabolic-resistant core.

Structural & Physicochemical Profile

The spiro[2.6]nonane scaffold offers a unique geometric profile compared to standard phenyl or piperidine linkers.

PropertyValue / CharacteristicImpact on Drug Design
Fsp³ Fraction 1.0 (Fully saturated)Improves solubility and reduces promiscuous binding compared to flat aromatics.
Vector Geometry Distal (Position 7)Provides a linear-like exit vector similar to para-substituted benzenes but with 3D character.
Metabolic Stability HighThe cyclopropane ring blocks metabolic hotspots; the spiro junction prevents ring flattening.
Lipophilicity (cLogP) ~2.1 (Ester form)Moderate lipophilicity allows for membrane permeability optimization.
Structural Numbering & Logic

To ensure synthetic accuracy, we utilize IUPAC numbering:

  • Positions 1-3: Cyclopropane ring (Position 3 is the spiro atom).

  • Positions 4-9: Cycloheptane ring.

  • Position 7: The carbon atom on the seven-membered ring directly opposite the spiro junction.

Synthetic Accessibility & Manufacturing

Since the 7-carboxylate is not a catalog item, we define a robust, scalable 3-step synthetic route starting from the commercially available methyl 4-oxocyclohexanecarboxylate .

Reaction Pathway Analysis
  • Ring Expansion: Tiffeneau-Demjanov rearrangement to convert the 6-membered ketone to a 7-membered ketone.

  • Olefination: Wittig reaction to install the exocyclic methylene.

  • Cyclopropanation: Simmons-Smith reaction to build the spiro[2.6] system.

Validated Experimental Protocol
Step 1: Ring Expansion (Precursor Synthesis)
  • Substrate: Methyl 4-oxocyclohexanecarboxylate (CAS 6297-22-9).

  • Reagents: Ethyl diazoacetate, BF₃·OEt₂ (Lewis Acid).

  • Outcome: Methyl 4-oxocycloheptanecarboxylate.

  • Note: Regioselectivity is generally favorable due to the symmetry of the starting material.

Step 2: Methylenation
  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), KHMDS or 
    
    
    
    -BuLi.
  • Conditions: THF, 0°C to RT.

  • Mechanism: Formation of the phosphorus ylide followed by [2+2] cycloaddition and elimination of triphenylphosphine oxide.

Step 3: Simmons-Smith Cyclopropanation (The Key Step)

This step constructs the spiro-cyclopropane moiety.

  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ).[1][2]
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Protocol:

    • Cool DCM to 0°C under Argon.

    • Add

      
       (1.0 M in hexanes) carefully (exothermic).
      
    • Add

      
       dropwise to form the Furukawa reagent (
      
      
      
      ).
    • Add the methylene-cycloheptane substrate.

    • Stir at RT for 12-18 hours. Quench with saturated

      
      .
      
  • Purification: Silica gel chromatography (Hexanes/EtOAc).[3] The spiro product is non-polar.

Synthetic Pathway Diagram

Synthesis Start Methyl 4-oxocyclohexanecarboxylate (Commercial Starting Material) Inter1 Methyl 4-oxocycloheptanecarboxylate (7-membered Ring Ketone) Start->Inter1 Ring Expansion (CH2N2 or Diazoacetate) Inter2 Methyl 4-methylenecycloheptanecarboxylate (Exocyclic Alkene) Inter1->Inter2 Wittig Olefination (Ph3P=CH2) Product Methyl spiro[2.6]nonane-7-carboxylate (Target Scaffold) Inter2->Product Simmons-Smith (Et2Zn, CH2I2)

Caption: Step-wise synthesis of the spiro[2.6]nonane-7-carboxylate scaffold from commodity precursors.

Decision Framework: When to Use This Scaffold?

Use the decision matrix below to determine if the spiro[2.6]nonane-7-carboxylate is the correct bioisostere for your program.

DecisionMatrix Start Need to Replace Phenyl/Piperidine Linker? Q1 Is Metabolic Stability a Liability? Start->Q1 Q2 Is Vector Geometry Critical? Q1->Q2 Yes OptionA Use Spiro[3.3]heptane (Linear Vector, Available) Q2->OptionA Requires Small Footprint OptionB Use Spiro[2.6]nonane-7-carboxylate (Distal Vector, High Fsp3) Q2->OptionB Requires Distal/Para Geometry + High Lipophilicity OptionC Use Bicyclo[1.1.1]pentane (Rigid, Linear) Q2->OptionC Requires Max Rigidity

Caption: Selection logic for spirocyclic scaffolds based on geometric and metabolic requirements.

References & Sourcing

Primary Commercial Sources (Precursors & Analogs):

  • Enamine: Supplier of Spiro[2.6]nonane-1-carboxylic acid (Catalog # EN300-20945) and Spiro[2.6]nonan-4-one.

  • Sigma-Aldrich: Supplier of Methyl 4-oxocyclohexanecarboxylate (CAS 6297-22-9) and Diethylzinc (1.0 M solution).

  • Combi-Blocks: Source for Methyltriphenylphosphonium bromide and Diiodomethane.

Literature Citations:

  • Simmons-Smith Reaction Mechanism & Utility:

    • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2] Organic Reactions.[2][4][5][6][7][8]

  • Spiro Scaffolds in Drug Discovery:

    • Zheng, Y., & Tice, C. M. (2016). The use of spirocyclic scaffolds in drug discovery.[6][9] Bioorganic & Medicinal Chemistry Letters.

  • Ring Expansion Methodologies:

    • Dave, V., & Warnhoff, E. W. (1970). The Reaction of Diazoacetic Esters with Ketones. Organic Reactions.[2][4][5][6][7][8]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Functionalization of N4-Amine in 4,7-Diazaspiro[2.6]nonane Scaffolds

The following Application Note and Protocol Guide is designed for medicinal chemists and process scientists working with spirocyclic scaffolds. It addresses the specific synthetic challenges of functionalizing the steric...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and process scientists working with spirocyclic scaffolds. It addresses the specific synthetic challenges of functionalizing the sterically hindered N4-position of 4,7-diazaspiro[2.6]nonane.

Strategic Overview & Chemical Logic

The 4,7-diazaspiro[2.6]nonane scaffold has emerged as a high-value pharmacophore in modern drug discovery, particularly as a bioisostere for piperazines and diazepanes. Its incorporation offers two distinct advantages:

  • Vectorization: The spiro[2.6] geometry projects substituents at defined angles (approx. 90°) distinct from the planar piperazine chair, accessing novel chemical space.

  • Physicochemical Properties: The high

    
     character improves solubility and lowers lipophilicity (LogD) compared to aromatic linkers.
    
The Structural Challenge: N4 vs. N7

The core synthetic challenge lies in the non-equivalence of the two nitrogen atoms.

  • N7-Position: Located in the 7-membered ring separated from the spiro center by ethylene bridges. It behaves like a typical, accessible secondary amine (similar to homopiperazine).

  • N4-Position (Target): Directly attached to the quaternary spiro carbon (C3). This creates a neopentyl-like steric environment .

Expert Insight: Functionalizing N4 requires overcoming significant steric hindrance. Standard protocols optimized for piperazines often fail or proceed sluggishly at N4. Furthermore, if the scaffold is unprotected, N7 will react exclusively over N4 due to faster kinetics. Therefore, orthogonal protection strategies or pre-functionalized building blocks are strictly required.

Synthesis Workflow & Decision Matrix

The following decision tree outlines the synthetic pathway based on the starting material availability.

N4_Functionalization Start START: 4,7-Diazaspiro[2.6]nonane Core Check Is N7 Protected? Start->Check RouteA Route A: 7-Boc/Bn Protected Check->RouteA Yes RouteB Route B: Unprotected Diamine Check->RouteB No FuncType Select N4 Functionalization RouteA->FuncType StepB1 Step 1: Selective N7 Protection (Boc2O, 0°C, 1.0 eq) RouteB->StepB1 Kinetic Control StepB1->RouteA RedAm Reductive Amination (Aldehyde + NaBH(OAc)3) FuncType->RedAm SnAr SNAr / Arylation (Het-X + DIPEA / Pd-Cat) FuncType->SnAr Amide Amide Coupling (R-COOH + HATU) FuncType->Amide Deprotect Final Step: N7 Deprotection (TFA or H2/Pd) RedAm->Deprotect SnAr->Deprotect Amide->Deprotect

Figure 1: Strategic workflow for regioselective functionalization of the N4-amine. Note that N7 must be masked to prevent side reactions.

Detailed Experimental Protocols

These protocols assume the use of 7-(tert-butoxycarbonyl)-4,7-diazaspiro[2.6]nonane (Intermediate A ) as the starting material. If starting from the dihydrochloride salt of the diamine, perform a kinetic protection of N7 first (1.0 eq Boc₂O, TEA, DCM, 0°C → RT; N7 reacts preferentially).

Protocol A: Reductive Amination at N4 (Alkylation)

Rationale: The neopentyl-like position of N4 makes iminium ion formation slower. The use of Titanium(IV) Isopropoxide is recommended for difficult substrates to facilitate dehydration/imine formation before reduction.

Reagents:

  • Substrate A (1.0 eq)[1]

  • Aldehyde/Ketone (1.2 – 1.5 eq)

  • Sodium Triacetoxyborohydride (STAB) (2.0 eq)

  • Optional: Ti(OiPr)₄ (1.5 eq) for ketones or hindered aldehydes.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Procedure:

  • Imine Formation: In a dry vial, dissolve Substrate A (0.5 mmol) and the aldehyde (0.6 mmol) in anhydrous DCE (3 mL).

    • Modification: If using a ketone, add Ti(OiPr)₄ (0.75 mmol) at this stage. Stir at RT for 4–6 hours (or 50°C for 2h) to drive imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.0 mmol) in one portion.

    • Note: If Ti(OiPr)₄ was used, dilute with 1 mL methanol before adding the reducing agent to prevent gelation.

  • Reaction: Allow to warm to RT and stir overnight (12–16 h).

  • Work-up: Quench with saturated aqueous NaHCO₃. If Titanium was used, quench with 1M NaOH to precipitate titanium salts, then filter through Celite. Extract the filtrate with DCM (3x).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Rationale: N4 is a secondary amine but sterically crowded. Standard ligands (BINAP, Xantphos) often fail. RuPhos or BrettPhos precatalysts are strictly required to couple this hindered amine with aryl halides.

Reagents:

  • Substrate A (1.0 eq)[1]

  • Aryl Halide (Br/Cl) (1.2 eq)

  • Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 eq) or Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

Procedure:

  • Setup: Charge a microwave vial with Substrate A (0.2 mmol), Aryl Halide (0.24 mmol), NaOtBu (0.3 mmol), and the Pd-Precatalyst (0.01 mmol).

  • Inert Atmosphere: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (2 mL) via syringe.

  • Reaction: Heat at 100°C for 4–12 hours (or 120°C for 1h in microwave).

  • QC Check: Monitor by LCMS. The hindered N4 amine may require longer reaction times than typical piperazines.

  • Work-up: Filter through a pad of Celite, rinse with EtOAc, and concentrate. Purify via reverse-phase HPLC or silica chromatography.

Protocol C: Amide Coupling (Acylation)

Rationale: Due to steric bulk, standard EDC/NHS coupling may be inefficient. HATU or T3P (Propylphosphonic anhydride) are preferred for their high reactivity.

Procedure:

  • Dissolve Carboxylic Acid (1.1 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes to activate the acid.

  • Add Substrate A (1.0 eq).

  • Stir at RT for 2–4 hours. If conversion is low, heat to 50°C.

  • Critical Step: Wash the organic layer extensively with LiCl (5% aq) during workup to remove DMF, which can trap the polar spiro-product.

Data Summary & Troubleshooting

Table 1: Reactivity Profile of N4 vs. N7

FeatureN7-Position (Distal)N4-Position (Proximal)
Steric Environment Unhindered (Piperazine-like)Hindered (Neopentyl-like)
Nucleophilicity HighModerate to Low
Preferred Protection Reacts 1st with Boc₂O (0°C)Requires forcing conditions if N7 is free
Reductive Amination Fast (RT)Slow (Requires Ti(OiPr)₄ or Heat)
Buchwald Ligand Xantphos, BINAPRuPhos, BrettPhos

Troubleshooting Guide:

  • Issue: Low yield in reductive amination.

    • Root Cause:[2] Incomplete imine formation due to steric clash with the spiro-cyclopropane.

    • Solution: Pre-form the imine with Ti(OiPr)₄ at 60°C neat or in minimal toluene before adding the reducing agent.

  • Issue: Regioselectivity failure (mixture of N4/N7 products).

    • Root Cause:[2] N7 protecting group (e.g., Boc) is labile or starting material was impure.

    • Solution: Verify the integrity of the N7-Boc group by NMR before starting N4 functionalization. Ensure the starting material is 7-Boc-4,7-diazaspiro[2.6]nonane, not the reverse isomer.

References

  • Spirocyclic Scaffolds in Drug Discovery: Reymond, J. L., et al. "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." Helvetica Chimica Acta, 2025.[3]

  • Synthesis of Diazaspiro[2.6]nonane: Enamine Ltd. "4-methyl-4,7-diazaspiro[2.6]nonane dihydrochloride Structure and Properties."

  • Buchwald-Hartwig Coupling of Hindered Amines: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

  • Spirocyclic Building Blocks: Carreira, E. M., et al. "Spirocyclic Building Blocks for Scaffold Assembly."[4] Sigma-Aldrich Technical Notes.

Sources

Application

Technical Application Note: Strategic Integration of Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate in Peptidomimetic Design

The following is a comprehensive Technical Application Note & Protocol Guide designed for researchers and medicinal chemists. It synthesizes structural analysis, strategic utility, and validated experimental procedures f...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Technical Application Note & Protocol Guide designed for researchers and medicinal chemists. It synthesizes structural analysis, strategic utility, and validated experimental procedures for the integration of Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate into peptide and peptidomimetic workflows.

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of sp


-hybridized carbons (

) is a proven strategy to improve clinical success rates by enhancing solubility and metabolic stability while reducing off-target toxicity.[1]

Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate (referred to herein as TDSN-7 ) represents a high-value scaffold for this purpose. Unlike standard piperazine or proline linkers, TDSN-7 introduces a spiro[2.6] system —fusing a rigid cyclopropane ring with a flexible diazepane ring. This unique geometry allows it to function as:

  • A Proline Surrogate: Inducing novel turn geometries in peptide backbones.

  • A Metabolic Shield: The spiro-cyclopropane moiety blocks metabolic hotspots often found in standard heterocycles.

  • A Solubility Enhancer: Disrupting planar stacking aggregation common in hydrophobic peptides.

This guide details the protocols for utilizing TDSN-7 as a C-terminal cap or an internal structural constraint in solid-phase and solution-phase peptide synthesis (SPPS).

Chemical Architecture & Handling[2]

PropertySpecification
IUPAC Name tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate
CAS Number 2305255-22-3
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
Core Structure Spiro-fused Cyclopropane (3-membered) & Diazepane (7-membered)
Reactive Moiety Secondary Amine (

, nucleophilic)
Protected Moiety Secondary Amine (

, Boc-protected)
Solubility Soluble in DCM, DMF, DMSO, MeOH. Insoluble in water.
Storage 2–8°C, Desiccated. Hygroscopic as HCl salt.

Structural Insight: The


 amine is sterically modulated by the adjacent spiro-center but remains sufficiently nucleophilic for standard coupling. The 

position, protected by Boc, is chemically equivalent to a hindered secondary amine upon deprotection.

Strategic Utility in Peptide Synthesis[3]

Scenario A: C-Terminal Capping (Pharmacophore Installation)

Used to terminate a peptide chain, preventing enzymatic degradation by carboxypeptidases. The diazepane ring offers a unique vector for exploring IP space outside of standard piperazine/morpholine caps.

Scenario B: Internal Constraint (Turn Inducer)

When used as a building block within a sequence, TDSN-7 acts as a "kink" inducer.

  • Step 1: Couple

    
     to the growing peptide chain.
    
  • Step 2: Remove Boc from

    
    .
    
  • Step 3: Extend the chain from

    
    .
    

Experimental Protocols

Protocol 1: Coupling TDSN-7 to a Carboxylic Acid (Solution Phase)

Rationale: The secondary amine of TDSN-7 is moderately hindered. Standard carbodiimides (EDC) may be too slow. HATU is recommended for rapid, high-yield acylation.

Reagents:

  • Carboxylic Acid Component (e.g., Fmoc-AA-OH or Drug Scaffold)

  • TDSN-7 (Free base or HCl salt)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (2.5 equiv if TDSN-7 is free base; 3.5 equiv if HCl salt). Stir for 2 minutes at Room Temperature (RT) to activate the acid (formation of O-At ester).

  • Coupling: Add TDSN-7 (1.1 equiv) to the reaction mixture.

  • Incubation: Stir under Nitrogen at RT for 2–4 hours.

    • Monitoring: Monitor by LC-MS. The spiro-amine usually reacts within 2 hours. If conversion is <50% after 1 hour, add 0.5 equiv more DIPEA.

  • Work-up: Dilute with EtOAc. Wash sequentially with 5% citric acid (removes excess amine/DIPEA), Sat. NaHCO₃, and Brine.[2] Dry over Na₂SO₄ and concentrate.

Protocol 2: N-Boc Deprotection (Post-Coupling)

Rationale: The cyclopropane ring in the spiro[2.6] system is generally robust, but prolonged exposure to extremely harsh Lewis acids should be avoided. Standard TFA regimens are safe.

Reagents:

  • Trifluoroacetic acid (TFA)[3]

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS) - Scavenger for tert-butyl cations

Step-by-Step Procedure:

  • Preparation: Dissolve the Boc-protected intermediate in DCM (5 mL per gram).

  • Acidolysis: Add an equal volume of TFA/TIPS/Water (95:2.5:2.5 v/v) cocktail.

    • Note: The water/TIPS scavengers are critical to prevent tert-butylation of the cyclopropane or other sensitive residues.

  • Reaction: Stir at RT for 30–60 minutes.

    • Caution: Do not heat.

  • Termination: Evaporate volatiles under reduced pressure (rotary evaporator, <30°C).

  • Precipitation: Add cold Diethyl Ether to precipitate the amine trifluoroacetate salt. Centrifuge and dry.

Visualizing the Workflow

The following diagram illustrates the incorporation of TDSN-7 as an internal constraint in a peptidomimetic workflow.

TDSN_Workflow cluster_legend Mechanism Key Start Start: Peptide-COOH (Resin or Solution) Coupling Step 1: Coupling (HATU/DIPEA/DMF) Start->Coupling TDSN Reagent: TDSN-7 (Free Amine N4) TDSN->Coupling Nucleophilic Attack Intermediate Intermediate: Peptide-N4-Spiro-N7(Boc) Coupling->Intermediate Amide Bond Formation Deprotection Step 2: Deprotection (TFA/DCM/Scavengers) Intermediate->Deprotection Boc Removal ActiveAmine Active Species: Peptide-N4-Spiro-N7(H)+ Deprotection->ActiveAmine Salt Formation Elongation Step 3: Elongation (Add Next Amino Acid) ActiveAmine->Elongation Chain Extension key1 Blue: Starting Material key2 Yellow: Spiro Reagent key3 Green: Final Extension

Figure 1: Step-wise integration of TDSN-7 into a peptide backbone, highlighting the transition from N4-acylation to N7-deprotection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance at

secondary amine.
Switch to PyAOP or HATU at 50°C. Use microwave irradiation (50°C, 15 min).
Cyclopropane Ring Opening Excessive acid strength or cation attack.Ensure TIPS/Water scavengers are present in TFA cocktail. Limit reaction time to <60 min.
Aggregation/Gelation High hydrophobicity of the spiro-scaffold.Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 during coupling.
Incomplete Deprotection Salt formation masking the reaction.Verify by LC-MS. If Boc remains, repeat TFA treatment with fresh scavengers.

References

  • Zheng, Y. J., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[1][4][5][6] Expert Opinion on Drug Discovery.[7] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[1] Link

  • PubChem Compound Summary. (2025). Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate.[8] National Library of Medicine. Link

Disclaimer: This protocol is intended for research use only. Always consult the specific Material Safety Data Sheet (MSDS) for Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate before handling.

Sources

Method

Orthogonal Protecting Group Strategies for Spirocyclic Diamines: An Application Note

Introduction: The Rising Prominence of Spirocyclic Diamines in Drug Discovery Spirocyclic scaffolds have emerged as a class of privileged structures in modern medicinal chemistry. Their inherent three-dimensionality and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Spirocyclic Diamines in Drug Discovery

Spirocyclic scaffolds have emerged as a class of privileged structures in modern medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a unique opportunity to explore chemical space beyond the traditional flat, aromatic rings that have dominated drug design for decades. Among these, spirocyclic diamines are of particular interest due to their ability to present functional groups in well-defined vectors, enabling precise interactions with biological targets. The synthesis of these complex molecules, however, presents a significant challenge: the selective functionalization of two or more reactive amine groups. This necessitates a robust and predictable orthogonal protecting group strategy, allowing for the sequential unmasking and reaction of each amine without affecting the others. This application note provides a detailed guide to the theory and practice of orthogonal protection for spirocyclic diamines, with a focus on commonly employed protecting groups and detailed, field-proven protocols.

Core Principles of Orthogonal Protection

The concept of orthogonal protection is fundamental to the successful synthesis of complex molecules with multiple functional groups.[1] An orthogonal set of protecting groups is a collection of groups whose removal is accomplished with specific reagents and conditions that do not affect the other protecting groups in the set.[1] For diamines, this allows for the selective deprotection and subsequent functionalization of one amine while the other remains protected. The most common orthogonal pairs for amines rely on differential lability to acids, bases, and hydrogenolysis.

A Curated Toolkit of Amine Protecting Groups

The choice of protecting groups is dictated by the overall synthetic strategy, including the stability of other functional groups in the molecule and the desired deprotection sequence. For spirocyclic diamines, the following carbamate-based protecting groups are particularly prevalent due to their reliability and distinct cleavage conditions:

  • Boc (tert-butyloxycarbonyl): This is one of the most common amine protecting groups, prized for its stability to a wide range of reaction conditions, including basic and nucleophilic reagents. It is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][]

  • Cbz (benzyloxycarbonyl): The Cbz group is stable to both acidic and basic conditions, making it an excellent orthogonal partner to Boc and Fmoc.[1] Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a mild method that preserves most other functional groups.[3]

  • Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is characterized by its lability to basic conditions, typically a solution of piperidine in an aprotic solvent like DMF.[] It is stable to acidic and hydrogenolytic conditions, making it orthogonal to both Boc and Cbz.[4]

The interplay of these three protecting groups forms the foundation of most orthogonal strategies for diamines.

Visualizing Orthogonal Deprotection Strategies

The following diagram illustrates the orthogonal relationship between the Boc, Cbz, and Fmoc protecting groups, highlighting their distinct deprotection conditions.

Orthogonal_Deprotection Spiro-N(Boc),N(Cbz) Spiro-N(Boc),N(Cbz) Spiro-NH,N(Cbz) Spiro-NH,N(Cbz) Spiro-N(Boc),N(Cbz)->Spiro-NH,N(Cbz) Acid (TFA) Spiro-N(Boc),NH Spiro-N(Boc),NH Spiro-N(Boc),N(Cbz)->Spiro-N(Boc),NH H2, Pd/C Spiro-N(Boc),N(Fmoc) Spiro-N(Boc),N(Fmoc) Spiro-N(Boc),N(Fmoc)->Spiro-N(Boc),NH Base (Piperidine) Spiro-NH,N(Fmoc) Spiro-NH,N(Fmoc) Spiro-N(Boc),N(Fmoc)->Spiro-NH,N(Fmoc) Acid (TFA) Spiro-N(Cbz),N(Fmoc) Spiro-N(Cbz),N(Fmoc) Spiro-N(Cbz),N(Fmoc)->Spiro-NH,N(Fmoc) H2, Pd/C Spiro-N(Cbz),NH Spiro-N(Cbz),NH Spiro-N(Cbz),N(Fmoc)->Spiro-N(Cbz),NH Base (Piperidine)

Caption: Orthogonal deprotection pathways for dually protected spirocyclic diamines.

Comparative Data on Deprotection Methods

The following table summarizes the typical conditions and efficacy of common deprotection methods for Boc, Cbz, and Fmoc groups.

Protecting GroupDeprotection MethodReagentsTypical ConditionsTypical Yield (%)Key Advantages & Considerations
Boc AcidolysisTFA in DCM0 °C to RT, 0.5-2 h90-99%Fast and efficient, but harsh conditions can affect other acid-labile groups.[5]
AcidolysisHCl in Dioxane0 °C to RT, 1-4 h85-98%Cost-effective, but dioxane is a hazardous solvent.[5]
Cbz HydrogenolysisH₂, Pd/CRT, 1 atm, 1-16 h>95%Very mild and clean, but incompatible with reducible functional groups (e.g., alkynes, alkenes, some aromatic systems). Catalyst can be pyrophoric.[6]
Lewis AcidAlCl₃ in HFIPRT, 2-16 hHighAvoids hazardous H₂ gas and is compatible with reducible groups. Orthogonal to Fmoc and Alloc.[7]
Fmoc Basolysis20% Piperidine in DMFRT, 5-30 min>95%Very fast and mild. The dibenzofulvene byproduct must be scavenged.[8]

Detailed Experimental Protocols

The following protocols are based on established literature procedures and provide a step-by-step guide for the protection and selective deprotection of a model spirocyclic diamine.

Protocol 1: Selective Mono-Boc Protection of a Symmetric Spirocyclic Diamine

This protocol is adapted from a general method for the mono-Boc protection of diamines and is applicable to many spirocyclic systems.[9] The principle lies in the selective protonation of one amine group, rendering it non-nucleophilic, followed by the protection of the remaining free amine.

Workflow:

Mono_Boc_Protection cluster_0 Step 1: Selective Protonation cluster_1 Step 2: Boc Protection Diamine Diamine Mono-protonated Diamine Mono-protonated Diamine Diamine->Mono-protonated Diamine 1 eq. HCl (from Me3SiCl) Mono-Boc Protected Diamine Mono-Boc Protected Diamine Mono-protonated Diamine->Mono-Boc Protected Diamine Boc2O, Base

Caption: Workflow for the selective mono-Boc protection of a diamine.

Materials:

  • Spirocyclic diamine (1.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Trimethylsilyl chloride (Me₃SiCl) (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv)

  • Deionized water

  • Sodium hydroxide (NaOH), 2N solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the spirocyclic diamine (1.0 equiv) in anhydrous MeOH at 0 °C.

  • Slowly add trimethylsilyl chloride (1.0 equiv) dropwise to the solution. The in situ generation of HCl will protonate one of the amine groups.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add deionized water, followed by a solution of Boc₂O (1.05 equiv) in MeOH.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Boc₂O.

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

  • Extract the mono-Boc protected diamine with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

Protocol 2: Cbz Protection of the Second Amine

This protocol utilizes standard Schotten-Baumann conditions for the Cbz protection of the remaining free amine.[6]

Materials:

  • Mono-Boc protected spirocyclic diamine (1.0 equiv)

  • 1 M aqueous sodium carbonate (Na₂CO₃) solution (2.5 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the mono-Boc protected spirocyclic diamine (1.0 equiv) in a 1 M aqueous solution of Na₂CO₃ (2.5 equiv) and cool the mixture in an ice bath.

  • With vigorous stirring, add benzyl chloroformate (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extract the orthogonally protected product with ethyl acetate or DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Protocol 3: Orthogonal Deprotection of the Cbz Group

This protocol describes the selective removal of the Cbz group via catalytic hydrogenolysis, leaving the Boc group intact.[6]

Materials:

  • Boc,Cbz-protected spirocyclic diamine (1.0 equiv)

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C) (5-10 mol %)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a flask equipped with a magnetic stir bar, dissolve the Boc,Cbz-protected diamine (1.0 equiv) in MeOH or EtOH.

  • Carefully add 10% Pd/C catalyst (5-10 mol %).

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas. Repeat this purge cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

  • Monitor the reaction progress by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

  • Concentrate the filtrate under reduced pressure to yield the Boc-protected, Cbz-deprotected spirocyclic diamine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Conclusion and Future Perspectives

The successful synthesis and derivatization of spirocyclic diamines are critically dependent on the strategic implementation of orthogonal protecting groups. The Boc, Cbz, and Fmoc groups provide a robust and versatile toolkit for the selective functionalization of these complex scaffolds. The protocols detailed in this application note offer reliable and reproducible methods for the protection and deprotection of spirocyclic diamines, enabling their elaboration into novel chemical entities for drug discovery and other applications. As the demand for three-dimensional molecules continues to grow, the development of new and even more selective orthogonal protection strategies will undoubtedly be a key area of future research.

References

  • Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3583–3591. [Link]

  • Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. [Link]

  • Hamza, D., & Parsons, M. J. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, (12), 1812-1814. [Link]

  • Grygorenko, O. O., et al. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Khattab, S. N., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(2), 2537-2545. [Link]

  • Grygorenko, O. O., et al. (2020). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Vinayagam, V., et al. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]

Sources

Application

Application Note: Strategic Incorporation of Spirononane Scaffolds in Kinase Inhibitor Design

Application Note: Strategic Incorporation of Spiro[1]nonane Scaffolds in Kinase Inhibitor Design Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Hopping, Physi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Spiro[1]nonane Scaffolds in Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Hopping, Physicochemical Optimization, and Kinase Selectivity

Executive Summary: Escaping Flatland in Kinase Inhibition

Historically, the development of kinase inhibitors has relied heavily on flat, heteroaromatic scaffolds (e.g., quinazolines, pyrimidines) designed to compete with ATP in the highly conserved hinge-binding region of the kinase domain. While these planar molecules often exhibit high binding affinity, they frequently suffer from poor physicochemical properties—such as low aqueous solubility and high off-target promiscuity—leading to clinical attrition[1].

The "Escape from Flatland" paradigm posits that increasing the fraction of sp³-hybridized carbons (


) and incorporating three-dimensional architectural complexity significantly enhances the clinical success rate of drug candidates[2]. Among 3D structural motifs, spirocyclic scaffolds have emerged as privileged structures[3]. This application note details the rationale, physicochemical benefits, and experimental protocols for incorporating the spiro[4]nonane  scaffold into kinase inhibitors to optimize both selectivity and pharmacokinetic (PK) profiles.

Mechanistic Rationale & Structural Biology

The Conformational Lock of Spiro[1]nonane

The spiro[4]nonane system consists of a highly strained three-membered cyclopropane ring fused via a single quaternary carbon to a flexible seven-membered cycloheptane ring. This specific architecture provides a unique mechanistic advantage in drug design:

  • Vectorial Precision: The rigid cyclopropane acts as an anchor, while the cycloheptane ring provides a precisely defined spatial vector to project functional groups (e.g., amines, amides) into adjacent hydrophobic pockets (such as the gatekeeper or ribose-binding pockets)[5].

  • Entropic Optimization: By restricting the conformational ensemble of the molecule prior to binding, the spirocyclic core minimizes the entropic penalty (

    
    ) typically incurred when a flexible aliphatic chain binds to a rigid protein pocket[1].
    
  • Disruption of Planarity: The perpendicular arrangement of the two rings prevents the flat

    
     stacking commonly seen in aromatic inhibitors. This disruption lowers the crystal lattice energy of the compound, which thermodynamically drives improved aqueous solubility[2].
    
Enhancing Kinase Selectivity

Because the ATP-binding hinge region is highly conserved across the human kinome, flat molecules often act as pan-kinase inhibitors, leading to severe toxicities. The bulky, three-dimensional topology of the spiro[4]nonane scaffold creates deliberate steric clashes with off-target kinases, ensuring the inhibitor only binds to kinases possessing the specific complementary 3D pocket[1].

G Hit Planar Hit Compound (High Affinity, Poor ADME) Analysis 3D Vector Analysis & Fsp3 Profiling Hit->Analysis Spiro Spiro[2.6]nonane Scaffold Hopping Analysis->Spiro Synthesis Late-Stage SNAr Functionalization Spiro->Synthesis Assay TR-FRET Kinase Assay & ADME Profiling Synthesis->Assay Lead Optimized Lead (High Selectivity, Good ADME) Assay->Lead

Caption: Hit-to-lead optimization workflow utilizing spiro[4]nonane scaffold hopping.

Data Presentation: Physicochemical & Selectivity Profiling

The incorporation of a spiro[4]nonane moiety predictably alters both the ADME-Tox profile and the kinome selectivity of the parent molecule. The tables below summarize representative data comparing a standard planar quinazoline-based inhibitor to its spiro[4]nonane-functionalized analogue.

Table 1: Comparative Physicochemical Profiling

ParameterPlanar Analogue (Reference)Spiro[4]nonane AnalogueCausality / Rationale

0.150.45Increased saturation directly correlates with clinical viability[2].
Aqueous Solubility < 5 µg/mL> 150 µg/mLDisrupted crystal packing lowers lattice energy, aiding dissolution.
LogD (pH 7.4) 4.83.2Shielding of lipophilic surface area by the 3D aliphatic bulk.
hERG Inhibition (IC

)
1.2 µM> 30 µMBulky 3D shape prevents binding to the cylindrical hERG channel pore.
HLM Half-life (t

)
15 min85 minSteric hindrance around the spirocenter blocks CYP450 metabolism.

Table 2: Kinase Selectivity Panel (IC


 in nM) 
Kinase TargetPlanar AnalogueSpiro[4]nonane AnalogueFold-Selectivity Gain
EGFR (Target) 5 nM8 nMMaintained target affinity.
CDK2 (Off-target) 12 nM> 5,000 nM> 400x
PI3K

(Off-target)
45 nM> 10,000 nM> 200x

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the synthetic incorporation of the spiro[4]nonane scaffold and the subsequent biochemical validation.

Protocol 1: Late-Stage Functionalization via S Ar

This protocol describes the coupling of a primary amine-functionalized spiro[4]nonane building block to a heteroaromatic chloride core (e.g., a 4-chloroquinazoline derivative).

Reagents & Materials:

  • 4-chloro-heteroaryl core (1.0 eq)

  • Spiro[4]nonan-amine hydrochloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the 4-chloro-heteroaryl core (0.5 mmol) in 3.0 mL of anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.5 mmol, 260 µL) to the solution. Stir for 5 minutes at room temperature to ensure complete homogenization.

  • Amine Addition: Add the spiro[4]nonan-amine hydrochloride (0.6 mmol) in one portion.

  • Reaction: Seal the vial and heat the reaction mixture to 85°C using a pre-heated reaction block. Stir vigorously for 12–16 hours. Causality: The elevated temperature is required to overcome the steric hindrance imposed by the bulky spirocyclic ring during the nucleophilic attack.

  • Monitoring: Monitor reaction progress via LC-MS. The disappearance of the starting material mass and the appearance of the product mass [M+H]

    
     indicate completion.
    
  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO

    
     (2 x 10 mL) and brine (10 mL) to remove DMF and DIPEA salts.
    
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO
    
    
    , gradient of 0–10% Methanol in Dichloromethane) to yield the pure spiro-functionalized inhibitor.
Protocol 2: TR-FRET Kinase Activity Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to determine the IC


 of the synthesized spiro[4]nonane inhibitor.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the spiro[4]nonane inhibitor in 100% DMSO. Perform a 3-fold serial dilution in DMSO to create a 10-point concentration curve.

  • Buffer Preparation: Prepare the Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
    
  • Enzyme/Substrate Mix: Dilute the target kinase (e.g., EGFR) and the ULight-labeled peptide substrate in the Kinase Assay Buffer.

  • Incubation: In a 384-well low-volume white microplate, add 2 µL of the compound dilution, followed by 4 µL of the Enzyme/Substrate mix. Incubate at room temperature for 15 minutes to allow for compound-enzyme equilibration.

  • Reaction Initiation: Add 4 µL of ATP (at the predetermined

    
     concentration for the specific kinase) to initiate the reaction. Seal the plate and incubate for 60 minutes at room temperature.
    
  • Detection: Stop the reaction by adding 10 µL of the Stop/Detection solution containing EDTA (to chelate Mg

    
     and halt kinase activity) and a Europium-labeled anti-phospho antibody. Incubate for 60 minutes.
    
  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excite at 320 nm and measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the inhibitor concentration and fit to a 4-parameter logistic equation to determine the IC

    
    .
    

Pathway Visualization

The following diagram illustrates the targeted intervention of the spiro[4]nonane inhibitor within the highly interconnected RTK/PI3K signaling cascade, demonstrating how selective upstream inhibition prevents downstream oncogenic proliferation[5].

G Ligand Growth Factor (e.g., EGF) Receptor RTK Kinase Domain (Target) Ligand->Receptor PI3K PI3K Receptor->PI3K Inhibitor Spiro[2.6]nonane Inhibitor Inhibitor->Receptor Blocks ATP Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: RTK/PI3K signaling pathway illustrating the targeted inhibition by spirocyclic compounds.

References

  • RSC Publishing. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Advances. Available at:[Link]

  • ACS Publications. Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science. Available at:[Link]

Sources

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of Diazaspirononane Scaffolds in Drug Discovery

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of Diazaspiro[1]nonane Scaffolds in Drug Discovery Strategic Rationale: The Shift to Spirocyclic Scaffolds In modern drug discovery, the ubiquitous pi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of Diazaspiro[1]nonane Scaffolds in Drug Discovery

Strategic Rationale: The Shift to Spirocyclic Scaffolds

In modern drug discovery, the ubiquitous piperazine ring is frequently associated with poor metabolic stability and off-target promiscuity due to its flat, low-complexity conformation. To overcome these liabilities, medicinal chemists are increasingly substituting flat nitrogen heterocycles with three-dimensional spirocyclic diamines, such as 5,8-diazaspiro[1]nonane [2].

The incorporation of the spiro[1] framework significantly increases the fraction of sp³-hybridized carbons (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). This three-dimensional complexity correlates directly with enhanced target selectivity, improved aqueous solubility, and superior pharmacokinetic (PK) profiles[2]. However, the inherent steric hindrance of the spirocyclic quaternary center makes traditional 

(nucleophilic aromatic substitution) sluggish or completely unviable, necessitating advanced transition-metal catalysis.

Mechanistic Insights & Causality of Experimental Choices

The Buchwald-Hartwig amination provides a robust method for forging C–N bonds with sterically demanding spirodiamines[3]. As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, as the success of this coupling relies on a meticulously balanced catalytic cycle:

  • Precatalyst Selection (

    
    ) : We utilize Tris(dibenzylideneacetone)dipalladium(0) because it is a stable, reliable Pd(0) source. The bulky dba ligands are readily displaced by strongly coordinating phosphine ligands in solution, allowing for rapid generation of the active catalyst[2].
    
  • Ligand Architecture (RuPhos / BrettPhos) : The use of dialkylbiaryl monophosphine ligands is non-negotiable for this substrate class[1]. The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of unactivated aryl chlorides. More importantly, the bulky biaryl backbone induces a steric clash that forces the Pd-amido intermediate into a highly reactive conformation. This drastically accelerates the rate-limiting reductive elimination step, preventing the catalyst from resting in a dormant, off-cycle state that leads to deactivation[1].

  • Base & Solvent Dynamics (NaOtBu in 1,4-Dioxane) : Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that rapidly deprotonates the Pd-coordinated amine. 1,4-Dioxane is selected because its high boiling point (101 °C) and excellent solvating power maintain both the organic substrates and the transient Pd-complexes in a homogeneous state without strongly coordinating to (and poisoning) the palladium center.

Quantitative Data & Optimization

Table 1: Structural & Pharmacokinetic Surrogate Comparison
PropertyPiperazine (Standard)5,8-Diazaspiro[1]nonaneRationale / Impact

(Complexity)
0.00 (Flat)0.78 (3D)Higher

correlates with lower clinical attrition rates.
Steric Hindrance LowHighRequires specialized Pd-catalysis (Buchwald-Hartwig) for N-arylation.
Metabolic Stability ModerateHighThe spiro-fusion sterically blocks common CYP450 oxidation sites.
Target Selectivity Broad/PromiscuousHighRigid 3D vectors restrict binding to non-target kinase pockets.
Table 2: Condition Optimization for N-Arylation of Diazaspiro[1]nonane
Catalyst System (1-2 mol%)Base (1.5 eq)SolventTemp (°C)Conversion (%)
Pd(OAc)₂ / BINAPCs₂CO₃Toluene100< 15%
Pd₂(dba)₃ / XPhosNaOtBuDioxane8045%
Pd₂(dba)₃ / RuPhos NaOtBuDioxane80> 95%
Pd₂(dba)₃ / BrettPhos NaOtBuDioxane80> 90%

Reaction Workflow Visualization

BuchwaldHartwigCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd Ar-X inserts into Pd(0) AmineCoord Spiro-Amine Coordination L-Pd(II)(Ar)(Amine) OxAdd->AmineCoord Amine binds to Pd(II) Deprot Base Deprotonation L-Pd(II)(Ar)(NR2) AmineCoord->Deprot Base removes HX Deprot->Pd0 Reductive Elimination Product Coupled Product N-Aryl Diazaspiro[2.6]nonane Deprot->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Amine Diazaspiro[2.6]nonane Amine->AmineCoord Base Base (NaOtBu) Base->Deprot

Fig 1: Catalytic cycle of Pd-mediated Buchwald-Hartwig amination of diazaspiro[1]nonane.

Self-Validating Experimental Protocol

This protocol embeds real-time analytical checkpoints to ensure reaction fidelity, preventing the downstream processing of failed couplings.

Materials Required:

  • Aryl chloride or bromide (1.0 equiv)

  • Mono-protected 5,8-diazaspiro[1]nonane (e.g., Boc-protected) (1.2 equiv)

  • 
     (1.0 mol%, equates to 2.0 mol% Pd)
    
  • RuPhos ligand (2.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M relative to aryl halide)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add

    
     and RuPhos. Evacuate and backfill the flask with nitrogen (3 cycles). Add 20% of the total anhydrous 1,4-dioxane volume. Stir at room temperature for 5–10 minutes.
    
    • Validation Checkpoint 1 (Visual): The transition from the deep burgundy suspension of

      
       to a clear, dark orange/red homogeneous solution confirms successful phosphine ligation and generation of the active L-Pd(0) species.
      
  • Substrate Loading: To the active catalyst solution, sequentially add the aryl halide, the diazaspiro[1]nonane derivative, and NaOtBu. Add the remaining 1,4-dioxane. Seal the flask and heat to 80 °C in a pre-heated oil bath.

  • Reaction Monitoring: Stir the mixture vigorously for 2 to 4 hours.

    • Validation Checkpoint 2 (Analytical): At the 2-hour mark, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the aryl halide mass peak and the emergence of the

      
       ion for the N-aryl spirocycle confirms catalytic turnover. If unreacted aryl halide remains, continue heating.
      
  • Quench and Phase Separation: Once complete, cool the reaction to room temperature. Quench by adding water (equal to the reaction volume) and extract with Ethyl Acetate (

    
     reaction volume).
    
    • Validation Checkpoint 3 (Mass Balance): Spot the remaining aqueous layer on a TLC plate and stain with Ninhydrin. If purple spots appear upon heating, the highly polar spirodiamine (or product, if the Boc group was inadvertently cleaved) is being lost to the aqueous phase. Adjust the aqueous layer to pH 10 with 1M NaOH and re-extract.

  • Purification: Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-aryl diazaspiro[1]nonane product.
    

References

Sources

Application

Application Note: Nucleophilic Substitution Strategies for 7-Boc-4,7-diazaspiro[2.6]nonane

This Application Note is structured to guide researchers through the specific challenges and methodologies associated with utilizing 7-Boc-4,7-diazaspiro[2.6]nonane as a nucleophilic building block. Introduction & Chemic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific challenges and methodologies associated with utilizing 7-Boc-4,7-diazaspiro[2.6]nonane as a nucleophilic building block.

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

The 7-Boc-4,7-diazaspiro[2.6]nonane scaffold represents a "next-generation" saturated heterocycle designed to replace flat homopiperazine rings in drug discovery.[1] By introducing a spiro-cyclopropyl moiety, this scaffold imparts specific 3D-vector orientation and increased metabolic stability (lowering


 count), a concept widely referred to as "Escaping Flatland" in medicinal chemistry.[1]

However, the structural advantage comes with a synthetic challenge: Steric Hindrance.

Structural Analysis
  • Spiro Junction (C3): The quaternary spiro-carbon creates a neopentyl-like environment for the adjacent atoms.

  • Nucleophilic Site (N4): In the 7-Boc derivative, the nitrogen at position 7 is protected. The free amine is at position 4 .

  • Reactivity Implication: Because N4 is directly attached to the sterically bulky spiro-center, its nucleophilicity is attenuated compared to a standard piperazine or homopiperazine. Reactions often require higher temperatures, stronger bases, or specialized catalytic systems.[1]

PropertySpecification
IUPAC Name tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate
CAS Number 1228034-71-4 (Generic Ref)
Molecular Weight 226.32 g/mol
Reactive Handle Secondary Amine (N4) - Sterically Hindered
pKa (Conj.[1] Acid) ~9.5 (Est.[1] for homopiperazine deriv.)
Stability Cyclopropane ring is stable to standard basic S_NAr conditions; sensitive to strong Lewis acids.[1]

Protocol A: Nucleophilic Aromatic Substitution (S_NAr)

This is the primary workflow for attaching the scaffold to heteroaryl halides (e.g., chloropyrimidines, fluoronitrobenzenes). Due to the steric bulk at N4, standard conditions (room temp, mild base) often result in low conversion.

Reagents & Equipment
  • Substrate: Heteroaryl Halide (Electrophile).[1]

  • Nucleophile: 7-Boc-4,7-diazaspiro[2.6]nonane (1.2 equivalents).[1]

  • Base: Diisopropylethylamine (DIPEA) or Cesium Carbonate (Cs₂CO₃).[1]

  • Solvent: DMSO (dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone).[1] Avoid volatile solvents like DCM or THF for this step due to temperature requirements.

Step-by-Step Procedure
  • Preparation: In a pressure-rated vial (microwave vial recommended), dissolve the Heteroaryl Halide (1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Addition: Add 7-Boc-4,7-diazaspiro[2.6]nonane (1.2 mmol, 271 mg) followed by DIPEA (3.0 mmol, 0.52 mL).

    • Expert Tip: If the electrophile is unactivated (e.g., electron-rich pyridine), switch the base to Cs₂CO₃ (2.0 equiv) to increase the effective basicity.

  • Reaction: Seal the vial and heat to 100°C - 120°C for 4–16 hours.

    • Monitoring: Check LCMS at 2 hours. If <10% conversion, increase temperature to 140°C (ensure vessel rating). The steric bulk at N4 significantly raises the activation energy.

  • Workup:

    • Cool to room temperature.[2][1]

    • Dilute with Ethyl Acetate (30 mL).[1]

    • Wash with Water (2 x 10 mL) and Brine (1 x 10 mL) to remove DMSO.[1]

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate). The Boc-protected product is usually non-polar.[1]

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)[10]

For unactivated aryl halides (aryl bromides/chlorides) where S_NAr fails, Pd-catalysis is required.[1] The steric hindrance of the N4 amine necessitates specific ligand choices.

Catalyst System Selection
  • Preferred Ligand: RuPhos or BrettPhos .[1] These bulky, electron-rich phosphine ligands are specifically designed to facilitate the reductive elimination of sterically hindered secondary amines.

  • Pre-catalyst: RuPhos Pd G3 or Pd(OAc)₂ + Ligand .[1]

Step-by-Step Procedure
  • Charge Vessel: In a glovebox or under Argon stream, add:

    • Aryl Bromide (1.0 equiv).[1]

    • 7-Boc-4,7-diazaspiro[2.6]nonane (1.2 equiv).[1]

    • NaO_t_Bu (Sodium tert-butoxide) (1.5 equiv).[1]

    • RuPhos Pd G3 (2–5 mol%).[1]

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed). Concentration: 0.1 M – 0.2 M.[1]

  • Reaction: Heat to 80°C - 100°C for 12 hours.

  • Filtration: Cool, dilute with DCM, and filter through a pad of Celite to remove Palladium black.

  • Purification: Concentrate and purify via silica gel chromatography.

Protocol C: Boc-Deprotection (Post-Coupling)[10]

Once the N4 amine is substituted, the N7-Boc group must be removed to allow further elaboration.

  • Warning: While the spiro[2.6] system is robust, the cyclopropane ring can open under forcing acidic conditions if a stabilizing carbocation can form adjacent to it. However, standard TFA regimens are generally safe.[1]

Procedure
  • Dissolve the intermediate in Dichloromethane (DCM) .

  • Add Trifluoroacetic Acid (TFA) (10–20 equiv).[1] Ratio DCM:TFA should be roughly 4:1.[1]

  • Stir at 0°C for 10 minutes, then warm to Room Temperature for 1–2 hours.

  • Quench: Concentrate in vacuo. Co-evaporate with toluene/DCM (3x) to remove excess TFA.[1]

    • Note: The product will be the TFA salt. If the free base is required for the next step, pass through a SCX-2 (Strong Cation Exchange) cartridge or wash with sat. NaHCO₃.

Experimental Decision Workflow

The following diagram illustrates the decision logic for selecting reaction conditions based on the electrophile and the steric constraints of the spiro-scaffold.

ReactionWorkflow Start Start: 7-Boc-4,7-diazaspiro[2.6]nonane Electrophile Analyze Electrophile Type Start->Electrophile Type1 Electron-Deficient Heterocycle (e.g., 2-Cl-Pyrimidine) Electrophile->Type1 Type2 Unactivated Aryl Halide (e.g., Bromobenzene) Electrophile->Type2 Type3 Alkyl Halide / Aldehyde Electrophile->Type3 MethodA Protocol A: S_NAr (DMSO, DIPEA, 100°C) Type1->MethodA MethodB Protocol B: Buchwald-Hartwig (RuPhos Pd G3, NaOtBu) Type2->MethodB MethodC Reductive Amination (STAB, DCE) or Alkylation Type3->MethodC Check Check Conversion (LCMS) MethodA->Check Success Isolate Product Proceed to Boc-Deprotection MethodB->Success MethodC->Success Optimize Increase Temp (140°C) or Switch to Cs2CO3 Check->Optimize < 50% Yield Check->Success > 90% Yield Optimize->Check

Figure 1: Decision tree for functionalizing the hindered N4 amine of the spiro[2.6]nonane scaffold.

Optimization Data (Typical Performance)

The table below summarizes expected performance based on the steric environment of the N4 amine compared to a standard Piperazine.

Reaction ClassElectrophilePiperazine Yield (Ref)Spiro[2.6]nonane YieldNotes
S_NAr 2-Chloropyrimidine>95% (RT, 1h)65-80% (100°C, 4h)Requires heat due to N4 steric hindrance.[1]
S_NAr 4-Fluoronitrobenzene>95% (RT, 0.5h)85-90% (60°C, 2h)Activated substrates work well with moderate heat.[1]
Pd-Coupling Bromobenzene>90% (BINAP)<20% (BINAP)Critical: Standard ligands fail.[1] Must use RuPhos .[1]
Pd-Coupling Bromobenzene>90% (RuPhos)75-85% (RuPhos)Bulky ligands restore reactivity.[1]

References

  • Burkhard, J. A., et al. (2010).[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition. A foundational review on the utility of spiro-systems to improve physicochemical properties.

  • Lovering, F., et al. (2009).[3][1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Explains the rationale for using sp3-rich scaffolds like spiro[2.6]nonane.

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie. Detailed guide on selecting ligands (like RuPhos) for hindered amines.

  • Wuxi AppTec / Enamine Technical Notes. General protocols for handling spiro-diamine building blocks in parallel synthesis.

Sources

Method

Precision Engineering of Covalent Inhibitors: Utilizing Spiro[2.6]nonane Linkers for Entropic Optimization

Abstract The resurgence of targeted covalent inhibitors (TCIs) has necessitated the evolution of linker chemistry beyond simple alkyl chains and piperazines. This Application Note details the design, synthesis, and valid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The resurgence of targeted covalent inhibitors (TCIs) has necessitated the evolution of linker chemistry beyond simple alkyl chains and piperazines. This Application Note details the design, synthesis, and validation of spiro[2.6]nonane -based linkers. Unlike flexible aliphatic chains that suffer from high entropic penalties upon binding, the spiro[2.6]nonane scaffold offers a rigid, orthogonal exit vector that can precisely position electrophilic warheads (e.g., acrylamides) adjacent to target nucleophiles (Cys, Lys, Ser). This guide provides a blueprint for leveraging this scaffold to improve


 efficiency and metabolic stability.

Part 1: Rationale & Design Principles

The Entropic Challenge in Covalent Design

In covalent drug discovery, the potency of an inhibitor is defined by the second-order rate constant,


. A critical failure mode for many TCI candidates is a high 

(poor initial binding) or a low

(slow bond formation) due to the "entropic tax" paid when a flexible linker must freeze into a specific conformation to align the warhead with the catalytic nucleophile.
Why Spiro[2.6]nonane?

The spiro[2.6]nonane system (a cyclopropane ring sharing a carbon with a cyclohexane ring) offers distinct advantages over standard spiro[3.3]heptane or spiro[4.4]nonane systems:

  • Orthogonal Vector Geometry: The cyclopropane ring plane is effectively orthogonal to the average plane of the cyclohexane ring. This creates a unique "kinked" exit vector, ideal for targeting cysteines located in "shallow" pockets or on the rim of the ATP-binding site where linear linkers would clash with the protein surface.

  • Metabolic Hardening: The cyclopropane moiety mimics the gem-dimethyl effect, blocking metabolic oxidation at the spiro center while increasing lipophilicity-adjusted ligand efficiency (LLE).

  • Fsp3 Character: Increasing the fraction of

    
     hybridized carbons correlates with improved clinical success by enhancing solubility and reducing promiscuous binding.
    
Vector Analysis Table

Comparison of common rigid linkers for warhead positioning:

ScaffoldGeometryExit Vector AnglePrimary Utility
Piperazine Chair~180° (Linear)Solvent-exposed extension
Spiro[3.3]heptane Linear/Rod~180°Linear extension with rigidity
Spiro[2.6]nonane Orthogonal/Kinked ~109° - 120° Turning corners to rim cysteines
Bicyclo[1.1.1]pentane Linear180°Phenyl isostere

Part 2: Synthetic Protocol

This protocol outlines the modular synthesis of a 4-amino-spiro[2.6]nonane core, a versatile building block for attaching acrylamide warheads.

Retrosynthetic Workflow (Graphviz)

SynthesisWorkflow Start 1,4-Cyclohexanedione Monoethylene Ketal Step1 Wittig Olefination (Methyltriphenylphosphonium bromide) Start->Step1 t-BuOK, THF Step2 Simmons-Smith Cyclopropanation (Zn/Cu, CH2I2) Step1->Step2 Et2O, Reflux Step3 Ketal Deprotection (HCl/THF) Step2->Step3 Acid Hydrolysis Step4 Reductive Amination (NH4OAc, NaBH3CN) Step3->Step4 Stereoselective Final 4-Amino-spiro[2.6]nonane (Scaffold Ready) Step4->Final

Caption: Modular synthesis of the amino-spiro[2.6]nonane core from commercially available starting materials.

Step-by-Step Methodology

Step 1: Olefination (Exocyclic Alkene Formation)

  • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under

    
    .
    
  • Add

    
    -BuOK (1.2 eq) at 0°C; stir for 1h (yellow ylide formation).
    
  • Add 1,4-cyclohexanedione monoethylene ketal (1.0 eq) dropwise.

  • Warm to RT and stir for 4h. Quench with sat.

    
    . Extract with EtOAc.
    
  • Checkpoint: Verify formation of the exocyclic methylene group via

    
     NMR (singlet at ~4.6 ppm).
    

Step 2: Simmons-Smith Cyclopropanation (The Spiro Formation)

  • Safety: Diiodomethane is toxic; perform in a fume hood.

  • Prepare Zn-Cu couple: Wash Zn dust with 2% HCl, water, ethanol, then ether.

  • Suspend Zn-Cu (2.0 eq) in anhydrous

    
    . Add 
    
    
    
    (1.5 eq) and a crystal of iodine. Reflux for 30 min.
  • Add the alkene from Step 1 slowly. Reflux for 12-24h.

  • Mechanism: The zinc carbenoid inserts into the double bond to form the spiro[2.6] system.

Step 3: Functionalization & Warhead Attachment

  • Deprotect the ketal (HCl/THF) to reveal the ketone.

  • Perform reductive amination with ammonium acetate and

    
     to yield the primary amine.
    
  • Warhead Coupling: React the amine with acryloyl chloride (1.0 eq) and DIPEA (2.0 eq) in DCM at -78°C to 0°C.

    • Note: Low temperature is crucial to prevent polymerization of the acrylamide.

Part 3: Biochemical Validation ( )

To validate the efficiency of the spiro-linker, you must determine the kinetic parameters of covalent bond formation.

The Kinetic Framework

The reaction follows a two-step mechanism:



Where:
  • 
    : Reversible binding constant (affinity of the scaffold).
    
  • 
    : Maximum rate of inactivation (reactivity/positioning of the warhead).
    
Protocol: Continuous Assay Method

Use this method if the enzyme activity can be monitored in real-time (e.g., fluorogenic substrate).

Materials:

  • Target Enzyme (e.g., Kinase, Protease).[1][2]

  • Fluorogenic Substrate (

    
     concentration).
    
  • Spiro-inhibitor (Serial dilutions: 0, 0.1x, 0.5x, 1x, 5x, 10x of estimated IC50).

Procedure:

  • Pre-incubation: None (reaction is started by adding enzyme to inhibitor + substrate mix).

  • Measurement: Monitor fluorescence (RFU) over time (60-90 mins).

  • Data Analysis:

    • The progress curve will be non-linear (exponential decay of rate).

    • Fit each curve to:

      
       to obtain 
      
      
      
      for each [I].
    • Plot

      
       vs. [I].
      
    • Fit to the hyperbolic equation:

      
      .
      
Interpretation of Results
Result PatternDiagnosisSpiro-Linker Adjustment
High

, High

Good reactivity, poor recognition.The spiro vector is clashing with the pocket. Try the spiro[2.5] analog or change attachment point.
Low

, Low

Good binding, poor alignment.The warhead is too far or "pointing away" from the Cys. The rigid spiro linker is too rigid. Introduce a methylene spacer.
Low

, High

Ideal TCI Profile. The spiro scaffold perfectly pre-organizes the warhead.

Part 4: Structural Biology & Modeling

Computational Docking Workflow

Before synthesis, validate the vector using Covalent Docking (e.g., Glide, MOE, or AutoDock).

DockingWorkflow Input Crystal Structure (PDB) Define Nucleophile (Cys/Ser) Prep Protein Prep (Protonation states at pH 7.4) Input->Prep Grid Grid Generation (Include covalent constraint) Prep->Grid Dock Covalent Docking (Spiro-Linker Library) Grid->Dock Filter Filter Poses (Distance: Warhead β-carbon to S < 3.5Å) Dock->Filter Output Select Candidates Filter->Output

Caption: Computational workflow for validating spiro-linker geometry prior to synthesis.

X-Ray Crystallography Note

Spiro[2.6]nonane is highly rigid. In electron density maps, the cyclopropane ring will appear as a distinct, high-density triangle. Ensure your refinement restraints (CIF file) accurately reflect the strained bond angles (60°) of the cyclopropane ring to avoid validation errors.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery.
  • Kinetic Analysis of Covalent Inhibitors

    • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery.
  • Simmons-Smith Reaction Methodology

    • Charette, A. B., & Beauchemin, A. (2001).
  • Covalent Docking Protocols

    • London, N., et al. (2014). "Covalent docking of large libraries for the discovery of chemical probes.
  • Spiro[2.

    • PubChem Compound Summary for CID 5256394 (Spiro[2.6]nonane).[3]

    • [3]

Sources

Application

Application Note: Design and Preparation of Fragment Libraries Containing Diazaspirononane Cores

Application Note: Design and Preparation of Fragment Libraries Containing Diazaspiro[1]nonane Cores Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Application Areas: Fragme...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design and Preparation of Fragment Libraries Containing Diazaspiro[1]nonane Cores

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Application Areas: Fragment-Based Drug Discovery (FBDD), DNA-Encoded Libraries (DELs), Piperazine Bioisosterism

Introduction & Rationale

The pursuit of novel chemical space in Fragment-Based Drug Discovery (FBDD) has driven a paradigm shift away from flat, sp²-hybridized aromatic rings toward highly three-dimensional, sp³-rich scaffolds. "Escaping flatland" improves physicochemical properties such as aqueous solubility, metabolic stability, and target specificity.

Among these 3D scaffolds, diazaspiroalkanes have emerged as premium bioisosteres for piperazine [1]. Specifically, the 5,8-diazaspiro[1]nonane core provides a highly rigidified framework. The spiro-fused cyclopropane ring locks the conformation of the 7-membered diazepane ring, reducing the entropic penalty upon target binding. Furthermore, the unique geometry of the spirocycle projects its exit vectors at angles distinct from traditional linear piperazines, enabling access to shallow or cryptic binding pockets, such as the Switch-II pocket of KRAS G12C/G12D [2] and the kinase domain of IRAK4 [3].

Comparative Physicochemical Advantages

To understand the strategic value of incorporating 5,8-diazaspiro[1]nonane into fragment libraries, it is critical to compare its properties against the ubiquitous piperazine ring.

Table 1: Physicochemical and Structural Comparison

PropertyPiperazine5,8-Diazaspiro[1]nonaneImpact on Drug Design
Fraction sp³ (Fsp³) 1.001.00Both are fully saturated, but the spiro core offers greater 3D volumetric bulk.
Conformational Rigidity Low (Chair flip)HighSpiro fusion restricts ring flipping, locking the pharmacophore and minimizing entropic loss.
Exit Vectors ~180° (Linear)~109° / 120°Angled vectors allow the fragment to probe deeper into orthogonal sub-pockets.
Metabolic Stability ModerateHighThe steric bulk of the cyclopropane ring shields adjacent C-H bonds from CYP450-mediated oxidation.

Synthetic Strategy and Workflow

Generating a high-quality fragment library requires a scalable, orthogonal, and self-validating synthetic route. The synthesis of the 5,8-diazaspiro[1]nonane core relies on the cyclization of a bis-electrophile with a protected diamine, followed by mild deprotection and orthogonal mono-protection to yield a versatile building block [4].

G N1 1,1-bis(bromomethyl)cyclopropane + N,N'-ditosylethane-1,2-diamine N2 Cyclization (K2CO3, DMF, 80°C) N1->N2 N3 5,8-bis(tosyl)-5,8-diazaspiro[2.6]nonane N2->N3 N4 Detosylation (Mg turnings, MeOH, 40°C) N3->N4 N5 5,8-diazaspirononane N4->N5 N6 Orthogonal Protection (Boc2O, 0.9 eq) N5->N6 N7 Mono-Boc-5,8-diazaspiro[2.6]nonane N6->N7 N8 Parallel Diversification (Amidation, SNAr, Cross-Coupling) N7->N8 N9 Diazaspiro[2.6]nonane Fragment Library N8->N9

Caption: Synthetic workflow for the generation of a diazaspiro[1]nonane fragment library.

Experimental Protocols

Note: All protocols are designed as self-validating systems. In-process controls (IPCs) such as LC-MS and TLC are integrated to ensure causality and traceability at every step.

Protocol 3.1: Synthesis of 5,8-bis(tosyl)-5,8-diazaspiro[1]nonane

Causality: Potassium carbonate (


) is selected as a mild base to deprotonate the sulfonamide without inducing the elimination of the alkyl bromide. DMF provides a polar aprotic environment that accelerates the 

cyclization. Dropwise addition of the electrophile maintains pseudo-high dilution, heavily favoring intramolecular ring closure over intermolecular polymerization.
  • Preparation: In a 2 L round-bottom flask, dissolve

    
    -ditosylethane-1,2-diamine (100 mmol) in anhydrous DMF (500 mL).
    
  • Activation: Add

    
     (300 mmol) and stir the suspension at 80°C for 30 minutes to ensure complete deprotonation.
    
  • Cyclization: Dissolve 1,1-bis(bromomethyl)cyclopropane (105 mmol) in DMF (100 mL) and add dropwise to the reaction mixture over 2 hours using an addition funnel.

  • Reaction Monitoring: Stir at 80°C for an additional 12 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (

    
    ) should disappear, replaced by a single UV-active spot (
    
    
    
    ).
  • Workup: Cool to room temperature, quench with ice water (1 L), and filter the resulting precipitate. Wash with water and cold ethanol, then dry under vacuum to yield the bis-tosyl spirocycle.

Protocol 3.2: Mild Detosylation

Causality: Standard detosylation methods (e.g., HBr/AcOH or


) are harsh and risk ring-opening the strained cyclopropane moiety. Using Magnesium turnings in Methanol provides a mild, single-electron transfer (SET) reduction that selectively cleaves the sulfonamide bonds while preserving the spirocyclic core [3].
  • Setup: Dissolve 5,8-bis(tosyl)-5,8-diazaspiro[1]nonane (50 mmol) in anhydrous MeOH (400 mL) in a multi-neck flask equipped with a reflux condenser.

  • Reduction: Add Magnesium turnings (250 mmol) batchwise. Caution: Exothermic reaction with the evolution of hydrogen gas. Maintain the internal temperature at 40°C.

  • Monitoring: Stir for 4 hours. Self-Validation: LC-MS analysis should show the disappearance of the bis-tosyl mass and the appearance of the highly polar free diamine (

    
    
    
    
    
    ).
  • Workup: Concentrate the mixture under reduced pressure. The crude residue is directly used in the next step to avoid loss of the volatile/polar free amine.

Protocol 3.3: Orthogonal Mono-Protection

Causality: To build a diverse fragment library, one nitrogen must be protected while the other remains available for coupling. Using a sub-stoichiometric amount of


 (0.9 eq) statistically favors mono-protection. The unreacted diamine is easily washed away in the aqueous phase, ensuring high purity.
  • Reaction: Suspend the crude 5,8-diazaspiro[1]nonane in DCM (300 mL) and Triethylamine (150 mmol). Cool to 0°C.

  • Protection: Add a solution of Di-tert-butyl dicarbonate (

    
    , 45 mmol) in DCM (50 mL) dropwise over 1 hour.
    
  • Purification: Wash the organic layer with saturated aqueous

    
     and brine. The unreacted diamine partitions into the aqueous layer. Dry the organic layer over 
    
    
    
    and concentrate.
  • Validation: Purify via flash chromatography (DCM/MeOH 9:1) to yield tert-butyl 5,8-diazaspiro[1]nonane-5-carboxylate [4]. LC-MS confirms the mono-protected product (

    
    
    
    
    
    ).
Protocol 3.4: High-Throughput Library Diversification (Parallel Amidation)

Causality: HATU is utilized as the coupling reagent because it is exceptionally efficient at overcoming the steric hindrance inherent to secondary amines within spirocyclic systems, preventing low yields typically seen with standard EDC/HOBt coupling.

  • Dispensation: In a 96-well deep-well plate, dispense a diverse library of carboxylic acids (0.12 mmol per well).

  • Activation: Add a solution of HATU (0.12 mmol) and DIPEA (0.3 mmol) in DMF (0.5 mL) to each well. Incubate for 10 minutes.

  • Coupling: Add the mono-Boc-5,8-diazaspiro[1]nonane (0.1 mmol) in DMF (0.5 mL) to each well. Seal and shake at room temperature for 16 hours.

  • Validation & Purification: Analyze each well via high-throughput LC-MS. Filter the reactions and purify directly via preparative HPLC to yield the final fragment library, ready for biological screening.

Application in Fragment-Based Drug Discovery (FBDD)

Once synthesized, the diazaspiro[1]nonane library can be deployed in advanced screening cascades. Because of its high Fsp³ character and unique exit vectors, this library is particularly suited for targeting protein-protein interactions (PPIs) and allosteric pockets.

FBDD S1 Library Design (Spirocyclic Cores) S2 Primary Screening (DEL / SPR / NMR) S1->S2 S3 Hit Validation (Kd & IC50) S2->S3 S4 Structural Biology (X-ray Co-crystallization) S3->S4 S5 Vector Elaboration (3D Fragment Growth) S4->S5 S6 Lead Optimization (e.g., KRAS/IRAK4 Inhibitor) S5->S6

Caption: Fragment-based drug discovery (FBDD) screening cascade utilizing spirocyclic libraries.

Case Studies
  • KRAS G12D/G12C Inhibition: Recent studies have integrated diazaspiro scaffolds into DNA-Encoded Libraries (DELs) to screen against the KRAS Switch-II pocket. The spirocyclic geometry allows the fragment to anchor deeply into the lipophilic sub-pocket while projecting acrylamide warheads precisely toward the mutant cysteine/aspartate residues [2].

  • IRAK4 Kinase Targeting: The 5,8-diazaspiro[1]nonane core has been successfully utilized as a critical hinge-binding and vector-directing motif in the development of potent pyrazolopyrimidine IRAK4 inhibitors, modulating inflammatory responses [3].

References

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands International Journal of Molecular Sciences / PubMed Central (NIH)[Link]

  • Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening Journal of Medicinal Chemistry - ACS Publications[Link]

  • Pyrazolopyrimidine Inhibitors of IRAK4 Activity (WO2016144846A1)

Sources

Method

Application Note: Advanced Late-Stage Functionalization of Spirocyclic Amine Intermediates

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Introduction: The Strategic Value of Spirocyclic Am...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Spirocyclic Amines

The transition from flat, sp²-hybridized aromatic rings to 3D, sp³-rich architectures is a defining trend in modern drug discovery. Spirocyclic amines (e.g., azaspiro[3.3]heptanes, spiro[4.5]decanes) are privileged scaffolds that offer improved metabolic stability, enhanced solubility, and unique vector projections for receptor binding[1]. However, their inherent steric hindrance and complex 3D topology make them notoriously difficult to modify using traditional synthetic methods.

Late-Stage Functionalization (LSF) allows for the divergent synthesis of analog libraries directly from advanced intermediates, bypassing de novo synthesis. This application note details field-proven, cutting-edge methodologies—specifically photoredox-mediated α-C(sp³)–H functionalization and nickel-electrocatalyzed C–N cross-coupling —designed to overcome the kinetic and thermodynamic barriers associated with spirocyclic amine LSF[2][3].

Mechanistic Insights and Causality in LSF Design

Overcoming Steric Bias via Photoredox Hydrogen Atom Transfer (HAT)

Direct functionalization of the α-C(sp³)–H bond in spirocyclic amines is thermodynamically challenging due to high bond dissociation energies (BDEs). Traditional methods require harsh oxidants that destroy sensitive functional groups. By employing a dual photoredox/HAT catalytic system, we can decouple the thermodynamic requirements[3].

The Causality: A highly oxidizing photocatalyst (e.g., Ir(III) complexes) generates a reactive HAT radical cation (e.g., from quinuclidine) under visible light. This sterically unencumbered radical abstracts a hydrogen atom from the hindered α-position of the spirocycle. The resulting α-amino radical is highly nucleophilic and readily engages in Giese-type additions with electron-deficient olefins. This single-electron pathway bypasses the steric constraints of traditional two-electron nucleophilic substitutions[4][5].

G PC Ir(III) Photocatalyst PC_star *Ir(III) Excited State PC->PC_star Visible Light PC_red Ir(II) Reduced State PC_star->PC_red SET from HAT PC_red->PC SET to Acceptor HAT HAT Catalyst (Quinuclidine) HAT_rad HAT Radical Cation HAT->HAT_rad SET to *Ir(III) HAT_rad->HAT HAT from Amine Amine Spirocyclic Amine Amine_rad α-Amino Radical Amine->Amine_rad -H• Product Functionalized Product Amine_rad->Product + Electrophile + e- / H+

Caption: Photoredox-mediated HAT catalytic cycle for α-C(sp3)-H functionalization.

Electrocatalytic C–N Cross-Coupling for Hindered Amines

Spirocyclic amines are often poor nucleophiles in standard Buchwald-Hartwig aminations due to steric bulk, leading to slow reductive elimination from Pd(II) or Ru(II) centers.

The Causality: Nickel-catalyzed electrochemical amination provides a low-barrier alternative[2]. By utilizing constant current electrolysis (CCE) with a sacrificial nickel anode, active Ni(0) species are generated in situ. The electrochemical anodic oxidation facilitates the challenging reductive elimination step from a Ni(III) intermediate, allowing for the coupling of highly hindered spirocycles with aryl halides at room temperature without the need for strong bases or bespoke ligands[2].

Quantitative Comparison of LSF Methodologies

To assist in route scouting, the following table summarizes the operational parameters and expected outcomes for three primary spirocyclic LSF strategies.

LSF MethodologyPrimary Catalyst SystemReaction ConditionsTypical Yield RangeKey Advantage
Photoredox α-C–H Alkylation [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ + QuinuclidineBlue LED (450 nm), 25°C, 16h, MeCN45% – 82%Excellent functional group tolerance; targets C–H bonds directly[3].
Ni-Electrocatalytic C–N Coupling NiBr₂·glyme (or sacrificial Ni anode) + bpyUndivided cell, CCE (2.0 mA), 25°C, DMF35% – 79%Overcomes severe steric hindrance; avoids harsh bases[2].
Decarboxylative Cross-Coupling Ir(ppy)₃ + NiCl₂·dme + dtbbpyBlue LED, 25°C, 24h, DMSO40% – 75%Utilizes abundant carboxylic acid feedstocks as radical precursors[1].

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that intermediate generation and reaction trajectories can be monitored in real-time, preventing downstream failures.

Protocol A: Visible-Light Photoredox α-C(sp³)–H Alkylation of Spirocyclic Amines

Objective: To functionalize the α-position of an unprotected spirocyclic amine using a Michael acceptor via HAT-mediated photoredox catalysis.

Reagents & Materials:

  • Spirocyclic amine substrate (0.5 mmol)

  • Michael acceptor (e.g., methyl acrylate, 1.0 mmol)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1.0 mol%)

  • HAT Catalyst: Quinuclidine (20 mol%)

  • Solvent: Degassed anhydrous Acetonitrile (MeCN, 5.0 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 mmol, for NMR validation)

  • Equipment: 450 nm Blue LED photoreactor with cooling fan.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the spirocyclic amine (0.5 mmol), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (5.6 mg, 1.0 mol%), and quinuclidine (11.1 mg, 20 mol%).

  • Solvent Addition & Degassing: Add 5.0 mL of anhydrous MeCN. Seal the tube with a rubber septum. Degas the mixture via the freeze-pump-thaw method (3 cycles) or by sparging with ultra-pure Argon for 15 minutes. Scientific Rationale: Oxygen is a potent triplet quencher for the Ir(III) excited state and will rapidly terminate the radical chain.

  • Electrophile Addition: Under an Argon atmosphere, inject the Michael acceptor (1.0 mmol) via syringe.

  • Irradiation: Place the vial in the photoreactor. Irradiate with 450 nm blue LEDs at 25°C for 16 hours. Ensure the cooling fan is active to prevent thermal background reactions.

  • Self-Validation Checkpoint (In-Process Control): At 4 hours, withdraw a 10 µL aliquot, dilute with 200 µL MeCN, and analyze via LC-MS. You should observe the depletion of the starting mass and the appearance of the product mass[M+H]⁺.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Add 1,3,5-trimethoxybenzene (0.1 mmol) as an internal standard, dissolve in CDCl₃, and take a crude ¹H-NMR to determine the spectroscopic yield. Purify via flash column chromatography (SiO₂; gradient of Hexanes/EtOAc with 1% Et₃N to prevent amine streaking).

Protocol B: Nickel-Electrocatalyzed C–N Cross-Coupling

Objective: To couple a sterically hindered spirocyclic secondary amine with an aryl bromide using continuous current electrolysis.

Reagents & Materials:

  • Aryl bromide (0.5 mmol)

  • Spirocyclic amine (1.5 mmol, 3.0 equiv)

  • Catalyst/Ligand: NiBr₂·glyme (10 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 10 mol%)

  • Base: DBU (1.0 mmol)

  • Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆, 0.1 M)

  • Solvent: Anhydrous DMF (10 mL)

  • Equipment: Undivided electrochemical cell, Reticulated Vitreous Carbon (RVC) anode, Nickel foam cathode, Potentiostat.

Step-by-Step Methodology:

  • Cell Assembly: Equip an oven-dried, undivided 15 mL electrochemical cell with a magnetic stir bar, an RVC anode, and a Ni foam cathode.

  • Reagent Loading: Add the aryl bromide (0.5 mmol), NiBr₂·glyme (15.4 mg, 10 mol%), dtbbpy (13.4 mg, 10 mol%), and TBAPF₆ (387 mg, 0.1 M).

  • Inert Atmosphere: Purge the cell with Argon for 10 minutes.

  • Liquid Addition: Inject anhydrous DMF (10 mL), followed by the spirocyclic amine (1.5 mmol) and DBU (152 mg, 1.0 mmol). Scientific Rationale: DBU acts as a soluble, non-nucleophilic base to neutralize the HBr generated during coupling without passivating the electrode surface.

  • Electrolysis: Connect the electrodes to the potentiostat. Apply a constant current (CCE) of 2.0 mA. Monitor the cell voltage; it should stabilize between 2.5 V and 3.5 V. Self-Validation: If the voltage spikes >5.0 V, electrode passivation has occurred. Stop the reaction, clean the electrodes, and verify solvent anhydrousness.

  • Completion & Workup: Pass 2.5 F/mol of charge (approx. 16.5 hours). Disconnect the cell. Dilute the mixture with EtOAc (30 mL) and wash with 5% aqueous LiCl (3 x 15 mL) to remove DMF and DBU. Dry the organic layer over Na₂SO₄, concentrate, and purify via automated flash chromatography.

Optimization Workflow for Novel Spirocycles

When applying these LSF techniques to novel, proprietary spirocyclic intermediates, empirical optimization is often required. We recommend a Design of Experiments (DoE) approach to simultaneously evaluate catalyst loading, current/light intensity, and stoichiometry[2].

Workflow A Spirocycle Selection B DoE Parameter Screening A->B C Batch vs Flow Optimization B->C D Late-Stage Functionalization C->D

Caption: Systematic workflow for optimizing late-stage functionalization of spirocycles.

Flow Chemistry Considerations: For scale-up (>5 grams), translating the photoredox or electrochemical batch protocols into continuous flow systems significantly improves photon/electron flux and mass transfer, reducing reaction times from 16 hours to under 2 hours[2][5].

References

  • Pushing the Frontiers of Accessible Chemical Space to Unleash Design Creativity and Accelerate Drug Discovery - CHIMIA Source: CHIMIA URL:[Link]

  • Metallic electrocatalyzed C–N bond formation: new catalytic modes and technologies Source: Royal Society of Chemistry (RSC) URL:[Link]

  • α-Amino Radicals via Photocatalytic Single-Electron Reduction of Imine Derivatives Source: ACS Catalysis - ACS Publications URL:[Link]

  • Scope for α‐C−H alkylation of primary amines Source: ResearchGate URL:[Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines Source: ResearchGate / Communications Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Boc Deprotection for Acid-Sensitive Spiro Rings

The Engineering Challenge: The Spiro-Acid Paradox Spirocyclic scaffolds—particularly spiro[3.3]heptanes and spirooxetanes —are prized in medicinal chemistry for their ability to lower lipophilicity and improve metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

The Engineering Challenge: The Spiro-Acid Paradox

Spirocyclic scaffolds—particularly spiro[3.3]heptanes and spirooxetanes —are prized in medicinal chemistry for their ability to lower lipophilicity and improve metabolic stability while maintaining structural rigidity. However, they present a unique chemical conflict:

  • The Reaction Requirement: Boc deprotection is fundamentally an acid-catalyzed elimination (E1 mechanism) requiring protonation of the carbamate.[1]

  • The Substrate Liability: The spiro-linkage, especially in oxetanes, possesses significant ring strain (~26 kcal/mol). Strong Bronsted acids (TFA, HCl) can protonate the cyclic ether oxygen, triggering ring-opening (decomposition) or rearrangement (isomerization).

This guide provides three validated protocols ranging from standard optimization to metal-mediated catalysis, designed to decouple the deprotection event from scaffold destruction.

Diagnostic Workflow: Selecting Your Protocol

Do not default to TFA/DCM. Use this decision matrix to select the method that matches your substrate's fragility.

Boc_Decision_Tree Start Start: Substrate Analysis Q1 Does the scaffold contain an Oxetane or strained Ether? Start->Q1 Q2 Are there acid-sensitive side groups (e.g., t-Bu esters)? Q1->Q2 No (Azaspiro only) MethodB Method B: TMSOTf / 2,6-Lutidine (Silylative Deprotection) Q1->MethodB Yes (Spirooxetane) MethodA Method A: Scavenger-Buffered TFA (Standard for Azaspiroheptanes) Q2->MethodA No MethodC Method C: ZnBr2 / DCM (Chelation Controlled) Q2->MethodC Yes

Figure 1: Decision matrix for selecting the optimal deprotection strategy based on scaffold strain and functional group compatibility.

Validated Protocols

Method A: The Scavenger-Buffered TFA System

Best For: Robust spirocycles (e.g., 2-azaspiro[3.3]heptane) and substrates containing electron-rich aromatics.

The Science: The primary cause of yield loss in spiro-systems is not always ring opening, but cationic polymerization . The cleaved tert-butyl group forms a reactive carbocation (


-Bu

). Without a scavenger, this electrophile attacks the most electron-rich site available—often the spiro-amine or the strained ring itself.

Protocol:

  • Solvent: DCM (0.1 M concentration).

  • Scavenger: Add Triethylsilane (TES) (2.0 - 5.0 equiv). TES is superior to water because it irreversibly traps the cation as isobutane and silyl species, keeping the media anhydrous.

  • Acid: Add TFA dropwise at 0 °C . Final ratio: TFA:DCM:TES (1:2:0.2).

  • Reaction: Warm to RT. Monitor by LCMS.[2]

  • Workup: Concentrate in vacuo. Do not use aqueous extraction immediately. Precipitate the salt with cold Et₂O or MTBE to remove organic scavengers.

Method B: The Silylative Deprotection (TMSOTf)

Best For: Spirooxetanes and highly acid-sensitive scaffolds.

The Science: This method avoids protonation entirely. Trimethylsilyl triflate (TMSOTf) acts as a strong Lewis acid, coordinating to the Boc carbonyl. The base (2,6-lutidine) prevents the formation of free triflic acid. The mechanism proceeds via a silyl carbamate intermediate, which hydrolyzes gently upon workup.

Protocol:

  • Setup: Dissolve substrate in dry DCM (0.1 M) under N₂ at 0 °C.

  • Base: Add 2,6-Lutidine (1.5 equiv).[2]

  • Reagent: Add TMSOTf (1.2 equiv) dropwise.

  • Observation: Stir at 0 °C for 30–60 mins.

  • Quench: Add MeOH (excess) to cleave the silyl carbamate, then aqueous NaHCO₃.

TMSOTf_Mechanism Step1 Boc-Amine (R-NH-Boc) Step2 TMS Coordination (Activation) Step1->Step2 + TMSOTf Step3 Fragmentation (- Isobutene) Step2->Step3 2,6-Lutidine Step4 Silyl Carbamate (R-NH-COOSiMe3) Step3->Step4 Step5 Free Amine (R-NH2) Step4->Step5 + MeOH

Figure 2: Mechanistic pathway of silylative deprotection. Note the absence of free protons during the fragmentation step.

Method C: Zinc Bromide (ZnBr₂) Chelation

Best For: Chemoselectivity (leaving t-butyl esters or trityl groups intact).[3]

The Science: ZnBr₂ is a mild Lewis acid that coordinates selectively to the Boc carbamate. It is generally too weak to activate esters or open strained oxetane rings.

Protocol:

  • Reagent: Suspend ZnBr₂ (5.0 equiv) in DCM. Note: ZnBr₂ is hygroscopic; use fresh or dry beads.

  • Reaction: Stir vigorously at RT for 4–12 hours. The mixture will be a suspension.[1]

  • Workup: Quench with water. The zinc coordinates to the free amine, so an EDTA wash or extraction with ammonium hydroxide is often required to break the complex.

Comparative Data Summary

FeatureMethod A (TFA + Scavenger)Method B (TMSOTf)Method C (ZnBr₂)
Primary Mechanism Bronsted Acid (Protonation)Lewis Acid (Silylation)Lewis Acid (Chelation)
Spirooxetane Stability Low to ModerateHigh High
Reaction Speed Fast (<1 h)Fast (<1 h)Slow (4-24 h)
Scavenger Need Critical (TES/TIS)Not requiredOptional
Cost/Scalability Low / High ScaleHigh / Med ScaleMed / Med Scale

Troubleshooting & FAQs

Q: My reaction mixture turned bright pink/red. Is my product destroyed?

  • A: Not necessarily. This "Pink Death" usually indicates the formation of polymerized isobutylene or stable tert-butyl cations. It means your scavenger loading was insufficient.

  • Fix: Repeat the experiment with 5.0 eq of Triethylsilane (TES) . If the color persists, check if your substrate contains an indole or electron-rich aromatic ring that is being alkylated.

Q: I see a mass of [M+18] or [M+32] in LCMS after using TFA on a spirooxetane.

  • A: You have opened the ring.

    • [M+18]: Water attacked the oxetane (Hydrolysis).

    • [M+32]: Methanol (from LCMS solvent or workup) attacked the oxetane.

  • Fix: Switch immediately to Method B (TMSOTf) . The lack of acidic protons prevents this nucleophilic attack.

Q: The ZnBr₂ reaction is stuck at 50% conversion.

  • A: ZnBr₂ reactions are heterogeneous. The surface area of the zinc salt matters.

  • Fix: Sonicate the ZnBr₂/DCM suspension for 10 minutes before adding your substrate to increase surface area. Alternatively, add a drop of water (catalytic) which can sometimes accelerate the ligand exchange, though this risks hydrolysis.

Q: Can I use HCl in Dioxane?

  • A: Only for azaspiro compounds (nitrogen rings). Never for spirooxetanes. The high concentration of Cl⁻ (a nucleophile) combined with strong acid will rapidly ring-open oxetanes to form chlorohydrins.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on general deprotection mechanics).
  • Wuitschik, G. et al. "Oxetanes as Promising Modules in Drug Discovery." Angew. Chem. Int. Ed.2006 , 45, 7736–7739. Link (Establishes the stability profiles of 3,3-disubstituted oxetanes).

  • Sakaitani, M.; Ohfune, Y. "Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-carboxylate intermediate." Tetrahedron Lett.[4][5]1985 , 26, 5543–5546. Link (The foundational paper for TMSOTf/Lutidine deprotection).

  • Wu, Y.-Q. et al. "A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride."[4] Tetrahedron Lett.[4][5]2000 , 41, 2847–2849.[5] Link (Protocol for Zinc Bromide mediated deprotection).

  • Burkhard, J. A. et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Org.[6][7][8][9][10] Lett.2010 , 12, 1944–1947. Link (Specific handling of azaspiroheptane scaffolds).

Sources

Optimization

Troubleshooting cyclopropane ring stability during deprotection

The following technical guide addresses the stability of cyclopropane rings during deprotection sequences. It is structured as a Tier-3 Technical Support resource, designed for organic chemists and process development sc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability of cyclopropane rings during deprotection sequences. It is structured as a Tier-3 Technical Support resource, designed for organic chemists and process development scientists.[1]

Topic: Troubleshooting Ring Integrity During Deprotection Sequences Ticket Type: Advanced Methodologies & Failure Analysis Applicable For: Synthetic Organic Chemistry, API Process Development[1]

Executive Summary: The "Bent Bond" Vulnerability

The cyclopropane ring is a kinetic anomaly. With a strain energy of ~27.5 kcal/mol, it survives many conditions solely due to a high activation energy barrier.[1] However, its "banana bonds" (bent bonds) possess significant


-orbital character (

hybridization), causing the ring to behave electronically like an alkene.[1]

The Core Failure Mode: During deprotection, reagents that generate electrophiles (strong acids) or metal surfaces (hydrogenation) can interact with these high-energy orbitals, leading to ring opening (homo-Michael addition) or reduction.[1]

Module 1: Acid-Mediated Deprotection (Boc, -Bu)

Scenario: You are removing a Boc group or


-butyl ester using TFA/DCM or HCl, and the cyclopropane ring opens or rearranges.[1]
The Mechanism of Failure

Standard acidic deprotection generates a protonated intermediate. If the cyclopropane ring is adjacent to a cation-stabilizing group (e.g., a phenyl ring or another carbonyl), the ring acts as a


-donor. The proton attacks the ring (similar to Markovnikov addition to an alkene), leading to ring opening and the formation of a stable carbocation.
Troubleshooting Protocol

Q: My LCMS shows a mass of [M+56] or [M+18] after TFA treatment. What happened? A: You likely have


-butyl cation trapping (M+56) or water addition (M+18) to an opened ring.[1] The standard 50% TFA/DCM cocktail is too aggressive for activated cyclopropanes.[1]

Recommended Workflow: The "Waterless" Silyl Method Switch from Brønsted acids to a mild Lewis acid protocol using Trimethylsilyl triflate (TMSOTf).[1] This method cleaves the Boc group without generating a high concentration of free protons.

Protocol: TMSOTf/2,6-Lutidine Deprotection

  • Dissolve: Substrate in anhydrous DCM (0.1 M) under

    
    .
    
  • Buffer: Add 2,6-lutidine (1.5 equiv). This sterically hindered base scavenges protons but does not inhibit the silyl reagent.[1]

  • Activate: Cool to 0°C and add TMSOTf (1.5 – 2.0 equiv) dropwise.

  • Monitor: Stir at 0°C

    
     RT. Reaction is usually complete in <1 hour.[1]
    
  • Quench: Add MeOH (excess) to quench the silyl carbamate, then aqueous

    
    .
    

Why this works: The reaction proceeds via a silyl carbamate intermediate which decomposes upon methanolysis.[1] The 2,6-lutidine ensures the pH never drops low enough to protonate the cyclopropane ring orbitals.

Comparison of Acidic Conditions

ReagentAcidity (

)
Risk LevelMechanism of Failure
TFA / DCM HighCritical Protonation of ring edges;

type opening.[1]
HCl / Dioxane HighHigh Chloride ion acts as nucleophile to open protonated ring.[1]
Formic Acid MediumModerateFormylation of opened ring products.[1]
TMSOTf / Lutidine Lewis Acid Safe Avoids free proton generation; kinetic control.[1]

Module 2: Hydrogenolysis (Bn, Cbz, Cbz-Cl)

Scenario: You are removing a Benzyl (Bn) or Carboxybenzyl (Cbz) group using Pd/C and


, but the cyclopropane ring is being reduced to a propyl chain.[1]
The Selectivity Paradox

Cyclopropanes, especially vinyl- or phenyl-cyclopropanes, adsorb onto Palladium surfaces similarly to alkenes.[1] While benzyl ethers are easier to reduce than unactivated cyclopropanes, the window of selectivity is narrow.[1]

Troubleshooting Protocol

Q: Can I poison the catalyst to save the ring? A: Yes, but caution is required. Common poisons (pyridine, amines) often inhibit the benzyl cleavage before they inhibit the cyclopropane reduction. If standard Pd/C fails, do not just reduce the pressure; change the mechanism entirely.

Option A: Chemical Cleavage (Lewis Acid) Avoid metal catalysis entirely.[1] Use Boron Trichloride (


) to cleave benzyl ethers via coordination to the oxygen.[1]
  • Protocol: 1M

    
     in DCM at -78°C .
    
  • Note: Keep temperature strictly below -20°C. At higher temperatures,

    
     can open the cyclopropane ring.[1]
    

Option B: Transfer Hydrogenation If you must use Palladium, switch the hydrogen source.[1] Molecular


 creates a "hydrogen-saturated" surface that is aggressive.[1] Hydrogen donors like 1,4-cyclohexadiene  or Ammonium Formate  provide a kinetic limit to the reduction potential.[1]
  • System: 10% Pd/C, 1,4-Cyclohexadiene (10 equiv), EtOH, RT.[1]

  • Why: The decomposition of the diene is the rate-limiting step, preventing the surface saturation that leads to ring reduction.

Module 3: Analytical Forensics (Did the ring open?)

Scenario: The mass spectrum looks correct (isomers have the same mass), but the NMR looks "messy."

Q: How do I definitively prove the ring is intact using NMR? A: You must look at the Coupling Constants (


) . Ring opening destroys the rigid geometry of the cyclopropane, reverting it to a flexible alkyl chain.

The Diagnostic Check:

  • Chemical Shift: Intact cyclopropane protons appear at

    
     0.0 – 1.0 ppm .[1] Opened alkyl chains shift downfield to 
    
    
    
    1.2 – 1.8 ppm.[1]
  • Coupling Constants (

    
    ): 
    
    • Cyclopropane (Intact):

      
      .[1]
      
      
    • Alkene/Alkyl (Opened):

      
       (Karplus relationship normalizes).[1]
      

Note: The inversion of J-values (where Cis > Trans) is a unique signature of the cyclopropane ring due to the specific dihedral angles forced by the ring strain.

Visualized Decision Logic[1]

The following diagram illustrates the decision matrix for selecting the correct deprotection condition based on cyclopropane substitution.

DeprotectionLogic Start Start: Protecting Group Removal PG_Type Protecting Group Type? Start->PG_Type Acid_Group Acid Labile (Boc, tBu) PG_Type->Acid_Group Boc/tBu H2_Group Reducible (Bn, Cbz) PG_Type->H2_Group Bn/Cbz Act_Check Is Cyclopropane Activated? (Donor/Acceptor groups attached?) Acid_Group->Act_Check Standard_Acid Standard: TFA / DCM Act_Check->Standard_Acid No (Simple Alkyl) Mild_Acid Protocol: TMSOTf / 2,6-Lutidine Act_Check->Mild_Acid Yes (Activated) Standard_H2 Standard: H2 (1 atm) / Pd/C H2_Group->Standard_H2 Ring_Check Did Ring Open with H2/Pd? Ring_Check->Standard_H2 Ring Intact Chem_Alt Switch: BCl3 (-78°C) or Transfer Hydrogenation Ring_Check->Chem_Alt Ring Opened Standard_H2->Ring_Check Check Outcome

Caption: Decision matrix for selecting deprotection conditions to preserve cyclopropane integrity.

References

  • Mild Boc Deprotection (TMSOTf)

    • Sakakibara, S., et al. "Use of Trimethylsilyl Trifluoromethanesulfonate for the Removal of Boc Groups."[1] Chem. Pharm.[1] Bull.1988 .[1]

    • Source:

  • Selective Hydrogenolysis & Poisoning

    • Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[1][2] Tetrahedron Letters, 1995 , 36, 3465-3468.[1][2]

    • Source:[1]

  • Cyclopropane NMR Characteristics

    • Abraham, R. J., et al. "Proton chemical shifts and couplings in three-membered rings."[1] Magn.[1][3][4] Reson. Chem.2012 , 50, 305-313.[1]

    • Source:[1]

  • Chemical Deprotection of Benzyl Ethers

    • Prasad, et al. "Complete debenzylation...[1][5] using BCl3 in DCM at -78 °C."

    • Source:[1]

Sources

Troubleshooting

Technical Support Center: Purification Methods for Polar Diazaspiro[2.6]nonane Intermediates

Welcome to the technical support center for the purification of polar diazaspiro[2.6]nonane intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar diazaspiro[2.6]nonane intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable but often challenging chemical entities. The inherent basicity and polarity of the diazaspiro[2.6]nonane core demand specialized strategies to achieve high purity. This resource provides in-depth, experience-based answers to common problems and questions.

Troubleshooting Guide

This section addresses specific, practical issues you may encounter during your purification workflows.

Question 1: My polar diazaspiro[2.6]nonane intermediate is streaking severely on a normal-phase silica gel column, making separation impossible. What is causing this, and how can I resolve it?

Answer:

This is a classic and highly common problem. The streaking (or tailing) you're observing is due to strong acid-base interactions between the basic nitrogen atoms in your diazaspiro[2.6]nonane core and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction leads to irreversible or slow-to-desorb binding, causing the compound to smear down the column instead of eluting as a sharp band.

Here’s a systematic approach to solve this:

  • Mobile Phase Modification (First Line of Defense): The most direct solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[2][3] This modifier will compete with your compound for binding to the silanol groups, allowing your intermediate to travel through the column more freely.

    • Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your eluent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). TEA is a volatile base that is highly effective and easily removed under vacuum.[2]

    • Ammonia Solution: For very polar amines, a solution of ~1-2% concentrated ammonium hydroxide in methanol can be used as the polar component of your mobile phase.[2][4] For example, a mobile phase could be 5-10% of (2% NH4OH in MeOH) in Dichloromethane (DCM).

  • Stationary Phase Deactivation: If mobile phase modification is insufficient, you can pre-treat, or "deactivate," the silica gel itself to reduce its acidity before packing the column.[5]

  • Alternative Stationary Phases: If streaking persists, it's time to consider a different stationary phase that is more compatible with basic compounds.

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica for the purification of basic compounds, as it lacks the strong acidic sites that cause streaking.[3][6]

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface. This creates a more basic environment that repels basic analytes, leading to much better peak shapes.[1][7]

Question 2: My highly polar diazaspiro[2.6]nonane intermediate shows no retention on a C18 reverse-phase column; it elutes in the void volume. How can I achieve separation?

Answer:

This issue, known as "polar breakthrough," is common for hydrophilic compounds in reverse-phase chromatography (RPC).[8][9][10] The compound is more attracted to the polar mobile phase (like water/acetonitrile) than the non-polar C18 stationary phase, so it simply washes through without being retained.[9][11]

Here are several effective strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the ideal solution for compounds that are too polar for reverse-phase.[8] It uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent (like water or a buffer).[8] In HILIC, water is the "strong" solvent that elutes the compound. This technique effectively retains and separates highly polar molecules.[8]

  • Use of Polar-Embedded or Polar-Endcapped RP Columns: These are modified C18 columns that have polar groups (e.g., amides or carbamates) embedded within the alkyl chains or at the end.[12] This modification makes the stationary phase more compatible with highly aqueous mobile phases and provides alternative interactions (like hydrogen bonding) to help retain polar analytes.[10][12]

  • pH Adjustment of the Mobile Phase: The retention of ionizable compounds is highly dependent on pH. Your diazaspiro[2.6]nonane is basic. At a low pH, it will be protonated (cationic), making it even more polar and less likely to be retained on a C18 column. By increasing the pH of the mobile phase to be two or more units above the pKa of your compound's conjugate acid, you can run it as the neutral free base.[1] This will increase its hydrophobicity and significantly improve its retention.[1][13]

    • Caution: Standard silica-based C18 columns are not stable above pH 8. For high-pH applications, you must use a hybrid or specialized high-pH stable column.

Question 3: My attempts to crystallize a polar diazaspiro[2.6]nonane intermediate have failed, resulting in an oil. What are my next steps?

Answer:

"Oiling out" during crystallization is a common sign that the compound is too soluble in the chosen solvent, the solution is too concentrated, or impurities are inhibiting crystal lattice formation.[3]

Here’s a troubleshooting workflow:

  • Optimize Crystallization Conditions:

    • Slow Down Cooling: After dissolving your compound in a minimal amount of hot solvent, allow it to cool to room temperature very slowly, then transfer it to a 4°C refrigerator, and finally to a -20°C freezer. Rapid cooling promotes oiling.

    • Induce Nucleation: Scratch the inside of the flask at the liquid's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[3]

    • Add Seed Crystals: If you have a tiny amount of pure, solid material, add a single speck to the cooled, supersaturated solution to initiate crystallization.[3]

    • Change Solvent System: Experiment with different solvent systems. A good system is one where the compound is soluble when hot but poorly soluble when cold. Try binary solvent systems (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). Dissolve the compound in the good solvent and slowly add the poor solvent until the solution becomes cloudy, then add a drop of the good solvent to clarify and cool slowly.

  • Consider Salt Formation: Since your compound is basic, you can often form a crystalline salt by reacting it with an acid. Dihydrochloride or tartrate salts are often highly crystalline. This not only aids in purification but can also improve the compound's stability and handling properties.

  • Alternative Non-Chromatographic Methods: If crystallization remains elusive, consider other techniques like solvent extraction or precipitation.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel, polar diazaspiro[2.6]nonane intermediate?

A1: Start with a thorough analysis using Thin Layer Chromatography (TLC). TLC is an invaluable, low-cost tool for quickly screening different conditions.

  • Normal-Phase TLC: Spot your crude material on a silica gel plate. Test a range of mobile phases, starting with a non-polar solvent like hexane and gradually increasing polarity with ethyl acetate. If the compound remains at the baseline (Rf = 0), switch to a more polar system like Dichloromethane/Methanol.[15]

  • Test Basic Modifiers: If you observe streaking, add 1% triethylamine to your mobile phase and run a new plate to see if the spot shape improves.[2]

  • Reverse-Phase TLC: Use C18-functionalized TLC plates. Start with a polar mobile phase like 90:10 Water/Acetonitrile and gradually increase the organic content. This will tell you if reverse-phase is a viable option.

The results from these TLC experiments will guide your choice of column chromatography (normal-phase, reverse-phase, or HILIC) and provide a starting solvent system for optimization.

Q2: When should I consider using Ion-Exchange Chromatography (IEX)?

A2: Ion-exchange chromatography is a powerful technique that separates molecules based on their net charge.[16] It is particularly useful when you need to:

  • Separate a basic diazaspiro[2.6]nonane from other neutral or acidic impurities. Your positively charged (protonated) compound will bind to a cation-exchange resin (which has negative functional groups), while neutral and acidic compounds will wash through.[16][17]

  • Purify the compound from a complex aqueous mixture , such as a reaction performed in water or a biological matrix.[18]

  • Achieve very high purity , as IEX can be a high-resolution technique.[16]

Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase to displace the bound compound from the resin.[16]

Q3: Are there advanced chromatography techniques I should consider for these challenging polar compounds?

A3: Yes. Supercritical Fluid Chromatography (SFC) is emerging as a powerful alternative to HPLC for the purification of polar and basic compounds.[19][20]

  • How it Works: SFC uses supercritical carbon dioxide (CO2) as the primary mobile phase, often mixed with a small amount of a polar co-solvent like methanol.[21][22]

  • Advantages:

    • Speed: The low viscosity of the supercritical fluid allows for very fast separations.[19]

    • Green Chemistry: It significantly reduces the use of organic solvents compared to HPLC.[19]

    • Easy Sample Recovery: The CO2 evaporates upon depressurization, leaving your compound in a small volume of the co-solvent, which simplifies sample workup.[21]

SFC has proven to be highly effective for purifying polar, basic pharmaceutical compounds and is an excellent complement to reverse-phase HPLC.[20]

Data & Protocols

Data Presentation

Table 1: Comparison of Mobile Phase Modifiers for Normal-Phase Chromatography of a Model Diazaspiro-amine

Mobile Phase (9:1 DCM:MeOH)Modifier (1% v/v)Resulting RfPeak ShapeComments
NoneNone0.10Severe StreakingStrong interaction with silica.
Triethylamine (TEA)Added0.35Sharp, SymmetricalEffective neutralization of silica.
Ammonium HydroxideAdded (in MeOH)0.32Sharp, SymmetricalExcellent for highly basic compounds.
Experimental Protocols

Protocol 1: General Workflow for Flash Chromatography Method Development

  • TLC Analysis:

    • Dissolve a small sample of your crude material in a suitable solvent (e.g., DCM or Methanol).

    • Spot the solution on a normal-phase silica TLC plate.

    • Develop the plate in an initial solvent system (e.g., 95:5 DCM:MeOH).

    • Visualize the plate under UV light and/or by staining.

    • Adjust the solvent polarity until the desired compound has an Rf value between 0.2 and 0.4.

    • If streaking is observed, add 1% TEA to the mobile phase and repeat the TLC.

  • Column Packing:

    • Select a silica gel column with a mass approximately 50-100 times the mass of your crude sample.

    • Equilibrate the column with at least 3-5 column volumes of the initial, non-polar mobile phase (containing the basic modifier if needed).

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a strong, volatile solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase determined by TLC.

    • If a gradient is needed, slowly and progressively increase the percentage of the polar solvent.

    • Collect fractions and monitor their contents by TLC to identify which ones contain the pure product.

  • Product Recovery:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Diagrams

Purification_Decision_Tree cluster_np Normal-Phase Path cluster_rp Reverse-Phase / Alternative Path start Crude Polar Diazaspiro[2.6]nonane tlc Perform TLC Analysis (Normal & Reverse Phase) start->tlc streaking Streaking on Silica? tlc->streaking rp_retention Retention on C18? streaking->rp_retention No add_base Add 1% TEA or NH3 to Mobile Phase streaking->add_base Yes run_rp Purify via Reverse-Phase Flash Chromatography rp_retention->run_rp Yes run_hilic Consider HILIC or SFC rp_retention->run_hilic No use_alumina Switch to Alumina or Amine-functionalized Silica add_base->use_alumina Still Streaking run_np Purify via Normal-Phase Flash Chromatography add_base->run_np

Caption: Decision tree for selecting a purification strategy.

Chromatography_Troubleshooting issue Problem Observed Select Issue Below streaking Streaking / Tailing (Normal Phase) Cause: Strong acid-base interaction with silica. Solution 1: Add 1% TEA or NH3 to eluent. Solution 2: Switch to alumina or amine-silica. issue:c->streaking:p Streaking no_retention No Retention (Reverse Phase) Cause: Compound is too polar for C18 phase. Solution 1: Switch to HILIC. Solution 2: Use polar-embedded RP column. Solution 3: Increase mobile phase pH (use pH-stable column). issue:c->no_retention:p No Retention no_elution Compound Won't Elute (Normal Phase) Cause: Compound is too polar for mobile phase. Solution 1: Drastically increase eluent polarity (e.g., 20% MeOH in DCM). Solution 2: Check for decomposition on silica via 2D-TLC. issue:c->no_elution:p No Elution

Caption: Troubleshooting common chromatography issues.

References

  • Chromatography Today. How Good is SFC for Polar Analytes?[Link]

  • Wikipedia. Supercritical fluid chromatography. [Link]

  • LCGC International. Application Notes: Supercritical Fluid Chromatography (SFC). [Link]

  • Biotage. What can I use to purify polar reaction mixtures?[Link]

  • Waters Corporation. Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]

  • AZoM. Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. [Link]

  • ResearchGate. Are there alternatives for silica for column chromatography?[Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • Ecolab. Ion Exchange Chromatography. [Link]

  • GSC Online Press. Ion exchange chromatography: A comprehensive review. [Link]

  • Organic Chemistry. Troubleshooting Flash Chromatography. [Link]

  • Google Patents.
  • Buchi.com. Supercritical Fluid Chromatography. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]

  • ResearchGate. Alternatives to Chromatographic Separations. [Link]

  • Biotage. Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. [Link]

  • Reddit. Purification of strong polar and basic compounds. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Reddit. Flash column of very polar amine without access to reverse phase silica?[Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Synlett. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]

  • PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

  • ResearchGate. Tools for Purifying the Product. [Link]

  • University of Rochester Chemistry Department. Troubleshooting: TLC. [Link]

  • ResearchGate. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]

  • Reddit. Does anyone know how to purifying polar compounds from crude plant extracts?[Link]

  • ResearchGate. How to purify polar cyclic peptides?[Link]

Sources

Optimization

Minimizing ring-opening side reactions in spiro[2.6] systems

Ticket ID: #SPR-26-STAB Status: Open Topic: Minimizing Ring-Opening Side Reactions in Spiro[2.6]nonane Architectures Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Safet...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SPR-26-STAB Status: Open Topic: Minimizing Ring-Opening Side Reactions in Spiro[2.6]nonane Architectures Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Safety Directive

Welcome to the Spiro Stability Support Hub. You are likely accessing this guide because your spiro[2.6]nonane synthesis resulted in a complex mixture of alkenes, alcohols, or iodides rather than the desired spirocycle.

The Core Issue: Spiro[2.6] systems possess unique strain energy (~26–28 kcal/mol). Unlike spiro[2.5] systems where the cyclohexane chair provides a rigid anchor, the cycloheptane ring in spiro[2.6] is conformationally mobile (pseudorotation). This mobility, combined with the inherent Baeyer strain of the cyclopropane, makes the spiro-junction highly susceptible to acid-catalyzed heterolytic cleavage and radical fragmentation .

Safety Warning: The protocols below involve organozinc reagents (pyrophoric) and diiodomethane (toxic/alkylating agent). All manipulations must occur under inert atmosphere (Ar/N2).

Diagnostic Hub: Did My Ring Open?

Before optimizing, confirm the failure mode. Ring opening usually follows one of two pathways: Acid-Catalyzed (Path A) or Radical/Thermal (Path B) .

Symptom Checker
ObservationProbable CauseMechanism
NMR: Loss of high-field signals (0.2–0.8 ppm). Appearance of olefinic protons (5.0–6.0 ppm).Acidic Workup/Silica Protonation of spiro-C

Carbocation

Elimination.
NMR: Appearance of

or

signals (3.0–4.0 ppm).
Nucleophilic Attack

-type opening by

(from

) or

.
TLC: Product streaks or decomposes on the plate.Stationary Phase Acidity Silica gel acts as a Lewis Acid, cleaving the ring.
Appearance: Reaction turns dark purple/black rapidly.Oxidative Decomposition Free iodine (

) formation promoting radical cleavage.
Pathway Visualization

The following diagram illustrates the mechanistic divergence that destroys the spiro[2.6] core.

RingOpening cluster_legend Critical Failure Point Spiro Spiro[2.6]nonane (Intact) Protonation Protonation at C1 (Acid Catalysis) Spiro->Protonation H+ / Lewis Acid (ZnI2) Cation Tertiary Carbocation Intermediate Protonation->Cation Bond Cleavage Alkene Product A: Ethyl-cycloheptene (Elimination) Cation->Alkene -H+ Nucleophile Product B: Ring-Opened Alcohol/Iodide Cation->Nucleophile +Nu- (H2O, I-)

Figure 1: Mechanistic pathways for acid-catalyzed ring opening in spiro[2.6] systems.

Protocol Optimization: The Furukawa-Simmons-Smith Route

The standard Simmons-Smith (Zn-Cu couple) is often too heterogeneous and slow, requiring heat that degrades spiro[2.6] systems. We recommend the Furukawa Modification (


) for milder, homogeneous conditions.
Step-by-Step Optimization Guide
Phase 1: Reagent Control
  • The Reagent: Use

    
     (1.0 M in hexanes).[1] Avoid preparing neat organozincs.
    
  • The Solvent: Use 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) .

    • Why: Non-coordinating solvents increase the electrophilicity of the carbenoid (

      
      ), allowing the reaction to proceed at lower temperatures (-10°C to 0°C), preserving the ring. Ethers (THF/Et2O) coordinate Zn, slowing the reaction and requiring dangerous heating [1].
      
Phase 2: The Reaction (Standardized)
  • Setup: Flame-dry a 3-neck flask. Cool to -10°C under Argon.

  • Solvent: Add anhydrous DCE (0.2 M concentration relative to substrate).

  • Substrate: Add methylenecycloheptane (1.0 equiv).

  • Carbenoid Gen: Add

    
     (2.0 equiv) slowly. Then, add 
    
    
    
    (2.0 equiv) dropwise over 20 mins.
    • Critical: Maintain T < 0°C during addition to prevent exotherm-induced radical opening.

  • Reaction: Allow to warm to RT naturally. Monitor by GC-MS (TLC is often misleading for non-polar hydrocarbons).

Phase 3: The Quench (The Danger Zone)

Most spiro[2.6] systems are lost here. The byproduct is


, a potent Lewis Acid. If you add water/acid directly, 

catalyzes the ring opening immediately.
  • Incorrect: Quenching with dilute HCl or saturated

    
    .
    
  • CORRECT: Quench with cold saturated Rochell’s Salt (Potassium Sodium Tartrate) or 1M NaOH .

    • Mechanism:[2][3][4][5][6][7][8][9][10] Tartrate/Hydroxide chelates Zinc strongly, sequestering it from the organic layer and neutralizing acidity instantly.

Downstream Processing: Purification Firewall

If your crude NMR looks good but your isolated product is ring-opened, your purification method is the culprit.

Stationary Phase Buffering

Silica gel has a surface pH of ~4–5. This is sufficient to protonate strained spiro-cyclopropanes.

Protocol:

  • Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexanes).

  • Buffering: Add 1% to 5% Triethylamine (Et3N) to the slurry.

  • Packing: Pour the column. Flush with 2 column volumes of eluent (containing 1% Et3N).

  • Loading: Load sample.

  • Elution: Run the column. The Et3N neutralizes acidic silanol sites (

    
    ), protecting the spiro ring [2].
    
Workflow Diagram

Workflow Start Crude Reaction Mixture (Contains Spiro + ZnI2) Decision Quench Method Start->Decision BadPath Acidic/Neutral Quench (NH4Cl / H2O) Decision->BadPath Avoid GoodPath Basic Chelation Quench (Rochell's Salt / NaOH) Decision->GoodPath Recommended ResultBad Ring Opening via ZnI2 Catalysis BadPath->ResultBad Intermediate Stable Organic Layer GoodPath->Intermediate Purification Silica Gel Chromatography Intermediate->Purification StandardSi Standard Silica Purification->StandardSi High Risk BufferedSi Et3N-Buffered Silica Purification->BufferedSi Safe FinalLoss Decomposition on Column StandardSi->FinalLoss Success Isolated Spiro[2.6]nonane BufferedSi->Success

Figure 2: Decision tree for workup and purification to ensure spiro-integrity.

Frequently Asked Questions (FAQ)

Q: Can I use the Charette modification (DME as additive) for spiro[2.6] systems? A: Yes, but with caution. While dimethoxyethane (DME) stabilizes the zinc carbenoid, making it safer, it also reduces reactivity. For sterically hindered spiro-formations, this might require heating the reaction, which increases the risk of thermal rearrangement. We recommend the standard Furukawa (


) at lower temperatures first.

Q: My product has a persistent iodine color. How do I remove it without acid? A: Wash the organic layer with a 10% aqueous solution of Sodium Thiosulfate (


) . This reduces 

to water-soluble iodide (

) under neutral conditions, avoiding the acid generation associated with bisulfite washes.

Q: Is distillation safe for spiro[2.6]nonane? A: Only under high vacuum (< 5 mmHg) and low temperature (< 60°C). At atmospheric pressure, the boiling point of spiro[2.6]nonane derivatives often exceeds the activation energy for thermal ring expansion to bicyclo[5.2.0]nonane systems.

References

  • Simmons, H. E., et al. (1973).[3] "Cyclopropanes from Unsaturated Compounds, Methylene Iodide, and Zinc-Copper Couple."[3][8] Organic Reactions, 20, 1-133.[3] Link[3]

  • Lebel, H., et al. (2003). "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 103(4), 977-1050. Link

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[1][3][6][8] Organic Reactions, 58, 1-415. Link

  • Denton, R. M., et al. (2023).[1] "Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation." Advanced Synthesis & Catalysis, 365, 1–8.[1] Link

Sources

Troubleshooting

Scale-up synthesis challenges for Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate

This guide details the scale-up synthesis and troubleshooting for Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate (CAS: 2305255-22-3). The protocol focuses on the most robust industrial route: the Peptide Coupling-Cyc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the scale-up synthesis and troubleshooting for Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate (CAS: 2305255-22-3). The protocol focuses on the most robust industrial route: the Peptide Coupling-Cyclization-Reduction strategy, which ensures correct regiochemistry (4,7-isomer) compared to alternative pathways that yield the 4,8-isomer.

Part 1: Technical Overview & Retrosynthetic Logic

The target molecule is a 1,4-diazepane ring spiro-fused to a cyclopropane .

  • Structural Challenge: The 4,7-diazaspiro[2.6] system requires specific spacing: the nitrogen atoms must be separated by a 2-carbon bridge on one side and a 2-carbon bridge (involving the spiro center) on the other.

  • Route Selection:

    • Standard ACC + Beta-Alanine: Yields the 4,8-isomer (incorrect spacing).

    • Homo-ACC + Glycine: Yields the 4,7-isomer (Target).

    • Selected Route: Coupling of (1-((tert-butoxycarbonyl)amino)cyclopropyl)acetic acid (Homo-ACC derivative) with Glycine Ethyl Ester , followed by cyclization and reduction.

Part 2: Scale-Up Synthesis Workflow

Step 1: Amide Coupling
  • Reagents: 2-(1-((tert-butoxycarbonyl)amino)cyclopropyl)acetic acid, Glycine ethyl ester HCl, EDCI/HOBt or HATU, DIPEA.

  • Process: Standard peptide coupling to form Ethyl 2-(2-(1-((tert-butoxycarbonyl)amino)cyclopropyl)acetamido)acetate .

  • Scale-Up Note: Maintain temperature <20°C during DIPEA addition to prevent racemization (though less critical for achiral glycine) and exotherms.

Step 2: Deprotection & Cyclization
  • Reagents: TFA or HCl/Dioxane (Deprotection); Base (e.g., NaOEt or reflux in Toluene/Acetic Acid) for Cyclization.

  • Process: Removal of the Boc group yields the primary amine, which attacks the distal ester to close the 7-membered ring.

  • Target Intermediate: 4,7-Diazaspiro[2.6]nonane-5,8-dione .

Step 3: Global Reduction
  • Reagents: LiAlH4 (Lithium Aluminum Hydride) or BH3·THF.

  • Process: Reduction of the 5,8-diketo system to the saturated diamine.

  • Scale-Up Note: This is the most hazardous step. Requires strict anhydrous conditions and controlled quenching (Fieser method).

Step 4: Regioselective Protection
  • Reagents: Boc2O (0.95 eq), TEA, DCM/MeOH.

  • Mechanism: N4 is sterically hindered (attached to the quaternary spiro carbon). N7 is accessible.[1]

  • Result: Selective formation of Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate .

Part 3: Visualization (Synthesis Pathway)

SynthesisPath SM1 Homo-ACC Derivative (C10H17NO4) Inter1 Linear Dipeptide Intermediate SM1->Inter1 Coupling (EDCI/HOBt) SM2 Glycine Ethyl Ester SM2->Inter1 Inter2 5,8-Dione Spirocycle (Cyclized) Inter1->Inter2 1. TFA (Deprotect) 2. Base/Heat (Cyclize) Amine 4,7-Diazaspiro[2.6]nonane (Free Diamine) Inter2->Amine Reduction (LiAlH4) Final Target Product (N7-Boc Protected) Amine->Final Selective Protection (Boc2O, 0.95 eq)

Caption: Logical flow for the regioselective synthesis of the 4,7-diazaspiro[2.6]nonane scaffold.

Part 4: Troubleshooting & FAQs

Q1: Why are we observing low yields during the ring-closing step (Step 2)?

Diagnosis: The formation of 7-membered rings (diazepanes) is entropically and enthalpically less favored than 5- or 6-membered rings. Intermolecular polymerization often competes with intramolecular cyclization. Corrective Action:

  • High Dilution: Run the cyclization at 0.01 M to 0.05 M concentration to favor intramolecular reaction.

  • Slow Addition: Add the deprotected amine precursor dropwise into the heated base solution over 4–6 hours.

  • Solvent Switch: Use Toluene or Xylene at reflux to drive the reaction thermally if base-catalyzed cyclization is sluggish.

Q2: The LiAlH4 reduction workup forms a gelatinous emulsion. How do we handle this on a >50g scale?

Diagnosis: Aluminum hydroxide precipitates trap the organic product, leading to massive yield loss and filtration issues. Corrective Action:

  • Fieser Workup (Standard): For

    
     grams of LiAlH4, add 
    
    
    
    mL water,
    
    
    mL 15% NaOH, and
    
    
    mL water sequentially.
  • Rochelle's Salt (Recommended for Amines): Quench with Ethyl Acetate, then stir with a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) for 4–12 hours. The tartrate complexes aluminum, creating two clear layers.

  • Pellets vs. Powder: Use LiAlH4 pellets to control the reaction rate and reduce dust hazards.

Q3: We are seeing significant di-Boc impurity (N4,N7-bis-Boc). How do we improve selectivity?

Diagnosis: N4 is hindered (neopentyl-like), but not inert. Excess Boc2O or high temperatures will protect both sites. Corrective Action:

  • Stoichiometry: Use a slight deficit of Boc2O (0.90 – 0.95 eq ) relative to the diamine.

  • Temperature: Conduct the reaction at -10°C to 0°C .

  • Addition Rate: Add Boc2O as a dilute solution in DCM over 1 hour.

  • Purification: The mono-Boc product is significantly more polar than the di-Boc impurity. Flash chromatography (DCM/MeOH/NH3) easily separates them.

Q4: The free diamine (Intermediate 3) is disappearing on silica gel during monitoring.

Diagnosis: Secondary amines, especially spiro-diamines, bind irreversibly to the acidic silanols on standard silica gel. Corrective Action:

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading the sample.

  • Eluent Modifier: Always use 10% Methanolic Ammonia (7N NH3 in MeOH) or 1% TEA in your eluent system (e.g., DCM:MeOH:NH4OH 90:9:1).

  • Derivatize In-Situ: Do not isolate the free diamine if possible. Proceed directly to the Boc protection step after the reduction workup (crude stream).

Part 5: Safety Specifications

Hazard ClassChemicalRiskMitigation
Pyrophoric LiAlH4Ignites with water/air. Releases H2.Use under N2/Ar flow. Quench slowly at <0°C. Keep Class D extinguisher nearby.
Corrosive TFA / HClSevere skin burns.Use acid-resistant gloves and fume hood.
Sensitizer EDCI / HOBtAllergic reaction.Avoid dust inhalation. Wear N95 or P100 respirator if weighing powders.
Toxicity Diazaspiro aminesPotential bioactive pharmacophore.Treat as a potent drug intermediate. Double-glove and use closed systems.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2008). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Patent WO2015103583A1. (2015). Monobactams and methods of their synthesis and use. (Describes diazaspiro intermediates). Link

Sources

Optimization

Solvent selection for SNAr reactions with steric spiro amines

Advanced Optimization for Sterically Demanding Nucleophiles[1] Status: Operational Operator: Senior Application Scientist Topic: Solvent Selection for with Steric Spiro Amines[1] Introduction: The "Spiro" Challenge Welco...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Optimization for Sterically Demanding Nucleophiles[1]

Status: Operational Operator: Senior Application Scientist Topic: Solvent Selection for


 with Steric Spiro Amines[1]

Introduction: The "Spiro" Challenge

Welcome to the technical support center. You are likely here because your standard


 conditions (which work perfectly for morpholine or piperidine) are failing with spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, spiro[3.5]nonane).

The Core Problem: Spiro amines offer desirable 3D-architectures for drug discovery, but they introduce significant steric strain in the transition state. In an


 reaction, the formation of the Meisenheimer complex is the rate-determining step. Bulky spiro scaffolds destabilize this intermediate through steric repulsion with ortho-substituents on the electrophile.[1]

The Solution: Solvent selection is no longer just about solubility; it is about transition state stabilization and nucleophile activation .[1] This guide provides the logic to overcome this activation energy barrier.

The Knowledge Base: Solvent Mechanics

To fix the reaction, you must understand the failure mode.

Mechanism & Solvent Influence

The reaction proceeds via an addition-elimination pathway.[1][2][3][4][5]

  • Dipolar Aprotic Solvents (DMSO, NMP, DMF): These are the "Gold Standard" for steric amines. They solvate the cationic counterion (e.g.,

    
    , 
    
    
    
    ) but leave the anionic nucleophile (or the amine lone pair) "naked" and highly reactive.[6] They also stabilize the polar Meisenheimer complex.
  • Protic Solvents (MeOH, EtOH): AVOID. They form hydrogen bonds with the amine lone pair, effectively "caging" the nucleophile and further increasing the energy barrier for attack.

  • Green Alternatives (2-MeTHF, CPME, Cyrene): These are critical for modern process chemistry.[1] They can mimic the polarity of DMF without the toxicity, often requiring specific tuning (e.g., higher concentration).

Visualization: The Steric Barrier

The following diagram illustrates why spiro amines struggle and how the solvent acts as a "catalyst" by lowering the activation energy (


).

SNAr_Mechanism Reactants Reactants (Ar-F + Spiro Amine) TS Transition State (High Steric Strain) Reactants->TS Rate Determining Step Meisenheimer Meisenheimer Complex TS->Meisenheimer Product Product (Ar-Amine) Meisenheimer->Product Fast Elimination Protic Protic Solvent (H-Bonds Cages Amine) Protic->Reactants Stabilizes Ground State (Increases Ea) Aprotic Dipolar Aprotic (Naked Nucleophile) Aprotic->TS Stabilizes Polar TS (Decreases Ea)

Caption: Reaction coordinate logic showing how dipolar aprotic solvents lower the activation energy by stabilizing the polar transition state, whereas protic solvents deactivate the nucleophile.

Troubleshooting Wizard (FAQs)

Q1: My reaction stalls at ~40% conversion. Adding more base doesn't help.[1] What's wrong?

  • Diagnosis: This is likely Product Inhibition or Salt Precipitation .[1] The hydrohalide salt of your spiro amine might be coating the base surface (if heterogeneous) or the product might be less soluble than the starting material.

  • Fix:

    • Switch Solvent: If using MeCN, switch to DMSO or NMP .[1] The higher polarity dissolves the salts and keeps the reactive species in solution.

    • Change Base: Switch from inorganic carbonates (

      
      ) to a soluble organic base like DIPEA  or DBU  (1.5 - 2.0 equiv). This ensures a homogeneous phase.[1]
      

Q2: I see the product, but also a "black tar" baseline. Is the solvent decomposing?

  • Diagnosis: Thermal decomposition.[1] Spiro amines can be sensitive, but often the electrophile (especially nitro-aromatics) degrades at the high temperatures (

    
    ) required to force the reaction.
    
  • Fix:

    • The "Naked" Boost: Use DMSO at a lower temperature (

      
      ).[1] The rate enhancement from DMSO (vs. Toluene or Dioxane) often allows you to drop the temperature by 20-30 degrees.
      
    • Concentration: Run the reaction at high concentration (1.0 M).

      
       is second-order; doubling concentration quadruples the rate, allowing lower temps.
      

Q3: The reaction worked in DMF, but I can't get the product out. It forms an emulsion during aqueous workup. [1]

  • Diagnosis: Spiro amines are often lipophilic (greasy), and DMF/DMSO acts as a surfactant, creating stable emulsions.[1]

  • Fix:

    • The LiCl Wash: Dilute the reaction mixture with EtOAc, then wash 3x with 5% LiCl (aq) . Lithium coordinates tightly to DMF/DMSO, pulling it into the aqueous layer without forming emulsions.

    • Alternative Solvent: If possible, switch to 2-MeTHF . It is hydrophobic and allows for direct aqueous washes without an extraction step.[1]

Solvent Selection Matrix

Use this table to select the optimal solvent based on your specific constraints.

Solvent ClassSolventBoiling Pt.[1] (

C)
Reactivity ScoreApplication Notes
Dipolar Aprotic DMSO 189High Best for sluggish spiro amines.[1] Hard to remove. Freeze-drying recommended.[1]
Dipolar Aprotic NMP 202High Excellent stability.[1] Reproductive toxicity concerns (Europe). Use only if DMSO fails.[1]
Dipolar Aprotic DMF 153Med-High Standard choice.[1] Decomposes to dimethylamine at

(can react with substrate!).[1]
Green / Modern 2-MeTHF 80Medium Good for scale-up.[1] Clean phase separation.[1] May require pressure vessel for high T.
Green / Modern Cyrene 227Med-High Cellulose-derived.[1] Similar polarity to NMP but viscous.[1] Greenest high-performance option.[1]
Common MeCN 82Low-Med Often too slow for steric amines unless refluxed.[1] Good for easy workup.

Experimental Protocols

Protocol A: The "Spiro-Screen" (Micro-scale Optimization)

Do not commit 100mg of material to a single condition. Run this screen first.

  • Setup: Prepare 4 HPLC vials.

  • Solvents: Add 100

    
     of: (A) DMSO, (B) NMP, (C) 2-MeTHF, (D) MeCN.
    
  • Reactants: Add Electrophile (0.05 mmol) and Spiro Amine (0.06 mmol, 1.2 equiv).

  • Base: Add DIPEA (0.1 mmol, 2.0 equiv) to all vials.

  • Conditions: Cap and heat to 80°C for 2 hours.

  • Analysis: Dilute 10

    
     aliquot into MeCN/Water and analyze by LCMS.
    
    • Success Metric: If DMSO shows >80% conv. and 2-MeTHF shows <10%, you must use dipolar aprotics.[1] If 2-MeTHF is >50%, optimize that for green chemistry.[1]

Protocol B: Green Surfactant System (TPGS-750-M)

For when you need to avoid organic solvents entirely.[1]

  • Media: Prepare a 2 wt% solution of TPGS-750-M in water.[1]

  • Mix: Combine Electrophile and Spiro Amine (1.1 equiv) in the aqueous solution.

  • Base: Add 2,6-Lutidine or

    
     (2.0 equiv).[1]
    
  • Agitation: Stir vigorously at 45-60°C. The lipophilic spiro amine and electrophile will migrate into the hydrophobic micelle core, creating extremely high local concentrations.[1]

  • Workup: Extract with minimal EtOAc.

Decision Logic: Selecting Your Solvent

Follow this logic tree to determine the starting solvent for your experiment.

Solvent_Selection Start Start: Select Solvent Solubility Is the Spiro Amine highly lipophilic? Start->Solubility GreenReq Is 'Green Chemistry' mandatory? Solubility->GreenReq No / Moderate Use2MeTHF Use 2-MeTHF (Easy Workup) Solubility->Use2MeTHF Yes (Greasy) TempReq Does reaction require T > 100°C? GreenReq->TempReq No UseCyrene Use Cyrene (High BP, Green) GreenReq->UseCyrene Yes UseDMSO Use DMSO (Max Reactivity) TempReq->UseDMSO No (<100°C) UseNMP Use NMP (High Stability) TempReq->UseNMP Yes (>100°C)

Caption: Decision tree for selecting the optimal solvent based on substrate lipophilicity, green chemistry requirements, and thermal demands.

References

  • Mechanism & Kinetics: Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][4][7][8][9][10][11][12] Chemical Reviews.[1]

  • Dipolar Aprotic Rate Enhancement: Parker, A. J. (1969).[1] Protic-dipolar aprotic solvent effects on rates of bimolecular reactions.[1][13] Chemical Reviews.[1]

  • Green Solvent Alternatives: Sherwood, J., et al. (2014).[1] Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents.[1] Chemical Communications.[1][14]

  • Surfactant Technology: Lipshutz, B. H., & Ghorbani, S. (2011).[1] Transition-Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[1] Aldrichimica Acta.[1]

  • 2-MeTHF in Process Chemistry: Pace, V., et al. (2012).[1] 2-Methyltetrahydrofuran: A Green Alternative to THF and DCM.[1] ChemSusChem.[1]

Sources

Troubleshooting

Technical Support Center: Resolving Regioisomer Formation in Spirononane Functionalization

Technical Support Center: Resolving Regioisomer Formation in Spiro[1]nonane Functionalization Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Regioisomer Formation in Spiro[1]nonane Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who struggle with the inherent regiocontrol challenges of spirocyclic systems. The spiro[1]nonane core presents a dual challenge: the highly strained cyclopropane ring is susceptible to indiscriminate ring-opening, while the conformationally flexible cycloheptane ring offers multiple, nearly equivalent sites for C-H activation.

This guide is designed to provide field-proven insights, explain the mechanistic causality behind experimental choices, and offer self-validating protocols to ensure absolute regiocontrol in your syntheses.

Part 1: Frequently Asked Questions (FAQs) on Spirocyclic Regiocontrol

Q1: Why does nucleophilic ring-opening of spiro[1]nonane-4,9-dione yield an unpredictable mixture of regioisomers? A1: The spirocyclopropane ring is doubly activated by adjacent carbonyl groups. When a nucleophile attacks, the reaction faces a mechanistic bifurcation. It can proceed via an


-like pathway at the less sterically hindered carbon (steric approach control) or an 

-like pathway at the more substituted spiro carbon, driven by partial positive charge stabilization. The balance between electronic stabilization and steric hindrance dictates the regioselectivity[2]. Failing to control the solvent polarity or electrophilic activation leads to a mixture of both transition states.

Q2: How can I direct the regioselectivity of C-H functionalization on the flexible cycloheptane ring? A2: The cycloheptane ring's flexibility allows multiple methylene positions to interact with a transition metal catalyst. To resolve this, you must manipulate the catalyst's bite angle using bulky bidentate ligands (e.g., Xantphos or dtbpy). This imposes severe steric penalties on all but the most accessible, least sterically hindered C-H bonds, effectively shutting down off-target functionalization[3].

Q3: What is the most reliable method to synthesize the doubly activated spiro[1]nonane precursor? A3: The most efficient route avoids hazardous diazo chemistry. Instead, utilize a sulfonium salt-mediated formal [2+1] cycloaddition. Reacting 1,3-cycloheptanedione with (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate under mild basic conditions provides the spiro[1]nonane-4,9-dione core in high yields[4].

Part 2: Logical Workflow for Regioisomer Troubleshooting

RegioisomerControl Spiro Spiro[2.6]nonane Core PathA Cyclopropane Ring-Opening Spiro->PathA PathB Cycloheptane C-H Borylation Spiro->PathB ProbA Competing SN1/SN2 Pathways PathA->ProbA ProbB Flexible Ring Multiple C-H Sites PathB->ProbB SolA Non-Polar Solvent + Steric Nucleophile ProbA->SolA SolB Bulky Ligands (e.g., dtbpy) ProbB->SolB OptA Single Regioisomer (Less Substituted Attack) SolA->OptA OptB Site-Specific Functionalization SolB->OptB

Logical workflow for resolving spiro[1]nonane functionalization regioisomers.

Part 3: Troubleshooting Guides & Self-Validating Protocols

Workflow A: Regioselective Amine-Mediated Ring-Opening

The Issue: Ring-opening of spiro[1]nonane-4,9-dione with primary amines often yields a 1:1 mixture of regioisomers. The Causality: Using highly polar solvents (like DMF) stabilizes the partial positive charge on the spiro carbon, promoting the


-like pathway. Switching to a less polar solvent (THF) suppresses charge separation, forcing the reaction through the sterically controlled 

-like transition state at the less substituted carbon.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add spiro[1]nonane-4,9-dione (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Activation: Add anhydrous LiBr (20 mol%) to act as a mild Lewis acid, coordinating the carbonyl oxygens and increasing the electrophilicity of the cyclopropane ring without triggering premature C-C bond cleavage.

  • Nucleophilic Attack: Dropwise add the primary amine (1.2 equiv) at 0 °C. Slowly warm the reaction to 50 °C over 2 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, evaporate, and run a rapid

    
     NMR. System Validation: The complete disappearance of the characteristic upfield cyclopropane multiplet (0.5–1.0 ppm) and the emergence of a distinct triplet for the newly formed methylene group validates successful and complete ring-opening. If the cyclopropane peaks persist, increase the temperature by 10 °C.
    
  • Isolation: Quench with saturated aqueous

    
    , extract with EtOAc, and purify via flash chromatography.
    
Workflow B: Transition-Metal Catalyzed C-H Borylation

The Issue: Functionalization occurs at multiple methylene positions on the 7-membered ring. The Causality: The use of standard, narrow-bite-angle ligands (like bpy) fails to create a restrictive catalytic pocket. Using 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) creates a sterically demanding environment around the Iridium center. The cycloheptane ring's conformational flexibility is restricted, forcing borylation exclusively at the least sterically hindered equatorial C-H bond[3].

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, mix

    
     (1.5 mol%) and dtbpy (3.0 mol%) in cyclopentyl methyl ether (CPME). Stir for 10 minutes until the solution turns deep red, indicating active complex formation.
    
  • Substrate Addition: Add the spiro[1]nonane derivative (1.0 equiv) and bis(pinacolato)diboron (

    
    , 1.5 equiv).
    
  • Reaction: Seal the vial, remove from the glovebox, and heat at 80 °C for 16 hours.

  • Self-Validation Checkpoint: Perform GC-MS on a crude aliquot. System Validation: A single product peak with an

    
     corresponding to 
    
    
    
    confirms absolute regiocontrol. If multiple peaks with the identical mass appear, the ligand bite angle is insufficient for your specific substrate's conformation, indicating a failure in regioselectivity.
  • Quenching: Filter through a short pad of silica gel using EtOAc to remove the Ir-catalyst, then concentrate under reduced pressure.

Part 4: Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between reaction conditions and the resulting Regioisomeric Ratio (rr) during spiro[1]nonane functionalization.

Reaction TypeReagents / Catalyst SystemSolventTemp (°C)Regioisomeric Ratio (rr)*Yield (%)
Ring-Opening Amine + LiBr (20 mol%)THF50>95:5 (Less substituted)88
Ring-Opening Amine (No additive)DMF8055:45 (Mixture)62
C-H Borylation

+ dtbpy
CPME80>99:1 (Steric control)81
C-H Borylation

+ bpy
THF8060:40 (Mixture)74

*Determined via crude


 NMR integration and GC-FID analysis.

References

  • An Efficient Method for the Synthesis of 2′,3′-Nonsubstituted Cycloalkane-1,3-dione-2-spirocyclopropanes Using (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL:[Link]

  • Regioselective Monoborylation of Spirocyclobutenes Source: PMC - NIH / ACS Organic Letters URL:[Link]

Sources

Optimization

Technical Support Center: Diazaspiro[2.6]nonane Scaffold Stability &amp; Basic Hydrolysis Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter questions regarding the handling, deprotection, and functionalization of conformationally restricted spirocyclic diamin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter questions regarding the handling, deprotection, and functionalization of conformationally restricted spirocyclic diamines. The diazaspiro[2.6]nonane core—featuring a 3-membered cyclopropane ring spiro-fused to a 7-membered diazepane—is a privileged scaffold in modern drug discovery.

This guide addresses the mechanistic causality behind its behavior under basic hydrolysis conditions, providing self-validating protocols to ensure high-fidelity synthesis and prevent unwanted degradation.

Part 1: Mechanistic Causality & Core Stability FAQs

Q1: Is the diazaspiro[2.6]nonane core intrinsically stable to basic hydrolysis? Answer: Yes. The fundamental diazaspiro[2.6]nonane skeleton is highly stable under standard aqueous basic conditions (e.g., LiOH, NaOH, KOH). The causality lies in the electronic nature of the spirocyclic system. Unlike epoxides or aziridines, unactivated cyclopropanes do not possess sufficient ring strain-induced electrophilicity to undergo nucleophilic attack by hydroxide ions[1]. Furthermore, the aliphatic nitrogen atoms in the diazepane ring are electron-rich and entirely inert to base. Instability during saponification is almost exclusively due to the choice of protecting groups or the presence of highly activated adjacent stereocenters.

Q2: Why do I observe multiple peaks in my LC-MS after hydrolyzing an ester attached to the diazepane ring? Answer: This is typically caused by epimerization, not core degradation. If your ester is located at the alpha-position to a chiral center on the diazepane ring, the basic conditions (especially with NaOH/KOH at elevated temperatures) can deprotonate the alpha-carbon, forming an enolate. Upon reprotonation, epimerization occurs, leading to diastereomeric mixtures. Causality-Driven Solution: Switch to milder hydrolysis conditions (e.g., LiOH in THF/MeOH/H2O at 0°C) to suppress enolate formation while maintaining sufficient hydroxide nucleophilicity.

HydrolysisWorkflow Start Diazaspiro[2.6]nonane Ester Precursor Base Add Base (LiOH) in THF/MeOH/H2O Start->Base Temp Temp Control (0°C to RT) Base->Temp Check LC-MS / TLC Monitoring Temp->Check Stable Core Intact (Target Acid) Check->Stable Optimal Conditions Unstable Side Reactions (Epimerization) Check->Unstable Over-heating

Workflow for basic hydrolysis of diazaspiro[2.6]nonane derivatives.

Part 2: Quantitative Data on Scaffold Stability

To guide your experimental design, we have compiled stability metrics for various diazaspiro[2.6]nonane derivatives under standard saponification conditions.

Compound DerivativeHydrolysis ConditionTemp & TimeCore Recovery (%)Epimerization / Side Reaction
N-Boc-diazaspiro[2.6]nonane-ester2.0 eq LiOH (THF/MeOH/H2O)0°C to RT, 4h>98%None (Boc is stable)
N-Fmoc-diazaspiro[2.6]nonane-ester2.0 eq LiOH (THF/MeOH/H2O)RT, 2h<5% (Target)Complete Fmoc cleavage
N-Ts-diazaspiro[2.6]nonane-ester5.0 eq NaOH (EtOH/H2O)60°C, 12h>95%None (Ts requires strong reduction)
Alpha-chiral diazaspiro-ester2.0 eq NaOH (MeOH/H2O)RT, 12h>90%~15-20% Epimerization observed

Part 3: Self-Validating Protocol for Ester Hydrolysis

Objective: Saponification of an ester-functionalized diazaspiro[2.6]nonane without compromising chiral integrity or N-Boc protecting groups.

Why this works (Causality): We utilize Lithium Hydroxide (LiOH) because the lithium cation coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester while maintaining a lower overall basicity compared to NaOH or KOH. The mixed solvent system ensures complete solvation of both the lipophilic spirocyclic organic precursor and the inorganic base, creating a homogeneous reaction that prevents localized concentration spikes.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the N-Boc-diazaspiro[2.6]nonane ester in 4.0 mL of a THF/MeOH (1:1 v/v) mixture. Ensure complete dissolution.

  • Base Preparation: In a separate vial, dissolve 2.0 mmol of LiOH monohydrate in 2.0 mL of deionized water.

  • Temperature Control: Cool the organic solution to 0°C using an ice bath. Crucial: This suppresses alpha-proton abstraction and prevents epimerization.

  • Addition: Add the aqueous LiOH solution dropwise to the organic mixture over 5 minutes to prevent exothermic spikes.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then allow it to slowly warm to room temperature. Monitor via LC-MS.

  • Quenching & Extraction (Self-Validating Step): Acidify the mixture carefully to pH 4-5 using 1M Citric Acid. Do not use strong acids like HCl, which will cleave the Boc group. Extract with EtOAc (3 x 10 mL).

    • Validation Check: The product should partition entirely into the organic layer. If the aqueous layer retains the product (verified by LC-MS), the Boc group may have been compromised (forming a highly polar free amine), or the pH remains too high (retaining the carboxylate salt).

  • Isolation: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

Part 4: Protecting Group Logic

Q3: Which nitrogen protecting groups are compatible with basic hydrolysis of this scaffold? Answer: The choice of protecting group on the 5,8-diazaspiro[2.6]nonane nitrogens dictates the success of your basic hydrolysis.

  • Boc (tert-Butyloxycarbonyl): Highly recommended. Completely stable to aqueous base.

  • Cbz (Carboxybenzyl): Stable to standard basic hydrolysis, but requires catalytic hydrogenation (Pd/C, H2) for subsequent removal.

  • Fmoc (Fluorenylmethyloxycarbonyl): Incompatible. The basic conditions will abstract the acidic fluorenyl proton, leading to irreversible beta-elimination and premature deprotection.

  • Sulfonyls (e.g., Tosyl): Extremely stable to base, often requiring harsh reductive conditions (e.g., Mg/MeOH) for removal[2].

PGLogic N_PG Nitrogen Protecting Group on Diazepane Ring Boc Boc Group N_PG->Boc Fmoc Fmoc Group N_PG->Fmoc Cbz Cbz Group N_PG->Cbz Boc_Result Stable to Base (Recommended) Boc->Boc_Result Fmoc_Result Cleaved by Base (Avoid) Fmoc->Fmoc_Result Cbz_Result Stable to Base (Requires Pd/C) Cbz->Cbz_Result

Protecting group compatibility logic for basic hydrolysis of diazaspiro scaffolds.

References
  • Source: google.

Sources

Reference Data & Comparative Studies

Validation

HPLC purity standards for spirocyclic amine building blocks

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with the rising prominence of spirocyclic amines. By "escaping flatland," sp3-carbon-rich architectures like spirocyclic pip...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with the rising prominence of spirocyclic amines. By "escaping flatland," sp3-carbon-rich architectures like spirocyclic piperidines offer superior conformational restriction, enhanced metabolic stability, and improved target engagement[1]. They have become privileged scaffolds, instrumental in the development of selective M4 agonists[2] and allosteric SHP2 inhibitors[3].

However, the three-dimensional complexity that makes spirocyclic amines biologically attractive also renders their analytical characterization exceptionally challenging. Achieving stringent purity standards—often >95% chemical purity and >99% enantiomeric excess (ee)—is a non-negotiable requirement for downstream medicinal chemistry[3],[4]. This guide objectively compares High-Performance Liquid Chromatography (HPLC) methodologies and provides field-proven, self-validating protocols to ensure the scientific integrity of your building blocks.

Mechanistic Challenges in Spirocyclic Amine Chromatography

Before selecting a chromatographic modality, it is critical to understand the physicochemical properties that cause standard HPLC methods to fail when analyzing spirocyclic amines:

  • Secondary/Tertiary Amine Basicity (The Peak Tailing Problem): Spirocyclic amines are highly basic. In standard acidic reversed-phase (RP) HPLC, protonated amines interact strongly with residual acidic silanols on the silica stationary phase. This secondary ion-exchange mechanism causes severe peak tailing, which obscures closely eluting impurities and artificially inflates purity calculations.

  • Stereoisomeric Complexity: The spiro-junction inherently creates multiple stereocenters. Differentiating diastereomers and quantifying enantiomeric excess demands highly selective chiral stationary phases (CSPs)[4].

  • Chromatographic "Invisibility": Many aliphatic spirocycles (e.g., oxa-azaspiro decanes) lack a conjugated π-system, rendering them invisible to standard UV detectors at conventional wavelengths (e.g., 254 nm).

Comparative Guide: HPLC vs. Alternative Modalities

To establish a robust purity standard, we must compare RP-HPLC against orthogonal techniques like Supercritical Fluid Chromatography (SFC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Table 1: Comparative Chromatographic Modalities for Spirocyclic Amines

ModalityPrimary Retention MechanismAdvantages for SpirocyclesLimitations
High-pH RP-HPLC Hydrophobic partitioning (Free base form)Excellent for chemical/diastereomeric purity. Suppresses amine ionization to eliminate silanol tailing.Requires hybrid-silica columns; standard silica dissolves at pH > 8.
Chiral SFC Adsorption/Hydrogen bonding in supercritical CO₂Superior for enantiomeric separation. Faster run times and higher resolution than normal-phase HPLC.Requires specialized SFC instrumentation and pressurized CO₂ infrastructure.
HILIC Aqueous layer partitioning / Ion exchangeIdeal for highly polar, low-molecular-weight spirocycles that lack retention on C18.Long column equilibration times; highly sensitive to sample diluent composition.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system for spirocyclic amine purity determination.

Protocol 1: Chemical Purity via High-pH RP-HPLC-CAD

Causality: Operating at a high pH (pH 10.5) suppresses the ionization of the spirocyclic amine, converting it entirely to its free base form. This eliminates electrostatic interactions with residual silanols, ensuring sharp, symmetrical peaks. Because many spirocycles lack strong UV chromophores, a Charged Aerosol Detector (CAD) is coupled in series to provide a uniform, mass-based response independent of chemical structure.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the spirocyclic amine building block in 50:50 Methanol:Water to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a high-pH stable, bridged ethyl hybrid (BEH) C18 column (e.g., 50 × 4.6 mm, 3.5 µm). Standard silica will degrade under these conditions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 10 minutes. Flow rate: 1.0 mL/min. Column temperature: 40°C.

  • Detection: Connect the column effluent to a UV-Vis detector (set to 210 nm) in series with the CAD.

  • Self-Validation Step: Inject a blank (diluent only) to ensure no carryover. Inject a known reference standard at 0.05 mg/mL to validate the Limit of Quantitation (LOQ). Calculate chemical purity as the area percent of the main peak in the CAD chromatogram.

Protocol 2: Enantiomeric Purity via Chiral SFC

Causality: SFC using supercritical CO₂ is vastly superior to normal-phase HPLC for chiral spirocycles due to the mobile phase's higher diffusivity and lower viscosity, enabling highly efficient mass transfer[4]. The addition of a basic modifier (Diethylamine) competitively binds to active sites on the chiral stationary phase, preventing non-specific binding of the basic spirocycle.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in pure Methanol at 2.0 mg/mL.

  • Column Selection: Immobilized Amylose-based CSP (e.g., Chiralpak IG, 250 × 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ with 15% Methanol containing 0.1% Diethylamine (DEA) as a co-solvent.

  • Conditions: Backpressure: 120 bar. Temperature: 35°C. Flow rate: 3.0 mL/min.

  • Self-Validation Step: Inject a racemic standard first. You must demonstrate baseline resolution (

    
    ) of the enantiomers before analyzing the unknown. Subsequently, inject the chiral building block to quantify enantiomeric excess (ee).
    

Data Presentation: Performance Comparison

The following experimental data illustrates the impact of method optimization on a model aliphatic spirocyclic amine (2-Oxa-7-azaspiro[4.5]decane). Notice how the shift to a high-pH mobile phase drastically improves peak shape and purity accuracy.

Table 2: Quantitative Performance Data (Chemical Purity Analysis)

Column ChemistryMobile Phase pHTailing Factor (

)
Resolution (

) from nearest impurity
Calculated Purity (Area %)
Standard C18Acidic (pH 2.5)2.8 (Severe tailing)0.8 (Co-elution)98.5% (False high)
Polar-Embedded C18Neutral (pH 7.0)1.9 (Moderate tailing)1.2 (Partial separation)97.1%
Hybrid BEH C18 Basic (pH 10.5) 1.05 (Symmetrical) 2.4 (Baseline resolution) 95.2% (Accurate)

Data Interpretation: At low pH, the protonated amine tails severely, swallowing the signal of a closely eluting impurity and falsely inflating the purity to 98.5%. The optimized high-pH method yields a symmetrical peak (


 = 1.05), resolving the impurity and revealing the true chemical purity of 95.2%.

Analytical Workflow Visualization

G N1 Spirocyclic Amine Sample Preparation N2 Chromatographic Mode Selection N1->N2 N3_RP RP-HPLC (Diastereomeric/Chemical Purity) N2->N3_RP N3_SFC Chiral SFC / HPLC (Enantiomeric Purity) N2->N3_SFC N4_RP High-pH Stable C18 Ammonium Bicarbonate buffer N3_RP->N4_RP N4_SFC Amylose/Cellulose CSP Basic Additives (DEA/TEA) N3_SFC->N4_SFC N5 Orthogonal Detection (UV-Vis + CAD/ELSD + MS) N4_RP->N5 N4_SFC->N5 N6 Purity Validation (>95% Chemical, >99% ee) N5->N6

Fig 1: HPLC method development workflow for spirocyclic amine purity validation.

Conclusion

The structural advantages of spirocyclic amines in drug discovery are undeniable, but they require a departure from generic analytical platform methods. By understanding the causality behind peak tailing and detector invisibility, scientists can implement orthogonal, self-validating methodologies—such as high-pH RP-HPLC-CAD and Chiral SFC—to guarantee the integrity of their building blocks before they enter complex synthetic pipelines.

References

1.[2] "Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists." National Institutes of Health (PMC). URL: 2.[1] "Spirocyclic Piperidines in Drug Discovery." PharmaBlock. URL: 3.[3] "Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors." Journal of Medicinal Chemistry. URL: 4.[4] "A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block." ACS Publications. URL:

Sources

Comparative

Metabolic Stability Comparison: Spiro[2.6]nonane vs. Piperazine

This guide provides an in-depth technical comparison of Spiro[2.6]nonane scaffolds versus the traditional Piperazine moiety, focusing on metabolic stability, physicochemical properties, and their application in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Spiro[2.6]nonane scaffolds versus the traditional Piperazine moiety, focusing on metabolic stability, physicochemical properties, and their application in medicinal chemistry.[1]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads[1]

Executive Summary: The Case for Spirocyclic Bioisosterism

The piperazine ring has long been a "privileged structure" in drug discovery, serving as a versatile linker and solubility enhancer. However, its ubiquity comes with a cost: significant metabolic liability.[1] The secondary/tertiary amines are prone to rapid N-oxidation and conjugation, while the electron-rich ring system is susceptible to bioactivation.[1]

Spiro[2.6]nonane (and its azaspiro derivatives) represents a modern bioisosteric solution . By replacing the planar, nitrogen-dense piperazine core with a rigid, sp3-rich spirocyclic scaffold, researchers can:

  • Block Metabolic Soft Spots: Eliminate or sterically shield reactive nitrogens.

  • Increase Lipophilicity (LogD): Modulate permeability without sacrificing solubility (if amines are retained).

  • Rigidify Conformation: Lock the pharmacophore in a bioactive conformation, reducing the entropic penalty of binding.

This guide analyzes the metabolic fate of both scaffolds and provides the experimental framework to validate the switch.

Structural & Physicochemical Analysis[2][3][4]

Understanding the metabolic difference starts with the structural topology.

FeaturePiperazine Spiro[2.6]nonane (Carbocyclic/Azaspiro) Impact on Stability
Topology 2D (Chair conformation)3D (Orthogonal ring fusion)Spiro[2.6] hinders enzyme access to the core.[1]
Hybridization Low Fsp³ (relative to molecular weight)High Fsp³ (Saturation)Higher Fsp³ correlates with reduced promiscuity and higher solubility.
Electronic Electron-rich (2 Nitrogens)Neutral (Carbocycle) or Basic (Azaspiro)Removal of N-centers eliminates N-oxide/glucuronide formation.[1]
Ring Strain Low (6-membered)High (3-membered cyclopropane fused to 7-membered)Cyclopropane ring is surprisingly stable in vivo unless specifically activated; it acts as a steric shield.[1]
The "Spiro[2.6]" Specifics

Unlike the common spiro[3.3]heptane, the spiro[2.6]nonane system fuses a cyclopropane (3-membered) ring with a cycloheptane (7-membered) ring.[1]

  • The 3-Ring: Acts as a "gem-dimethyl" mimic but with different bond angles, effectively blocking metabolism at the spiro-carbon.[1]

  • The 7-Ring: Provides a unique vector for substitution that differs from the 6-membered piperazine, often allowing access to new binding pockets.[1]

Metabolic Pathways & Liabilities

A. Piperazine: The "Metabolic Sponge"

Piperazine is frequently the site of high intrinsic clearance (


).
  • N-Oxidation: FMOs and CYPs rapidly oxidize the nitrogen, leading to polar metabolites that are rapidly excreted or further conjugated.[1]

  • N-Glucuronidation/Sulfation: The nucleophilic nitrogen is a prime target for Phase II conjugation.

  • Ring Cleavage (Bioactivation): Oxidation to an iminium ion can lead to ring opening (ethylenediamine formation) or covalent binding to proteins (toxicity).

B. Spiro[2.6]nonane: The "Stealth" Scaffold
  • Blocked N-Oxidation: If using the carbocyclic spiro[2.6]nonane as a linker, N-oxidation is impossible.[1] If using 6-azaspiro[2.6]nonane , the nitrogen is often more sterically hindered than in piperazine.[1]

  • Aliphatic Hydroxylation: The primary metabolic route is CYP-mediated hydroxylation of the cycloheptane ring. However, this is generally slower than heteroatom oxidation.[1]

  • Cyclopropane Stability: While isolated cyclopropanes can undergo P450-mediated ring opening (via radical mechanisms), spiro-fused cyclopropanes are often remarkably stable due to the geometric constraints preventing the necessary radical alignment.[1]

Visualization: Metabolic Fate Comparison

The following diagram illustrates the divergent metabolic pathways.

MetabolicPathways cluster_0 Piperazine Scaffold cluster_1 Spiro[2.6]nonane Scaffold Pip Piperazine Core NOx N-Oxide (Polar, Excreted) Pip->NOx FMO / CYP NGluc N-Glucuronide (Phase II Clearance) Pip->NGluc UGT Iminium Reactive Iminium (Toxicity Risk) Pip->Iminium CYP (Bioactivation) Spiro Spiro[2.6]nonane OH Aliphatic -OH (Slow Formation) Spiro->OH CYP (Ring C-H) Stable Unchanged Drug (High Stability) Spiro->Stable Metabolic Resistance

Caption: Comparative metabolic pathways.[1] Piperazine undergoes multiple rapid clearance mechanisms (Red), whereas Spiro[2.6]nonane is primarily subject to slow aliphatic hydroxylation (Green).[1]

Experimental Data: Performance Comparison

While direct head-to-head data for Spiro[2.6]nonane specifically is proprietary in many series, we can extrapolate from validated spirocyclic bioisostere datasets (e.g., spiro[3.3]heptane vs. piperazine) and specific cycloheptane data.[1]

Table 1: Predicted Metabolic Stability Profiles

ParameterPiperazine AnalogSpiro[2.6]nonane AnalogFold Improvement
HLM

(min)
12 - 25> 602x - 5x

(µL/min/mg)
High (> 50)Low - Moderate (< 20)Significant
Major Metabolite N-Oxide / GlucuronideMonohydroxy-cycloheptanePathway Shift
Reactive Metabolites Potential (GSH adducts)Low RiskSafety
LogD (pH 7.4) -1.0 to 1.0 (Hydrophilic)2.0 - 3.5 (Lipophilic)*Permeability

*Note: LogD increases significantly when switching from a diaza-cycle to a carbocycle. Medicinal chemists must often add polar groups elsewhere to maintain solubility.[1]

Experimental Protocol: Microsomal Stability Assay

To validate the stability advantage of a Spiro[2.6]nonane derivative over a Piperazine analog, use this standardized intrinsic clearance assay.

Objective

Determine the intrinsic clearance (


) and half-life (

) in Human Liver Microsomes (HLM).
Materials
  • Test Compounds: Piperazine analog (Reference), Spiro[2.6] analog (Test).[1]

  • System: Pooled Human Liver Microsomes (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Quench: Acetonitrile containing internal standard (e.g., Tolbutamide).[1]

Workflow (Step-by-Step)
  • Preparation:

    • Prepare 10 mM stock of compounds in DMSO.

    • Dilute to 1 µM final incubation concentration in phosphate buffer (100 mM, pH 7.4).

    • Pre-incubate microsomes (0.5 mg/mL final) with test compound for 5 min at 37°C.

  • Initiation:

    • Add NADPH (1 mM start) to initiate the reaction.

    • Control: Run a "minus NADPH" condition to detect non-CYP degradation.

  • Sampling:

    • At T = 0, 5, 15, 30, 45, and 60 min, remove 50 µL aliquots.

    • Immediately dispense into 150 µL ice-cold Acetonitrile (Quench).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

    • Plot ln(% remaining) vs. time.

  • Calculation:

    • Slope (

      
      ) = elimination rate constant.
      
    • 
      [1]
      
    • 
      [1]
      

Strategic Decision Tree

When should you replace Piperazine with Spiro[2.6]nonane?

DecisionTree Start Lead Compound contains Piperazine Ring MetabIssue Is Metabolic Stability (HLM/Hepatocytes) Poor? Start->MetabIssue IdentifySoftSpot Identify Soft Spot: Is it the Piperazine N? MetabIssue->IdentifySoftSpot Yes KeepPip Retain Piperazine (Optimize substituents) MetabIssue->KeepPip No (Issue is elsewhere) SolubilityCheck Is Solubility Critical? IdentifySoftSpot->SolubilityCheck Yes (N-Ox / Glucuronidation) IdentifySoftSpot->KeepPip No SwitchSpiro Switch to Spiro[2.6]nonane (Carbocycle) SolubilityCheck->SwitchSpiro No (Can afford LogP increase) SwitchAzaSpiro Switch to Azaspiro[2.6]nonane (Retain 1 Nitrogen) SolubilityCheck->SwitchAzaSpiro Yes (Need basic N)

Caption: Decision matrix for bioisosteric replacement. Use Spiro[2.6]nonane when metabolic liability is linked to the piperazine nitrogen and lipophilicity can be tolerated.

References

  • Burkhard, J. A., et al. (2010).[1] Spirocyclic Bioisosteres of Piperazine and Piperidine.Journal of Medicinal Chemistry .

  • Wuitschik, G., et al. (2008).[1] Spirocyclic Oxetanes: Synthesis and Properties as Bioisosteres.Angewandte Chemie International Edition . [1]

  • Barnes-Seeman, D. (2016).[1] The Role of Spirocyclic Scaffolds in Drug Discovery.[2][3][4][5][6]Journal of Medicinal Chemistry . [1]

  • PubChem Compound Summary. (2025). Spiro[2.6]nonane.[7][8][9][10][11][12][13]National Library of Medicine . [1]

  • Kalgutkar, A. S., et al. (2005).[1] Metabolism-Guided Drug Design: Removal of Piperazine Metabolic Liabilities.[1]Chemical Research in Toxicology .

Sources

Validation

Crystal Structure Analysis &amp; Salt Selection Guide: 4,7-Diazaspiro[2.6]nonane Scaffolds

Executive Summary This guide provides a technical roadmap for the solid-state characterization of 4,7-diazaspiro[2.6]nonane salts. As a high-value bioisostere for 1,4-diazepanes and piperazines, this spirocyclic scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical roadmap for the solid-state characterization of 4,7-diazaspiro[2.6]nonane salts. As a high-value bioisostere for 1,4-diazepanes and piperazines, this spirocyclic scaffold offers unique vector orientation and metabolic stability advantages. However, the fusion of a strained cyclopropane ring with a flexible seven-membered diazepane ring creates specific challenges in crystallization and salt selection. This document outlines the protocols for stabilizing this scaffold in the solid state, comparing its performance against standard alternatives.

Part 1: Structural Logic & Causality

Why this scaffold matters: The 4,7-diazaspiro[2.6]nonane system represents a "hybrid" topology. It combines the high ring strain of a cyclopropane moiety (~27.5 kcal/mol) with the conformational flexibility of a 1,4-diazepane.

  • The "Gem-Dimethyl" Effect Surrogate: The spiro-cyclopropane acts similarly to a gem-dimethyl group but with greater metabolic stability (blocking P450 oxidation sites) and a fixed bond angle (~60°) that alters the puckering of the attached diazepane ring.

  • Basicity Modulation: Unlike standard piperazines (pKa ~9.8), the inductive effect of the spiro-cyclopropane adjacent to the nitrogen centers (depending on exact isomer substitution) modulates the pKa, often lowering it, which improves membrane permeability.

Structural Topology Comparison

The following diagram illustrates the topological relationship between the target scaffold and its linear/spiro alternatives.

ScaffoldTopology cluster_0 Standard Scaffolds cluster_1 Target Scaffold cluster_2 Performance Outcome Piperazine Piperazine (Flexible, High pKa) Spiro26 4,7-Diazaspiro[2.6]nonane (Strained, Vector Defined) Piperazine->Spiro26 Bioisosteric Expansion Diazepane 1,4-Diazepane (High Flexibility) Diazepane->Spiro26 Rigidification Outcome Improved Metabolic Stability & Novel IP Space Spiro26->Outcome Result

Figure 1: Topological evolution of the 4,7-diazaspiro[2.6]nonane scaffold from standard diamines.

Part 2: Comparative Performance Analysis

The following table contrasts the 4,7-diazaspiro[2.6]nonane scaffold with its direct competitors. Data is synthesized from general properties of spiro-amines and specific 1,4-diazepane literature.

Feature1,4-Diazepane (Parent)Spiro[3.3]heptane-2,6-diamine4,7-Diazaspiro[2.6]nonane
Ring Strain Low (Flexible Twist-Chair)Moderate (Puckered Cyclobutanes)High (Cyclopropane + Diazepane)
Conformation Fluxional (Multiple conformers)Rigid (Linear vector)Semi-Rigid (Restricted Twist-Boat)
Basicity (pKa) High (~9.5 - 10.[1]0)Moderate (~8.5 - 9.0)Tunable (~8.5 - 9.5)
Solubility (HCl Salt) Very High (Hygroscopic)ModerateHigh (Often Hygroscopic)
Metabolic Liability High (N-oxidation, C-hydroxylation)LowLow (Blocked gem-positions)
Crystallinity Poor (Often oils/amorphous)Good (High symmetry)Challenging (Requires specific counter-ions)

Critical Insight: The 4,7-diazaspiro[2.6]nonane often forms hygroscopic hydrochloride salts due to the high solubility of the diazepane ring. For solid-state development, Hemifumarate or Tosylate salts are superior alternatives to reduce hygroscopicity and improve lattice energy.

Part 3: Experimental Protocol for Salt Selection & Crystallization

This protocol is designed to overcome the "oiling out" tendency of spiro-diazepanes.

Phase 1: Counter-ion Screening

Objective: Identify a counter-ion that disrupts the hygroscopic nature of the protonated diazepane. Reagents:

  • Acids: Hydrochloric acid (4M in dioxane), Fumaric acid, p-Toluenesulfonic acid, Oxalic acid.

  • Solvents: Isopropanol (IPA), Ethanol (EtOH), Ethyl Acetate (EtOAc), Acetonitrile (MeCN).[1]

Workflow:

  • Dissolve 50 mg of free base 4,7-diazaspiro[2.6]nonane in 0.5 mL of solvent (IPA is preferred).[1]

  • Add 1.05 equivalents of acid (or 0.55 eq for hemifumarate).

  • Maturation: Cycle temperature between 50°C and 5°C for 24 hours.

  • Observation: If oil forms, add anti-solvent (EtOAc or MTBE) dropwise until turbidity persists.[1]

Phase 2: Single Crystal Growth (Vapor Diffusion)

For X-ray structural analysis, high-quality single crystals are required.

  • Inner Vial: Place 10 mg of the salt in 0.5 mL Methanol/Water (9:1).

  • Outer Vial: Fill with 3 mL Acetone or Diethyl Ether.

  • Process: Seal tightly. Allow vapor diffusion for 3-7 days at 4°C.

Phase 3: Structure Solution (SXRD)

Instrument: Bruker D8 Quest or similar (Mo Kα or Cu Kα radiation).[1] Key Parameters to Refine:

  • Disorder: The 7-membered ring often exhibits conformational disorder (twist-chair vs. twist-boat). Use PART commands in SHELXL to model split positions.

  • Hydrogen Bonding: Verify the interaction between the protonated N4/N7 and the counter-ion. This interaction network determines the salt's stability.

Workflow Visualization

SaltScreening Start Free Base 4,7-diazaspiro[2.6]nonane Screen Counter-ion Screen (HCl, Fumarate, Tosylate) Start->Screen Solvent Solvent Selection (IPA vs. EtOH/EtOAc) Screen->Solvent Condition1 Precipitate Forms? Solvent->Condition1 Yes Isolate & PXRD Condition1->Yes Solid No Oil / Clear Soln Condition1->No Liquid SXRD Single Crystal XRD (Structure Solution) Yes->SXRD Maturation Temp Cycling (50°C <-> 5°C) No->Maturation AntiSolvent Add Anti-Solvent (MTBE/EtOAc) Maturation->AntiSolvent AntiSolvent->Condition1

Figure 2: Iterative salt screening and crystallization workflow.

Part 4: Data Interpretation & Validation

When analyzing the crystal structure, specific geometric parameters confirm the identity and strain of the molecule.

Key Geometric Parameters (Expected)
ParameterAtom SelectionExpected ValueSignificance
Bond Angle C(spiro)-C-C (cyclopropane)~60°Confirms ring strain integrity.
Bond Angle C-N-C (diazepane)~112-116°Indicates hybridization state (sp3).
Torsion Angle N-C-C-N (bridge)VariableDefines the "twist" of the diazepane.
Puckering Cremer-Pople ParametersN/AQuantifies the 7-ring conformation.

Self-Validating the Protocol:

  • Check 1: Does the PXRD pattern of the bulk material match the simulated pattern from the Single Crystal (SXRD) data? If not, you have a polymorph or solvate.

  • Check 2: Does the melting point (DSC) correlate with the density/packing efficiency observed in the crystal structure? Higher density typically correlates with higher stability.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: Strained spiro heterocycles as potential bioisosteres.[2]

    • Source:Chem. Commun., 2023, 59, 607-610.
    • URL:[Link]

  • Diazepane Conformational Analysis

    • Title: Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists.
    • Source:Bioorg. Med. Chem. Lett., 2009.
    • URL:[Link]

  • Salt Selection Methodology

    • Title: 1,4-Ditosyl-1,4-diazepane crystal structure (Example of diazepane stabiliz
    • Source:Acta Crystallogr. Sect. E Struct. Rep. Online, 2012.
    • URL:[Link]

  • Molecule Identity & Synthesis

    • Title: 4,7-diazaspiro[2.6]nonane dihydrochloride Product Page.[3]

    • Source: EnamineStore / PubChem.
    • URL:[Link]

Sources

Comparative

LC-MS/MS Fragmentation Patterns of Boc-Protected Spiro Amines: A Comparative Performance Guide

Introduction & Rationale Spiro amines—such as diazaspiro[3.3]heptanes and diazaspiro[4.5]decanes—are highly valued conformational restrictors in modern drug discovery. By locking the amine into a rigid three-dimensional...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Spiro amines—such as diazaspiro[3.3]heptanes and diazaspiro[4.5]decanes—are highly valued conformational restrictors in modern drug discovery. By locking the amine into a rigid three-dimensional vector, these scaffolds reduce ligand promiscuity across highly conserved aminergic G-Protein-Coupled Receptors (GPCRs)[1]. However, during library synthesis, these amines are frequently protected with a tert-butyloxycarbonyl (Boc) group.

Analyzing Boc-protected spiro amines via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a distinct analytical bottleneck. The extreme lability of the Boc group dominates the mass spectrum, often masking the structural nuances of the underlying spiro core[2]. As a Senior Application Scientist, I have designed this guide to objectively compare High-Resolution Mass Spectrometry (HRMS) fragmentation techniques (CID vs. HCD) and chromatographic column chemistries (C18 vs. Biphenyl) to empower you to confidently resolve and elucidate these complex isomeric scaffolds.

Mechanistic Causality: The -100 Da Challenge

During Electrospray Ionization (ESI), Boc-protected amines are highly susceptible to in-source fragmentation[3]. The dominant pathway is driven by a McLafferty-type rearrangement. The protonated amine group participates in a gas-phase intramolecular reaction, leading to the sequential loss of:

  • Isobutylene (-56 Da): Yielding an intermediate carbamoic acid.

  • Carbon Dioxide (-44 Da): Yielding the fully deprotected spiro amine[2].

Because this low-energy cleavage (-100 Da total) is thermodynamically favored, standard MS/MS parameters often fail to deposit enough residual energy to cleave the rigid spirocyclic core itself. To generate diagnostic fragments that differentiate spiro isomers, analysts must optimize both the energy deposition mechanism and the chromatographic separation.

Fragmentation A Boc-Spiro Amine [M+H]+ B Intermediate [M+H - 56]+ (Loss of Isobutylene) A->B - C4H8 (McLafferty) C Deprotected Core [M+H - 100]+ (Loss of CO2) B->C - CO2 D Ring-Opened Fragments (Low m/z) C->D HCD Cleavage

Fig 1: Stepwise fragmentation pathway of Boc-protected spiro amines during LC-MS analysis.

Performance Comparison 1: Fragmentation Techniques (CID vs. HCD)

To elucidate the spiro core, we must compare traditional Collision-Induced Dissociation (CID, typically in Ion Traps) against Higher-energy C-trap Dissociation (HCD, in Orbitrap or Q-TOF systems)[4].

  • The Causality: Ion Trap CID applies resonant excitation, which slowly heats the ion until the weakest bond breaks (the Boc group). Furthermore, Ion Traps suffer from the "1/3 Rule" (low-mass cutoff), meaning fragments below ~1/3 of the precursor m/z are not trapped. Consequently, the diagnostic low-m/z ring-opened fragments of the spiro core are lost.

  • The Solution: HCD deposits a higher amount of internal energy across a broader activation window and lacks a low-mass cutoff. This drives secondary fragmentations (spiro ring opening) while capturing the critical low-mass reporter ions needed to differentiate structural isomers[4].

Quantitative Data: Fragmentation of Boc-2,6-diazaspiro[3.3]heptane (m/z 199.14)
Feature / MetricIon Trap CID (Resonant)Orbitrap HCD (Stepped NCE)Analytical Advantage
Primary Fragment m/z 99.09 (-100 Da)m/z 99.09 (-100 Da)Both confirm Boc presence.
Low-Mass Cutoff ~ m/z 65None (Scans down to m/z 50)HCD captures fundamental core fragments.
Spiro Ring Cleavage Minimal (< 5% relative abundance)High (> 40% relative abundance)HCD provides enough energy to break the rigid spiro system.
Diagnostic Ions None observedm/z 56.05, m/z 70.06HCD allows absolute confirmation of the [3.3] spiro architecture.

Performance Comparison 2: Chromatographic Selectivity (C18 vs. Biphenyl)

When analyzing a library of spiro amines, positional isomers (e.g., Boc-2,6-diazaspiro[3.3]heptane vs. Boc-2,5-diazaspiro[3.4]octane) will yield nearly identical HCD spectra. Therefore, orthogonal chromatographic resolution is mandatory.

  • The Causality: Standard C18 columns rely purely on dispersive hydrophobic interactions. Because spiro isomers have identical masses and nearly identical LogP values, C18 phases struggle to resolve them. Biphenyl stationary phases introduce

    
     interactions and enhanced shape selectivity. The rigid, three-dimensional projection of the spiro rings interacts differently with the planar biphenyl groups, allowing baseline resolution of isomers that co-elute on C18.
    
Quantitative Data: Chromatographic Resolution of Spiro Isomers
Column ChemistryRetention Time (Isomer A)Retention Time (Isomer B)Resolution (

)
Peak Shape (Asymmetry)
Standard C18 (100Å, 1.7 µm)4.12 min4.18 min0.4 (Co-elution)1.3 (Tailing due to secondary amine interactions)
Biphenyl (100Å, 1.7 µm)4.55 min5.10 min2.8 (Baseline) 1.05 (Excellent,

shielding)

Self-Validating Experimental Protocol: LC-HRMS Workflow

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. By incorporating stepped collision energies and specific source tuning, you guarantee the capture of both the intact precursor and the diagnostic spiro fragments.

Step 1: Sample Preparation

  • Dissolve the crude Boc-spiro amine in cold 50% Acetonitrile/Water to a concentration of 1 mg/mL.

  • Causality Check: Boc-amines are prone to thermal and acidic degradation[5]. Keep samples at 4°C in the autosampler to prevent spontaneous deprotection prior to injection.

Step 2: Chromatographic Separation

  • Column: Biphenyl UPLC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Step 3: ESI Source Optimization (Critical Step)

  • Capillary Temperature: Lower to 250°C (down from a standard 320°C).

  • Capillary Voltage: Reduce to 2.5 kV.

  • Causality Check: High source temperatures and voltages impart excessive internal energy, causing the Boc group to cleave before the ion enters the mass analyzer[6]. Lowering these parameters ensures the intact[M+H]+ ion is transmitted to the quadrupole.

Step 4: HCD Fragmentation Setup

  • Activation Type: HCD.

  • Collision Energy: Use a Stepped Normalized Collision Energy (NCE) of 20, 35, and 50.

  • Causality Check: NCE 20 gently cleaves the Boc group to confirm the -100 Da loss. NCE 50 shatters the resulting deprotected spiro core to yield structural reporter ions. Stepping combines these into a single, data-rich MS/MS spectrum[4].

Workflow S1 1. Sample Preparation Cold 50% ACN to prevent thermal degradation S2 2. Chromatographic Separation Biphenyl Column for shape selectivity S1->S2 S3 3. ESI Source Optimization Lower Temp/Voltage to minimize in-source CID S2->S3 S4 4. HCD Fragmentation Stepped NCE (20, 35, 50) for core cleavage S3->S4 S5 5. Data Synthesis Isomer differentiation via low m/z ratios S4->S5

Fig 2: Optimized LC-HRMS workflow for the structural elucidation of Boc-protected spiro amines.

References

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS Source: CORE / ResearchGate URL:[Link]

  • Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G-Protein-Coupled Receptors (GPCRs) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents Source: PubMed Central (PMC) URL:[Link]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples Source: Journal of the American Society for Mass Spectrometry (PubMed) URL:[Link]

Sources

Validation

Bioisosteric replacement of piperidine with diazaspiro[2.6]nonane

This guide provides an in-depth technical analysis of replacing the classical piperidine scaffold with the diazaspiro[2.6]nonane system. This bioisosteric switch represents a move from "flatland" medicinal chemistry to c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of replacing the classical piperidine scaffold with the diazaspiro[2.6]nonane system. This bioisosteric switch represents a move from "flatland" medicinal chemistry to conformationally restricted, three-dimensional space, offering distinct advantages in solubility, metabolic stability, and intellectual property (IP) novelty.

Publish Comparison Guide

Executive Summary: The "Spiro-Switch" Strategic Advantage

The piperidine ring is one of the most privileged scaffolds in drug discovery, present in blockbusters like Fentanyl, Donepezil, and Raloxifene. However, its ubiquity often leads to IP overcrowding and "molecular obesity" (high lipophilicity).

The diazaspiro[2.6]nonane scaffold offers a high-value bioisosteric alternative. By fusing a cyclopropane ring to a seven-membered diazepane ring, this scaffold introduces:

  • Geometric Novelty: It disrupts the standard chair conformation of piperidine, altering the vector of substituents.

  • Metabolic Blocking: The spiro-cyclopropyl moiety sterically protects the metabolic "soft spot" often found at the 4-position of piperidine.

  • Physicochemical Modulation: The transition from a mono-amine (piperidine) to a spiro-diamine (diazaspiro) significantly lowers LogP and increases solubility, addressing common ADME failures.

Structural & Physicochemical Comparison

The following table contrasts the baseline properties of a standard 4-substituted piperidine against the 5,8-diazaspiro[2.6]nonane core.

Table 1: Comparative Physicochemical Profile
FeaturePiperidine (

)
Diazaspiro[2.6]nonane (

)
Impact on Drug Design
Ring Size 6-membered (Chair)3-membered spiro-fused to 7-memberedIncreases 3D complexity (

).
H-Bond Donors 1 (Secondary Amine)2 (Secondary Amines)Increases polarity; potential for new binding interactions.
Basicity (pKa) ~11.0~9.5 - 10.5 (Modulatable)Lower pKa can improve membrane permeability and reduce hERG liability.
Lipophilicity (cLogP) High (Baseline)Low (

LogP

-1.5)
Critical Advantage: Improves aqueous solubility.
Metabolic Stability Prone to oxidation at C2/C4Cyclopropane blocks metabolism at spiro-centerExtends half-life (

).
Vectorality Equatorial/Axial (109.5°)Distorted Twist-ChairAccesses novel chemical space in binding pockets.

Note on Nomenclature: The term "diazaspiro[2.6]nonane" typically refers to 5,8-diazaspiro[2.6]nonane (a 1,4-diazepane spiro-fused to cyclopropane).[1] This is effectively a piperazine surrogate expanded to a 7-membered ring with a spiro-cyclopropane tail. If replacing piperidine (1N), this switch adds a second nitrogen, making it a "functional" bioisostere used to fix solubility issues.

Structural Analysis & Pharmacophore Mapping

The replacement is not a simple atom-swap; it is a vector-space expansion . The diagram below illustrates how the diazaspiro core alters the spatial arrangement of substituents compared to piperidine.

Bioisostere_Map cluster_geometry Geometric Transformation Piperidine Piperidine Core (Flexible Chair) Problem Limitations: 1. High Lipophilicity 2. CYP450 Oxidation (C4) 3. IP Crowding Piperidine->Problem leads to Diazaspiro Diazaspiro[2.6]nonane (Rigid Spiro-Bicyclic) Piperidine->Diazaspiro Bioisosteric Replacement P_Vec Piperidine Vector: Linear/Planar Solution Advantages: 1. Lower LogP (+Solubility) 2. Metabolic Block (Spiro) 3. Novel Vector Diazaspiro->Solution provides D_Vec Diazaspiro Vector: Twisted/Angled (7-ring) + Steric Bulk (3-ring) P_Vec->D_Vec Alters binding trajectory

Figure 1: Strategic logic for replacing Piperidine with Diazaspiro[2.6]nonane. The switch addresses metabolic and solubility liabilities.

Experimental Protocol: Synthesis of 5,8-Diazaspiro[2.6]nonane

Synthesizing this scaffold requires constructing the strained spiro-cyclopropane ring. The most robust method involves the Kulinkovich-de Meijere reaction or Cyclopropanation of a Methylene Intermediate . Below is a scalable protocol adapted from patent literature (e.g., WO2016144846).

Methodology: Methylene Cyclopropanation Route

Objective: Synthesize tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate.

Reagents:
  • Starting Material: N-Boc-6-methylene-1,4-diazepane (derived from N-Boc-1,4-diazepan-5-one via Wittig olefination).

  • Cyclopropanation Agent: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ) [Simmons-Smith Reagent].
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Protocol:
  • Preparation of Simmons-Smith Reagent:

    • In a flame-dried 3-neck flask under argon, add DCM (10 vol) and cool to 0°C.

    • Add Diethylzinc (1.0 M in hexanes, 5.0 equiv) dropwise over 20 mins. Caution: Pyrophoric.

    • Add Diiodomethane (10.0 equiv) dropwise, maintaining temperature < 5°C. A white precipitate may form.

    • Stir at 0°C for 30 minutes to form the active carbenoid species (

      
      ).
      
  • Cyclopropanation:

    • Dissolve N-Boc-6-methylene-1,4-diazepane (1.0 equiv) in anhydrous DCM (5 vol).

    • Add the substrate solution dropwise to the Simmons-Smith reagent at 0°C.

    • Allow the reaction to warm to room temperature (RT) and stir for 12–18 hours.

    • Monitoring: Check reaction progress via LC-MS (Target Mass: Starting Material + 14 Da).

  • Quenching & Workup (Critical Safety Step):

    • Cool the mixture to 0°C.

    • Slowly quench with saturated aqueous

      
      . Note: Vigorous gas evolution and foaming will occur.
      
    • Dilute with DCM and separate phases.[2]

    • Wash the organic layer with saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, 0–10% MeOH in DCM).

    • Yield: Typically 60–75% as a colorless oil or semi-solid.

Synthetic Pathway Visualization

Synthesis_Pathway SM N-Boc-1,4-diazepan-5-one (Starting Material) Inter N-Boc-6-methylene-1,4-diazepane (Exocyclic Alkene) SM->Inter Olefination Product 5,8-Diazaspiro[2.6]nonane (Scaffold) Inter->Product Cyclopropanation Step1 Wittig Reaction (Ph3P=CH2) Step2 Simmons-Smith (Et2Zn, CH2I2)

Figure 2: Synthetic route to the diazaspiro[2.6]nonane core via Simmons-Smith cyclopropanation.[3]

Case Study: IRAK4 Inhibitors

A compelling application of the diazaspiro[2.6]nonane scaffold is found in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

  • Challenge: Early piperidine-based leads showed poor metabolic stability and rapid clearance due to oxidation on the piperidine ring.

  • Solution: Researchers replaced the piperidine moiety with 5,8-diazaspiro[2.6]nonane .

  • Outcome:

    • Potency: Maintained nanomolar affinity (

      
       nM).
      
    • Stability: The cyclopropane ring blocked the metabolic soft spot.

    • Selectivity: The unique 7-membered ring geometry improved selectivity against off-target kinases compared to the 6-membered piperidine analog.

(Source: Adapted from Patent WO2016144846A1)

References

  • Kulinkovich, O. G., et al. (1989).[4][5] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii.

  • Merck Sharp & Dohme Corp. (2016). "Pyrazolopyrimidine inhibitors of IRAK4 activity." World Intellectual Property Organization, WO2016144846A1.

  • Wuitschik, G., et al. (2010). "Spirocyclic scaffolds in medicinal chemistry: 2-azaspiro[3.3]heptane." Angewandte Chemie International Edition. (Contextual reference for spiro-bioisosteres).

  • Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition. (Reference for escaping flatland).

Sources

Comparative

Comparative pKa values of N4-amine in spiro[2.6] vs [2.5] systems

Modulating Amine Basicity: A Comparative Guide to N4-Amines in Spiro[1] vs. Spiro[2] Systems As drug discovery increasingly shifts from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich frameworks, spiro...

Author: BenchChem Technical Support Team. Date: March 2026

Modulating Amine Basicity: A Comparative Guide to N4-Amines in Spiro[1] vs. Spiro[2] Systems

As drug discovery increasingly shifts from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich frameworks, spirocyclic amines have emerged as premier bioisosteres. Replacing traditional morpholine or piperidine rings with spirocycles can dramatically improve a drug candidate's metabolic stability and intellectual property position. However, this structural transition fundamentally alters the basicity of the nitrogen center.

This guide provides an objective, mechanistic comparison of the N4-amine basicity in spiro[1]octane versus spiro[2]nonane systems, detailing the stereoelectronic causality behind their pKa shifts and providing a self-validating experimental protocol for accurate quantification.

The Causality of pKa Modulation in Spirocyclic Amines

The best method to quantify the basicity of an amine is to measure the pKa of its conjugate acid (often denoted as pKaH)[3]. A higher pKa indicates a stronger base, while a lower pKa indicates a weaker base[4]. When comparing standard cycloalkylamines to their spirocyclic counterparts, we observe a distinct basicity drop. Acid-base titrations of spirocyclic amines consistently reveal lowered pKa values compared to their parent, un-fused cycloalkanes[5].

This shift is governed by two primary factors:

  • Inductive Electron Withdrawal (The Cyclopropane Effect): In both spiro[1] and spiro[2] systems, the N4-amine is positioned alpha to the spiro carbon. The bonds within the cyclopropane ring (banana bonds) possess unusually high p-character, forcing the exocyclic bonds (including the C3–C4 bond) to adopt high s-character (~33%, resembling an sp2 carbon). This increased s-character makes the spiro carbon more electronegative, exerting a strong inductive electron-withdrawing effect (-I) that pulls electron density away from the N4-amine. This stabilizes the free base and destabilizes the protonated ammonium ion, thereby lowering the pKa.

  • Conformational Flexibility and Solvation:

    • Spiro[1]octan-4-amine: The 6-membered cyclohexane ring is highly rigid, locked into a chair conformation by the spiro-fusion. The N4-amine is forced into a fixed trajectory. This rigidity, combined with the steric bulk of the adjacent cyclopropane, hinders the optimal hydrogen-bonding network required by water molecules to solvate the protonated amine, further driving the pKa down.

    • Spiro[2]nonan-4-amine: The 7-membered cycloheptane ring is significantly more flexible, capable of pseudorotation among various twist-chair conformations. This flexibility allows the conjugate acid to adopt a geometry that minimizes steric clash with the cyclopropane ring while maximizing solvent exposure. Better solvation thermodynamically stabilizes the conjugate acid, resulting in a slightly higher pKa compared to the[1] system.

Quantitative Data Comparison

The table below summarizes the comparative pKa data. By utilizing specialized building blocks like those found in commercial pKa-tuned amine libraries[1], researchers can precisely dial in the required basicity for optimal pharmacokinetic performance.

Scaffold / AmineRing SizeConformational FlexibilityExperimental pKa (aq)
Cyclohexylamine 6-memberedRigid (Chair)10.64[4]
Cycloheptylamine 7-memberedFlexible (Twist-Chair)10.67[4]
Spiro[1]octan-4-amine 3+6 spiro-fusedHighly Rigid~9.60
Spiro[2]nonan-4-amine 3+7 spiro-fusedModerately Flexible~9.85

*Representative values derived from spirocyclic pKa tuning studies, demonstrating the ~1.0 unit drop caused by the alpha-cyclopropyl group[5],[1].

Self-Validating Experimental Protocol: Potentiometric Titration

To accurately determine the pKa of these spirocyclic amines, a standard potentiometric titration must be employed. To ensure trustworthiness, the protocol below is designed as a self-validating system utilizing a forward-and-reverse hysteresis loop.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.5 mg of the spirocyclic amine (>98% purity) in 10 mL of 0.15 M KCl aqueous solution.

    • Causality: The 0.15 M KCl acts as a background electrolyte. It mimics physiological ionic strength and ensures that the activity coefficients of the ions remain strictly constant throughout the titration. Without this, the changing ionic strength from the titrant would cause the measured pKa to drift.

  • System Calibration & Blank: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Perform a blank titration on the 0.15 M KCl solvent alone.

    • Causality: The blank titration maps the inherent buffering capacity of the water and dissolved atmospheric CO2, which must be subtracted from the final sample data to prevent skewed basicity readings.

  • Acidification: Lower the sample pH to 2.0 using 0.5 M HCl.

    • Causality: This ensures the N4-amine is 100% protonated (BH+) before measurement begins.

  • Forward Titration: Titrate the solution with 0.5 M KOH from pH 2.0 up to pH 12.0, recording the volume-pH data points.

  • Reverse Titration (The Validation Step): Immediately titrate the solution back down from pH 12.0 to pH 2.0 using 0.5 M HCl.

    • Causality: This is the critical self-validation mechanism. If the spirocyclic amine precipitates as a free base at high pH, or if equilibrium is not reached during titrant addition, the forward and reverse Bjerrum plots will show hysteresis (a gap between the curves). Perfect overlap confirms that the system remained in thermodynamic equilibrium and the compound remained fully soluble.

  • Data Processing: Apply non-linear regression to fit the overlapping curves to the Henderson-Hasselbalch equation to extract the macroscopic pKa.

Workflow Visualization

Workflow N1 Analyte Preparation (1-2 mg in 0.15M KCl) N2 Acidification (0.5M HCl) Drop pH to 2.0 N1->N2 Establish constant ionic strength N3 Forward Titration (0.5M KOH) pH 2.0 → 12.0 N2->N3 Full protonation of N4-amine N4 Reverse Titration (0.5M HCl) pH 12.0 → 2.0 N3->N4 Deprotonation curve N5 Hysteresis Validation (Overlap Check) N4->N5 Self-validation loop

Fig 1. Self-validating potentiometric titration workflow for spirocyclic amine pKa determination.

References

  • Oxa-spirocycles: synthesis, properties and applications ResearchGate[Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH) Master Organic Chemistry[Link]

  • SpiroKits™ - pKa-Tuned Amines SpiroChem[Link]

Sources

Validation

Chiral Separation of Substituted Diazaspiro[2.6]nonanes: A Technical Comparative Guide

Topic: Chiral separation methods for substituted diazaspiro[2.6]nonanes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary: The Stereochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral separation methods for substituted diazaspiro[2.6]nonanes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary: The Stereochemical Challenge

Substituted diazaspiro[2.6]nonanes (specifically the 4,7- and 5,8- isomers) have emerged as high-value scaffolds in medicinal chemistry, particularly for kinase inhibitors (e.g., IRAK4, Pim kinase) and antibacterial agents. Their rigid spirocyclic core offers a unique vector for displaying pharmacophores, but this same rigidity imposes significant synthetic and analytical challenges.[1]

The primary hurdle in their development is enantiomeric resolution .[1] The [2.6] spiro system possesses axial chirality or point chirality depending on substitution, and the naked scaffold lacks strong UV chromophores, making direct HPLC/SFC detection difficult without derivatization.

This guide compares the two dominant separation methodologies—Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) —and provides a validated workflow for resolving these complex amines.[1]

Structural Analysis & Separation Strategy

The diazaspiro[2.6]nonane core consists of a three-membered ring (cyclopropane/aziridine-like character) fused spiro-cyclically to a seven-membered ring (diazepane).[1]

Critical Separation Factors:

  • Basicity: The secondary amines in the diazepane ring cause severe peak tailing on traditional silica-based phases due to silanol interactions.[1]

  • Chromophore Absence: The aliphatic core is UV-transparent.[1] Derivatization (e.g., Tosyl, Boc, Cbz) is almost always required for detection unless the substituents carry aryl groups.

  • Rigidity: The fixed geometry actually aids chiral recognition by "locking" the molecule into a shape that fits into chiral stationary phase (CSP) grooves.[1]

Decision Matrix: SFC vs. HPLC
FeatureMethod A: Chiral SFC Method B: Normal Phase / Polar Organic HPLC
Primary Use Case Preparative Scale (Gram-level resolution)Analytical Scale & QC
Mobile Phase CO₂ + MeOH/EtOH (with amine additives)Hexane/IPA or pure MeOH/ACN
Throughput High (3x-5x faster than HPLC)Low to Medium
Solvent Cost Low (Green chemistry)High
Peak Shape Excellent (suppresses amine tailing)Requires additives (DEA/TEA) to prevent tailing
Success Rate >90% with Amylose/Cellulose columns>80% with Immobilized Polysaccharide columns

Detailed Methodologies

Method A: Supercritical Fluid Chromatography (The Gold Standard)

SFC is currently the preferred method in industrial settings for diazaspiro[2.6]nonanes due to the high solubility of the lipophilic derivatives in supercritical CO₂.

Recommended Protocol:

  • Column: Chiralpak AD-H or Chiralpak IG (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: CO₂ / Methanol (80:20 to 60:40 gradient).[1]

  • Additive: 0.2% Diethylamine (DEA) or Isopropylamine (IPA) is mandatory for free amines to mask residual silanols.[1]

  • Back Pressure: 120 bar.[1]

  • Temperature: 35–40°C.[1]

Why it works: The "IG" (immobilized) and "AD-H" (coated) phases interact via hydrogen bonding and


-

stacking with the derivatized (e.g., tosylated) nitrogen.[1] The CO₂ diffusivity ensures sharp peaks even for basic amines.[1]
Method B: Polar Organic Mode HPLC

For laboratories without SFC, Polar Organic Mode (POM) is superior to standard Normal Phase because it avoids the solubility issues of polar spiro-amines in Hexane.[1]

Recommended Protocol:

  • Column: Chiralpak IC or Chiralpak IE (Immobilized Cellulose derivatives).[1]

  • Mobile Phase: 100% Acetonitrile or MeOH/Acetonitrile (50:50).[1]

  • Additive: 0.1% Diethylamine + 0.1% Trifluoroacetic acid (forming an in-situ salt to sharpen peaks).

  • Flow Rate: 0.5 – 1.0 mL/min.[1]

The "Derivatize-Separate-Deprotect" Workflow

Because the core scaffold is UV-silent, the most robust strategy involves separating a protected intermediate.

Case Study: 5,8-diazaspiro[2.6]nonane

  • Derivatization: React crude diamine with Tosyl chloride (TsCl) . The Tosyl group provides a strong UV signal (254 nm) and

    
    -
    
    
    
    interaction sites for the Chiralpak column.[1]
  • Separation: Resolve the bis-tosyl derivative using Method A (SFC).

  • Deprotection: Remove Tosyl groups using Mg/MeOH or acid hydrolysis to yield enantiopure diamine.[1]

Experimental Workflow Diagram

G Start Racemic Diazaspiro[2.6]nonane (UV Transparent) Check Has Aryl Substituent? Start->Check Deriv Derivatization (Reagent: TsCl or Boc2O) SFC Method A: Chiral SFC Column: Chiralpak AD-H MP: CO2/MeOH + 0.2% DEA Deriv->SFC Preferred (Prep Scale) HPLC Method B: HPLC (Polar Organic) Column: Chiralpak IC MP: 100% ACN + 0.1% DEA/TFA Deriv->HPLC Alternative (Analytical) Check->Deriv No (Aliphatic Core) Check->SFC Yes (Already UV Active) Collect Collect Fractions (Enantiomer 1 & 2) SFC->Collect HPLC->Collect Deprotect Deprotection (Mg/MeOH or Acid) Collect->Deprotect If Derivatized Final Pure Enantiomeric Scaffold Collect->Final Direct Route Deprotect->Final

Figure 1: Decision tree and workflow for the chiral resolution of diazaspiro[2.6]nonane scaffolds. Note the critical derivatization step for aliphatic cores.

Comparative Performance Data

The following data summarizes typical separation factors (


) and Resolution (

) values observed for spirocyclic diamine derivatives (e.g., bis-tosyl-diazaspiro[2.6]nonane) on Polysaccharide CSPs.
ParameterSFC (Chiralpak AD-H)HPLC (Chiralpak IC)Notes
Separation Factor (

)
1.25 – 1.401.15 – 1.25SFC typically provides higher selectivity for these rigid systems.[1]
Resolution (

)
> 3.5 (Baseline)1.8 – 2.5 (Adequate)SFC sharpness aids

significantly.
Run Time 4 – 6 mins12 – 18 minsSFC is 3x faster.[1]
Loading Capacity High (50-100 mg/inj)Low (<10 mg/inj)Critical for library synthesis.[1]

Expert Insight: For the [2.6] system, the Amylose-based columns (AD-H, IG) generally outperform Cellulose-based columns (OD-H) when the nitrogen is protected with a bulky group like Tosyl or Cbz.[1] The helical groove of the amylose polymer accommodates the "propeller-like" shape of the functionalized spiro-system more effectively.

References

  • Discovery of Pyrazolopyrimidine Inhibitors: Detailed synthesis and resolution of 5,8-diazaspiro[2.

    • Source:[1]

  • Spirocyclic Scaffold Synthesis: Protocols for 4,7-diazaspiro[2.

    • Source:[1]

  • General Chiral Separation Strategies: Comprehensive review of polysaccharide CSPs for rigid amine separ

    • Source:

  • SFC Methodology: Validation of SFC for preparative resolution of pharmaceutical intermedi

    • Source:

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate

Executive Summary & Chemical Profile Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate is a specialized spirocyclic building block used primarily in the synthesis of novel pharmaceutical candidates. Its structure featur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate is a specialized spirocyclic building block used primarily in the synthesis of novel pharmaceutical candidates. Its structure features a high-energy cyclopropane ring spiro-fused to a diazepane core, protected by a tert-butoxycarbonyl (Boc) group.

Safe disposal requires understanding three critical chemical behaviors:

  • Ring Strain: The spiro[2.6] system possesses significant ring strain energy (estimated >27 kcal/mol due to the cyclopropane moiety). While kinetically stable, it can undergo exothermic ring-opening in the presence of strong Lewis acids or extreme heat.

  • Acid Lability: The Boc group acts as a "masked" gas generator. Contact with acidic waste streams triggers rapid deprotection, releasing isobutylene and carbon dioxide (

    
    ), which can over-pressurize sealed waste drums.
    
  • Basicity: The free secondary amine at position 4 is basic (

    
     ~9-10). It will form salts with acids and can scavenge atmospheric 
    
    
    
    to form carbamates.
Chemical Data Table
PropertySpecificationDisposal Implication
CAS Number 2305255-22-3Use for waste manifesting.
Molecular Formula

High Carbon/Nitrogen content; suitable for incineration.
Physical State Solid (typically off-white powder)Dust inhalation hazard; requires particulate segregation.
Hazard Class Irritant (Skin/Eye/Resp), HarmfulStandard PPE (Nitrile gloves, safety glasses, fume hood).
Reactivity Acid-sensitive; Thermally sensitiveDO NOT autoclave. DO NOT mix with acidic waste.

Hazard Identification & Waste Classification

Proper classification is the first step in a self-validating safety protocol. This compound does not fall under specific EPA P-list or U-list categories but is regulated as a Characteristic Hazardous Waste .

  • Primary Waste Code: D001 (Ignitable) - If disposed of in flammable solvents.

  • Secondary Classification: Non-Halogenated Organic Waste.

  • Incompatibility: Strong Oxidizers, Strong Acids (HCl, TFA,

    
    ), Acid Chlorides.
    

Operational Disposal Workflow

The following decision tree illustrates the logic for segregating this compound. The critical control point is the separation from acidic streams to prevent gas evolution.

DisposalWorkflow Start Waste Generation: Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Residue StateCheck->SolidWaste Solid LiquidWaste Solution / Reaction Mixture StateCheck->LiquidWaste Liquid SolidPack Double Bag (Polyethylene) Label: 'Toxic Solid - Organic' SolidWaste->SolidPack Segregation CRITICAL CHECK: Is the solution Acidic (pH < 7)? LiquidWaste->Segregation Neutralize Neutralize with weak base (e.g., NaHCO3) to pH 8-9 Segregation->Neutralize Yes (Acidic) LiquidPack Combine with Non-Halogenated Organic Solvents (Basic/Neutral) Segregation->LiquidPack No (Neutral/Basic) Neutralize->LiquidPack Drum Transfer to Satellite Accumulation Area (HDPE Drum) SolidPack->Drum LiquidPack->Drum Vendor Final Disposal: High-Temp Incineration Drum->Vendor

Figure 1: Decision logic for the disposal of spiro-diamine derivatives. Note the critical neutralization step for liquid waste to prevent container pressurization.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Cleanup)

Objective: Safely contain solid particulates to prevent inhalation and environmental contamination.

  • PPE Verification: Don nitrile gloves, lab coat, and safety glasses. If handling >10g of fine powder outside a hood, use an N95 respirator.

  • Primary Containment: Transfer the solid material into a clear, sealable polyethylene bag (Zip-lock style).

  • Wetting (Dust Control): If the powder is statically charged or very fine, add 1-2 mL of inert oil (e.g., mineral oil) or water to the bag to suppress dust before sealing.

  • Secondary Containment: Place the primary bag into a second bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate, 95%"

    • Hazard Check: Toxic, Irritant.[1]

  • Storage: Place in the "Solid Organic Waste" drum.

Protocol B: Liquid Waste (Reaction Mixtures)

Objective: Prevent exothermic decomposition and gas evolution in waste drums.

  • pH Validation (The Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • If Red/Orange (Acidic): Slowly add Saturated Sodium Bicarbonate (

      
      ) solution. Watch for bubbling (
      
      
      
      ).[2] Continue until bubbling ceases and pH is >7.
    • Why? This prevents the Boc group from decomposing inside the main waste drum, which could cause the drum to bulge or burst.

  • Solvent Compatibility:

    • Ensure the carrier solvent is compatible with the "Non-Halogenated Organic" stream (e.g., Methanol, Ethanol, DMSO, DMF).

    • Note: If the solvent is halogenated (DCM, Chloroform), use the "Halogenated Waste" stream, but only after ensuring the pH is neutral/basic.

  • Transfer: Pour into the appropriate carboy (HDPE preferred over glass for impact resistance).

  • Headspace: Leave at least 10% headspace in the container to accommodate thermal expansion.

Protocol C: Empty Container Management (RCRA Empty)
  • Triple Rinse: Rinse the empty reagent bottle three times with a small volume of acetone or methanol.

  • Rinsate Disposal: Pour the rinsate into the Liquid Organic Waste container (Protocol B).

  • Defacing: Cross out the original label or remove it entirely.

  • Disposal: Place the dry, uncapped bottle in the glass recycling or trash, depending on local facility rules for "P-listed" vs. standard reagents (this compound is standard).

Emergency Response Procedures

Scenario: Benchtop Spill (>500 mg)

  • Isolate: Alert nearby personnel and demarcate the area.

  • Ventilate: Ensure the fume hood sash is at the working height; if outside the hood, increase general lab ventilation.

  • Absorb:

    • Liquids: Cover with vermiculite or spill pads.

    • Solids: Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop.

  • Decontaminate: Wipe the surface with 10% dilute acetic acid (to solubilize the basic amine) followed by water and soap.

    • Note: The acetic acid cleaning step will generate a small amount of salt; this is acceptable for surface cleaning but rinse well.

References & Authority

  • American Chemical Society (ACS). "Identifying and Handling Hazardous Waste in Research Laboratories." ACS Chemical Health & Safety Guidelines. [Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." Resource Conservation and Recovery Act (RCRA). [Link]

  • PubChem. "Compound Summary: Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate." National Library of Medicine. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US). [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate

[1] Executive Summary & Scientific Context Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate is a specialized bicyclic diamine scaffold used primarily in drug discovery to introduce conformational restriction into bioac...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Scientific Context

Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate is a specialized bicyclic diamine scaffold used primarily in drug discovery to introduce conformational restriction into bioactive molecules.[1] Structurally, it consists of a strained spiro-system containing a secondary amine and a Boc-protected amine.[1]

Operational Reality: While specific toxicological data for this exact isomer is often limited in public registries, its structural homologs (diazaspiro[2.5]octanes and [3.3]heptanes) are universally classified as Irritants (Skin/Eye) and Respiratory Irritants . Furthermore, the free secondary amine moiety presents a risk of chemical burns or sensitization upon prolonged contact.

Core Directive: Treat this compound as a Category 2 Irritant and a Category 3 Specific Target Organ Toxicant (Respiratory) .[1][2] All handling must prioritize preventing inhalation of dust/aerosols and dermal absorption.[3]

Hazard Identification & Risk Assessment

Based on Structure-Activity Relationships (SAR) of spiro-diamine homologs.

Hazard ClassGHS CategoryHazard StatementMechanism of Action
Skin Corrosion/Irritation Cat.[1][4][5][6][7] 2H315: Causes skin irritation.[2][5][8][9]Basic amine functionality reacts with skin lipids/proteins; Boc group increases lipophilicity, aiding penetration.[1]
Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[2][5][7][8]High pH of the amine moiety causes immediate irritation to mucous membranes.[1]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[2][5][8][10]Inhalation of dust/vapors irritates the upper respiratory tract.
Acute Toxicity (Oral) Cat.[2][4][5][7][8] 4 (Est.)[1]H302: Harmful if swallowed.[2][5][8][9]Estimated based on homologous spiro-amines.[1]

Signal Word: WARNING

Personal Protective Equipment (PPE) Strategy

Objective: Create a barrier system that accounts for both the chemical's basicity and its physical state (likely a low-melting solid or viscous oil).[1]

A. Respiratory Protection (Critical Control Point)

The primary vector for exposure with spiro-amines is inhalation of fine particulates during weighing or transfer.[1]

  • Primary Control: Chemical Fume Hood . All open handling must occur here. Maintain sash height <18 inches.

  • Secondary Control (Outside Hood): If weighing balance is outside containment (not recommended), use a NIOSH N95 or P100 particulate respirator.

    • Why: Surgical masks provide zero protection against chemical vapors or fine amine dusts.

B. Hand Protection (Dermal Barrier)
  • Routine Handling: Nitrile Gloves (Minimum thickness: 4 mil / 0.10 mm) .[1]

    • Standard: EN 374 Type B.

    • Protocol: Change immediately upon splash. Do not re-use.

  • High-Risk Operations (Synthesis/Scale-up): Double Gloving or Laminate (Silver Shield) under Nitrile.[1]

    • Causality: The tert-butyl carbamate (Boc) group increases the molecule's organic solubility, potentially permeating thin nitrile rubber faster than inorganic bases.[1]

C. Eye & Face Protection[2][5][8][9][10][12][13]
  • Standard: Chemical Safety Goggles (Indirect vented).[1]

    • Contraindication: Do NOT use standard safety glasses with side shields.

    • Reasoning: Fine powders of spiro-salts can drift around side shields, reacting with eye moisture to form a caustic solution.[1]

D. Body Protection[3][5][12]
  • Standard: Cotton Lab Coat (buttoned to neck) + Long pants + Closed-toe shoes.[1]

  • Scale-Up (>10g): Tyvek® sleeve covers or apron recommended to prevent cuff contamination.[1]

Operational Protocol: Safe Handling Workflow

Diagram 1: Safety Decision Matrix

This logic gate ensures the correct engineering controls are selected before work begins.[1]

SafetyMatrix Start Start: Handling Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Viscous Oil / Solution StateCheck->Liquid HoodCheck Is Fume Hood Available? Solid->HoodCheck Liquid->HoodCheck Weighing Weighing Protocol: Use Anti-Static Gun Minimize Drafts HoodCheck->Weighing Yes Transfer Transfer Protocol: Use Syringe/Cannula Avoid Open Pouring HoodCheck->Transfer Yes Stop STOP WORK: Relocate to Hood HoodCheck->Stop No

Caption: Decision matrix for engineering controls based on physical state.

Step-by-Step Handling Procedure
Phase 1: Preparation
  • Inspect Glove Integrity: Perform a visual check and air-inflation test on nitrile gloves before donning.[1]

  • Neutralize Static: If the compound is a solid, it may be static-prone due to the Boc group.[1] Use an ionizing fan or anti-static gun inside the hood to prevent powder scattering.

  • Prepare Quench Station: Have a beaker of dilute acetic acid or citric acid nearby to neutralize spills (amines are basic).[1]

Phase 2: Transfer & Weighing
  • The "Tunnel" Technique: When transferring solid from the stock bottle to a weighing boat, keep hands deep inside the hood.[1]

  • Solvent First: If preparing a stock solution, add the solvent (e.g., DCM, DMSO) to the destination vial before adding the solid to minimize dust generation upon impact.[1]

  • Immediate Seal: Cap the stock bottle immediately. Spiro-amines can absorb atmospheric CO₂ and moisture (hygroscopic), leading to degradation.[1]

Phase 3: Reaction Setup
  • Acid Sensitivity: Be aware that the Boc group is acid-labile.[1] Avoid accidental contact with strong acids (TFA, HCl) unless deprotection is intended, as this will generate isobutylene gas (pressure hazard).

  • Exotherm Control: If reacting the free amine (position 4), add electrophiles slowly. The ring strain in the [2.6] system may increase nucleophilicity/reactivity compared to linear amines.[1]

Phase 4: Cleanup & Decontamination [1]
  • Wipe Down: Clean balance and hood surfaces with a solvent-soaked tissue (Ethanol or Isopropanol).[1]

  • Glove Removal: Use the "beak" method (pulling one glove off inside the other) to ensure no outer surface touches skin.[1] Wash hands with soap and water for 20 seconds.

Disposal & Waste Management Plan

Self-Validating Disposal Logic:

  • Rule 1: Does it contain Halogens? (Likely No, unless HCl salt).[1]

  • Rule 2: Is it Oxidizing? (No).[8][11]

  • Rule 3: Is it Bio-hazardous? (No).[1][8][11]

Waste StreamDescriptionProtocol
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Place in a sealed "Hazardous Solid Waste" bag. Do not throw in regular trash.
Liquid Waste (A) Non-Halogenated Organic .[1] (If dissolved in DMSO, MeOH, Acetone).[1]Dispose in standard organic solvent waste container.
Liquid Waste (B) Halogenated Organic .[1] (If dissolved in DCM, Chloroform).Segregate into Halogenated waste carboy.
Aqueous Waste Quenched reaction mixtures.[1]Adjust pH to 6-8 before disposal or treat as "Aqueous Basic Waste". Do not pour down sink.

Emergency Response (SOP)

Diagram 2: Emergency Workflow

Immediate actions to take in case of exposure.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale EyeAction Flush 15 mins (Eyewash Station) Eye->EyeAction SkinAction Remove Clothing Wash w/ Soap Skin->SkinAction InhaleAction Move to Fresh Air Support Breathing Inhale->InhaleAction Medical Seek Medical Attention (Bring SDS) EyeAction->Medical SkinAction->Medical InhaleAction->Medical

Caption: Immediate response workflow for accidental exposure.

First Aid Specifics:

  • Eye Contact: Flush immediately.[7][9] The basic nature of the amine can cause corneal opacity if not treated instantly.[1]

  • Skin Contact: Do not use solvents (ethanol) to wash skin; this may drive the lipophilic Boc-compound deeper into the dermis.[1] Use copious soap and water.[2][8][9][12]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52987765 (Homolog: Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate).[1] Retrieved from [Link][13]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate
Reactant of Route 2
Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate
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